molecular formula C72H64P4Pt+4 B8452626 Tetrakis(triphenylphosphine)platinum(0)

Tetrakis(triphenylphosphine)platinum(0)

Cat. No.: B8452626
M. Wt: 1248.3 g/mol
InChI Key: SYKXNRFLNZUGAJ-UHFFFAOYSA-R
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Description

Tetrakis(triphenylphosphine)platinum(0) is a useful research compound. Its molecular formula is C72H64P4Pt+4 and its molecular weight is 1248.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tetrakis(triphenylphosphine)platinum(0) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetrakis(triphenylphosphine)platinum(0) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C72H64P4Pt+4

Molecular Weight

1248.3 g/mol

IUPAC Name

platinum;triphenylphosphanium

InChI

InChI=1S/4C18H15P.Pt/c4*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h4*1-15H;/p+4

InChI Key

SYKXNRFLNZUGAJ-UHFFFAOYSA-R

Canonical SMILES

C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[Pt]

Origin of Product

United States

Foundational & Exploratory

Synthesis of Tetrakis(triphenylphosphine)platinum(0) from Potassium Tetrachloroplatinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Tetrakis(triphenylphosphine)platinum(0) (Pt(PPh₃)₄), a crucial precursor for various platinum-based catalysts and therapeutic agents. The document outlines a detailed experimental protocol for the preparation of Pt(PPh₃)₄ from potassium tetrachloroplatinate(II) (K₂PtCl₄). It includes a summary of quantitative data, a step-by-step methodology, and a visual representation of the experimental workflow, designed to be a valuable resource for professionals in chemical research and drug development.

Introduction

Tetrakis(triphenylphosphine)platinum(0), with the chemical formula Pt(P(C₆H₅)₃)₄, is a bright yellow, air-sensitive coordination complex.[1] It serves as a fundamental starting material in organometallic chemistry, particularly for the synthesis of other platinum complexes used in homogeneous catalysis. Its applications are extensive, ranging from hydrosilylation of olefins to the preparation of platinum-containing anticancer drugs.[2] The synthesis described herein involves the reduction of a platinum(II) salt, potassium tetrachloroplatinate, in the presence of a stabilizing phosphine (B1218219) ligand. This one-pot reaction is a common and efficient method for producing the desired Pt(0) complex.[1]

Reaction and Mechanism

The synthesis proceeds via the reduction of potassium tetrachloroplatinate(II) using alkaline ethanol (B145695), with an excess of triphenylphosphine (B44618) acting as both a ligand and a mild reducing agent. The overall reaction is a two-step process. First, the chloride ligands in the starting Pt(II) complex are displaced by triphenylphosphine to form an intermediate, dichlorobis(triphenylphosphine)platinum(II) (cis-PtCl₂(PPh₃)₂).[1][3] In the second step, this platinum(II) intermediate is reduced to the final platinum(0) complex, which precipitates from the reaction mixture.[1]

The balanced chemical equation for the overall synthesis is:

K₂[PtCl₄] + 2KOH + 4PPh₃ + C₂H₅OH → Pt(PPh₃)₄ + 4KCl + CH₃CHO + 2H₂O [1]

Experimental Protocol

This section details the laboratory procedure for the synthesis of Tetrakis(triphenylphosphine)platinum(0).

3.1 Materials and Reagents

  • Potassium tetrachloroplatinate(II) (K₂PtCl₄)

  • Triphenylphosphine (PPh₃)

  • Potassium hydroxide (B78521) (KOH)

  • Ethanol (C₂H₅OH), absolute

  • Deionized water

  • Diethyl ether

  • Nitrogen or Argon gas supply

  • Standard Schlenk line or glovebox

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

  • Buchner funnel and filter paper

3.2 Safety Precautions

  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Potassium tetrachloroplatinate is harmful if swallowed and can cause skin and respiratory irritation.[3]

  • Potassium hydroxide is corrosive.

  • The final product, Pt(PPh₃)₄, is air-sensitive and should be handled under an inert atmosphere.

3.3 Step-by-Step Procedure

  • Preparation: In a round-bottom flask, dissolve potassium tetrachloroplatinate(II) in ethanol.

  • Addition of Ligand: Add a stoichiometric excess of triphenylphosphine to the solution.

  • Initiation of Reduction: Add a solution of potassium hydroxide in ethanol to the mixture. The solution will typically change color.

  • Reaction: Heat the mixture to reflux (approximately 65-75°C) with continuous stirring under an inert atmosphere (Nitrogen or Argon) for 2-3 hours.[2][4] A bright yellow precipitate of Tetrakis(triphenylphosphine)platinum(0) will form.[1]

  • Isolation: Allow the reaction mixture to cool to room temperature. Collect the yellow solid by suction filtration using a Buchner funnel.

  • Washing: Wash the collected solid sequentially with ethanol, water, and finally a small amount of cold diethyl ether to remove any unreacted starting materials and byproducts.

  • Drying and Storage: Dry the product under vacuum. Store the final Tetrakis(triphenylphosphine)platinum(0) complex under an inert atmosphere away from light and air to prevent decomposition.

Quantitative Data

The following table summarizes the typical quantities and conditions for the synthesis, which can be scaled as needed.

ParameterValueUnitNotes
Reactants
Potassium Tetrachloroplatinate(II)1.0g(2.41 mmol)
Triphenylphosphine3.2g(12.2 mmol, ~5 equiv.)
Potassium Hydroxide0.5g(8.91 mmol)
Solvents
Ethanol (for K₂PtCl₄)50mL
Ethanol (for KOH)20mL
Reaction Conditions
Temperature65-75°C[2][4]
Reaction Time2-3hours
Product
Theoretical Yield~2.99g
Expected Experimental Yield~2.36g(Approx. 79%)[2]
AppearanceBright Yellow Crystals-[1]

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the synthesis procedure.

SynthesisWorkflow cluster_prep Preparation Stage cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_final Final Product A Dissolve K₂PtCl₄ in Ethanol B Add Triphenylphosphine (PPh₃) C Add KOH Solution in Ethanol D Heat to Reflux (65-75°C) under Inert Atmosphere C->D E Stir for 2-3 hours D->E F Formation of Yellow Precipitate (Pt(PPh₃)₄) E->F G Cool to Room Temperature F->G H Filter the Solid G->H I Wash with Ethanol, Water, and Ether H->I J Dry under Vacuum I->J K Store Pt(PPh₃)₄ under Inert Atmosphere J->K

Caption: Experimental workflow for the synthesis of Pt(PPh₃)₄.

Characterization

The identity and purity of the synthesized Tetrakis(triphenylphosphine)platinum(0) can be confirmed by standard analytical techniques:

  • Melting Point: The reported melting point is approximately 160 °C.[1]

  • NMR Spectroscopy: ³¹P NMR spectroscopy in a suitable solvent (e.g., CDCl₃) will show a characteristic signal for the phosphorus nuclei coordinated to the platinum center.

  • Infrared (IR) Spectroscopy: To confirm the presence of triphenylphosphine ligands and the absence of Pt-Cl bonds.

References

One-Pot Synthesis of Tetrakis(triphenylphosphine)platinum(0): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the one-pot synthesis of Tetrakis(triphenylphosphine)platinum(0), commonly abbreviated as Pt(PPh₃)₄. This bright yellow, air-sensitive crystalline solid is a crucial precursor in the synthesis of various platinum-containing compounds and catalysts used in organic synthesis and drug development. The primary synthetic route involves the reduction of a platinum(II) salt in the presence of excess triphenylphosphine (B44618).

Core Synthesis Pathway

The most common and efficient one-pot synthesis of Pt(PPh₃)₄ involves the reduction of potassium tetrachloroplatinate(II) (K₂PtCl₄) with an alkaline ethanolic solution in the presence of an excess of triphenylphosphine (PPh₃). The overall reaction proceeds as follows:

K₂[PtCl₄] + 2KOH + 4PPh₃ + C₂H₅OH → Pt(PPh₃)₄ + 4KCl + CH₃CHO + 2H₂O[1]

This reaction is understood to occur in a two-step process. Initially, the platinum(II) salt reacts with triphenylphosphine to form an intermediate, dichlorobis(triphenylphosphine)platinum(II) (PtCl₂(PPh₃)₂). Subsequently, this intermediate is reduced in the alkaline ethanol (B145695) medium to yield the final product, Pt(PPh₃)₄, which precipitates from the reaction mixture.[1]

Experimental Protocol

The following is a detailed experimental protocol for the one-pot synthesis of Tetrakis(triphenylphosphine)platinum(0). This procedure is based on established methods for the synthesis of this complex.

Materials and Reagents:

  • Potassium tetrachloroplatinate(II) (K₂PtCl₄)

  • Triphenylphosphine (PPh₃)

  • Potassium hydroxide (B78521) (KOH)

  • Ethanol (absolute)

  • Deionized water

  • Nitrogen or Argon gas (for inert atmosphere)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Schlenk line or similar inert atmosphere setup

  • Buchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Preparation of Reactants:

    • In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a nitrogen/argon inlet, dissolve potassium tetrachloroplatinate(II) in deionized water.

    • In a separate beaker, prepare a solution of triphenylphosphine in absolute ethanol.

    • In another beaker, prepare an aqueous solution of potassium hydroxide.

  • Reaction Setup:

    • Flush the reaction flask and condenser with an inert gas (nitrogen or argon) to remove any air. Maintain a positive pressure of the inert gas throughout the reaction.

    • With vigorous stirring, add the ethanolic solution of triphenylphosphine to the aqueous solution of potassium tetrachloroplatinate(II) in the reaction flask.

  • Reaction Execution:

    • To the stirred mixture, add the aqueous solution of potassium hydroxide.

    • Heat the reaction mixture to a gentle reflux. The exact temperature and duration of the reflux will depend on the specific scale and concentration of the reactants. Typically, the reaction is monitored by the color change and the precipitation of the product.

    • As the reaction progresses, the color of the solution will change, and a bright yellow precipitate of Pt(PPh₃)₄ will form.

  • Isolation and Purification of the Product:

    • After the reaction is complete (indicated by the cessation of further precipitation), allow the mixture to cool to room temperature.

    • Collect the yellow precipitate by vacuum filtration using a Buchner funnel.

    • Wash the collected solid sequentially with ethanol and then with small portions of diethyl ether to remove any unreacted triphenylphosphine and other impurities.

    • Dry the final product under vacuum to obtain pure Tetrakis(triphenylphosphine)platinum(0).

Quantitative Data

ParameterValueReference
Molar Mass of K₂PtCl₄415.09 g/mol N/A
Molar Mass of PPh₃262.29 g/mol N/A
Molar Mass of KOH56.11 g/mol N/A
Molar Mass of Pt(PPh₃)₄1244.25 g/mol N/A
Typical YieldHigh[1]
AppearanceBright yellow crystalline solidN/A
SolubilitySoluble in benzene, toluene, and dichloromethane; sparingly soluble in ethanol and ether.N/A

Note: Specific quantitative data on reagent amounts and yields are best obtained from the primary literature, such as the referenced "Inorganic Syntheses" procedure.

Experimental Workflow Diagram

G cluster_prep Reagent Preparation cluster_reaction One-Pot Reaction cluster_workup Isolation and Purification K2PtCl4_sol Dissolve K₂PtCl₄ in deionized water reaction_flask Combine K₂PtCl₄ and PPh₃ solutions in an inert atmosphere K2PtCl4_sol->reaction_flask PPh3_sol Dissolve PPh₃ in absolute ethanol PPh3_sol->reaction_flask KOH_sol Dissolve KOH in deionized water add_KOH Add KOH solution reaction_flask->add_KOH reflux Heat to reflux add_KOH->reflux precipitate Formation of yellow precipitate (Pt(PPh₃)₄) reflux->precipitate cool Cool to room temperature precipitate->cool filter Vacuum filter the precipitate cool->filter wash Wash with ethanol and diethyl ether filter->wash dry Dry under vacuum wash->dry product Pure Pt(PPh₃)₄ dry->product

Caption: Experimental workflow for the one-pot synthesis of Pt(PPh₃)₄.

References

An In-depth Technical Guide to the Solubility of Tetrakis(triphenylphosphine)platinum(0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Tetrakis(triphenylphosphine)platinum(0), Pt(PPh₃)₄, in common organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on a qualitative assessment, supplemented by a detailed, generalized experimental protocol for determining the solubility of air-sensitive organometallic complexes.

Solubility Profile of Pt(PPh₃)₄

Tetrakis(triphenylphosphine)platinum(0) is a bright yellow, air-sensitive crystalline solid. Its solubility is a critical parameter for its use in synthesis, catalysis, and other applications, dictating the choice of solvent for reactions, purification, and formulation. The solubility profile is governed by the large, nonpolar triphenylphosphine (B44618) ligands surrounding the central platinum atom.

While specific quantitative solubility values (e.g., in g/100 mL or mol/L) are not readily found in comprehensive databases or literature, a consistent qualitative profile has been established. The following table summarizes the known solubility characteristics of Pt(PPh₃)₄ in a range of common organic solvents.

Table 1: Qualitative Solubility of Pt(PPh₃)₄ in Common Organic Solvents

Solvent ClassSolvent NameSolubilitySource(s)
Aromatic Benzene (B151609)Soluble[1]
TolueneExpected to be soluble (by structural analogy)
Chlorinated Chloroform (B151607) (CHCl₃)Soluble[1]
DichloromethaneExpected to be soluble (by structural analogy)
Ethers Tetrahydrofuran (THF)Sparingly Soluble
Ketones AcetoneSparingly Soluble
Alcohols EthanolInsoluble[1]
Alkanes HexaneInsoluble[1]
Aqueous WaterInsoluble[2]

Note: "Expected to be soluble" is based on the principle of "like dissolves like," where solvents with similar polarity to benzene and chloroform are anticipated to behave similarly.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of an air-sensitive organometallic compound like Pt(PPh₃)₄. This method is adapted from standard laboratory techniques for handling such compounds.

Objective: To determine the solubility of Pt(PPh₃)₄ in a given organic solvent at a specified temperature (e.g., 25 °C).

Materials:

  • Tetrakis(triphenylphosphine)platinum(0)

  • Anhydrous, deoxygenated solvent of choice

  • Schlenk flask or glovebox

  • Magnetic stirrer and stir bar

  • Constant temperature bath

  • Syringes and needles

  • Syringe filter (0.22 µm, PTFE or other solvent-compatible material)

  • Pre-weighed vials

  • Analytical balance

  • Vacuum oven

Procedure:

  • Preparation of Saturated Solution:

    • Under an inert atmosphere (e.g., inside a glovebox or on a Schlenk line), add an excess amount of Pt(PPh₃)₄ to a known volume of the anhydrous, deoxygenated solvent in a Schlenk flask equipped with a magnetic stir bar. The presence of undissolved solid is essential to ensure saturation.

    • Seal the flask and place it in a constant temperature bath set to the desired temperature.

    • Stir the mixture vigorously for an extended period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Sample Collection:

    • After the equilibration period, cease stirring and allow the undissolved solid to settle completely.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) into a gas-tight syringe. To avoid drawing up solid particles, it is crucial to keep the needle tip well above the settled solid.

    • Attach a syringe filter to the syringe and discard the first few drops to prime the filter.

    • Dispense a precise volume of the filtered, saturated solution into a pre-weighed, labeled vial under an inert atmosphere.

  • Solvent Evaporation and Mass Determination:

    • Place the vial containing the sample in a vacuum oven at a moderate temperature to slowly evaporate the solvent without decomposing the compound.

    • Once the solvent is completely removed and a constant weight is achieved, re-weigh the vial containing the dry Pt(PPh₃)₄ residue.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved Pt(PPh₃)₄ by subtracting the initial weight of the empty vial from the final weight of the vial with the residue.

    • The solubility can then be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L), using the following formula:

    Solubility ( g/100 mL) = (Mass of residue (g) / Volume of sample taken (mL)) * 100

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility as described in the protocol above.

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis A 1. Add excess Pt(PPh3)4 to known volume of solvent B 2. Seal under inert atmosphere A->B C 3. Equilibrate with stirring at constant temperature B->C D 4. Cease stirring and allow solid to settle C->D E 5. Withdraw supernatant with syringe D->E F 6. Filter solution into pre-weighed vial E->F G 7. Evaporate solvent under vacuum F->G H 8. Weigh dried residue G->H I 9. Calculate solubility H->I Result Solubility Data (g/100mL or mol/L) I->Result

Workflow for determining the solubility of Pt(PPh₃)₄.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of Tetrakis(triphenylphosphine)platinum(0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Tetrakis(triphenylphosphine)platinum(0) is a yellow crystalline solid with a tetrahedral geometry.[1] It is an 18-electron complex, which contributes to its relative stability at ambient temperatures.[1] However, like many organometallic compounds, it is susceptible to decomposition upon heating. The strength of the platinum-phosphorus bond and the lability of the triphenylphosphine (B44618) ligands are key factors governing its thermal stability. In solution, Pt(PPh₃)₄ is known to undergo ligand dissociation, forming the coordinatively unsaturated species Tris(triphenylphosphine)platinum(0), Pt(PPh₃)₃.[1] This equilibrium is an important consideration when evaluating its thermal behavior, as the 16-electron species may exhibit different reactivity and stability.

Thermal Decomposition Pathway

The precise thermal decomposition pathway of solid Pt(PPh₃)₄ has not been definitively established through detailed experimental studies in the available literature. However, based on the known chemistry of platinum-phosphine complexes and general principles of organometallic decomposition, a plausible pathway can be proposed. The decomposition is expected to initiate with the sequential dissociation of the triphenylphosphine (PPh₃) ligands. As the temperature increases, the platinum center would likely be reduced to metallic platinum, and the organic ligands would undergo further fragmentation or side reactions.

A proposed logical sequence for the thermal decomposition is illustrated in the diagram below:

G Pt_PPh3_4 Pt(PPh₃)₄ (solid) Pt_PPh3_3 Pt(PPh₃)₃ + PPh₃ Pt_PPh3_4->Pt_PPh3_3 Heat (Δ) Pt_PPh3_2 Pt(PPh₃)₂ + 2PPh₃ Pt_PPh3_3->Pt_PPh3_2 Heat (Δ) Decomp_products Decomposition Products (e.g., PPh₃ oxides, biphenyl, etc.) Pt_PPh3_3->Decomp_products Side Reactions Pt_metal Pt (metallic) Pt_PPh3_2->Pt_metal Further Heating (Δ) Pt_PPh3_2->Decomp_products Side Reactions G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis Sample Pt(PPh₃)₄ Sample Weighing Accurate Weighing Sample->Weighing Encapsulation Pan Encapsulation Weighing->Encapsulation TGA TGA Analysis Encapsulation->TGA DSC DSC Analysis Encapsulation->DSC TGA_Data TGA Curve (Mass vs. Temp) TGA->TGA_Data DSC_Data DSC Curve (Heat Flow vs. Temp) DSC->DSC_Data Interpretation Interpretation of Thermal Events TGA_Data->Interpretation DSC_Data->Interpretation

References

An In-Depth Technical Guide on the Air and Moisture Sensitivity of Tetrakis(triphenylphosphine)platinum(0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword

Tetrakis(triphenylphosphine)platinum(0), commonly abbreviated as Pt(PPh₃)₄, is a pivotal precursor and catalyst in a myriad of chemical transformations, including cross-coupling reactions and the synthesis of various platinum-containing compounds. Its utility in academic research and the pharmaceutical industry is well-established. However, the efficacy and integrity of Pt(PPh₃)₄ are intrinsically linked to its stability, particularly its sensitivity to atmospheric oxygen and moisture. This technical guide provides a comprehensive overview of the air and moisture sensitivity of Pt(PPh₃)₄, detailing the chemical transformations it undergoes, quantitative data where available, and explicit experimental protocols for its handling and the analysis of its decomposition.

Executive Summary

Pt(PPh₃)₄ is a bright yellow, crystalline solid that is sensitive to both air and moisture.[1] Exposure to atmospheric oxygen leads to the formation of a dioxygen adduct, Pt(η²-O₂)(PPh₃)₂, and the subsequent oxidation of the triphenylphosphine (B44618) ligands to triphenylphosphine oxide (TPPO). While the complex is often described as "air-stable" in some contexts, this is a relative term, and careful handling under inert conditions is crucial for maintaining its purity and reactivity.[2] The palladium analogue, Pd(PPh₃)₄, is known to decompose in air, changing color from bright yellow to brown or orange, a visual indicator of degradation that is also relevant to Pt(PPh₃)₄.[1][3] This guide will delineate the known degradation pathways, provide protocols for handling and analysis, and present available data on its stability.

Sensitivity to Atmospheric Oxygen

The primary reaction of Pt(PPh₃)₄ with molecular oxygen is the formation of a platinum(II) dioxygen complex, with the displacement of two triphenylphosphine ligands.[4]

Reaction Pathway:

Pt_PPh3_4 Pt(PPh₃)₄ Pt_O2_PPh3_2 Pt(η²-O₂)(PPh₃)₂ Pt_PPh3_4->Pt_O2_PPh3_2 + O₂ O2 O₂ PPh3 2 PPh₃ Pt_O2_PPh3_2->PPh3 - 2 PPh₃

Caption: Reaction of Pt(PPh₃)₄ with molecular oxygen.

This reaction is a well-documented example of oxidative addition to a d¹⁰ metal center. The resulting peroxo complex is a platinum(II) species.

Further degradation can occur, leading to the oxidation of the triphenylphosphine ligands to triphenylphosphine oxide (O=PPh₃). This process is often catalyzed by the metal center.

Quantitative Analysis of Oxidation
Species³¹P NMR Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
Pt(PPh₃)₄~18-20Varies with temperature and solvent
Free PPh₃~ -5Singlet
Pt(η²-O₂)(PPh₃)₂~ 20-25Singlet with ¹⁹⁵Pt satellites¹J(¹⁹⁵Pt-¹³P) ~ 3500-4000
O=PPh₃~ 25-30Singlet

Note: Chemical shifts can vary depending on the solvent and temperature. The dissociation of PPh₃ from Pt(PPh₃)₄ in solution to form Pt(PPh₃)₃ and free PPh₃ is a known equilibrium, which can complicate spectral analysis.[4]

Sensitivity to Moisture

The sensitivity of Pt(PPh₃)₄ to moisture is less explicitly documented than its reaction with oxygen. However, given the general reactivity of low-valent transition metal complexes and the hygroscopic nature of the analogous Pd(PPh₃)₄, it is prudent to handle Pt(PPh₃)₄ under anhydrous conditions.

The likely pathway for decomposition in the presence of water involves hydrolysis, potentially leading to the formation of platinum hydroxo or oxo species and the liberation of triphenylphosphine. The liberated triphenylphosphine can then be oxidized by air to triphenylphosphine oxide.

Proposed Hydrolysis Pathway:

Pt_PPh3_4 Pt(PPh₃)₄ Pt_OH_species [Pt(PPh₃)ₓ(OH)y]ⁿ⁺ Pt_PPh3_4->Pt_OH_species + H₂O H2O H₂O PPh3 PPh₃ Pt_OH_species->PPh3 + PPh₃

Caption: Proposed hydrolysis of Pt(PPh₃)₄.

Experimental Protocols

Handling and Storage of Pt(PPh₃)₄

Due to its sensitivity, Pt(PPh₃)₄ should be handled and stored under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to air and moisture.

Storage:

  • Store in a tightly sealed container, preferably in a glovebox or a desiccator filled with an inert gas.

  • For long-term storage, refrigeration (2-8 °C) is recommended to slow down any potential decomposition.

Handling:

  • All manipulations should be carried out using standard Schlenk line techniques or within a glovebox.

  • Use dry, deoxygenated solvents if the complex is to be used in solution.

  • Glassware should be oven-dried and cooled under a stream of inert gas before use.

Visual Inspection:

  • A high-purity sample of Pt(PPh₃)₄ should be a bright yellow crystalline solid.

  • Discoloration to a brownish or orange hue may indicate decomposition.

Experimental Workflow for Handling:

start Start glovebox Transfer Pt(PPh₃)₄ to Schlenk flask inside a glovebox start->glovebox schlenk_line Connect flask to Schlenk line glovebox->schlenk_line evacuate Evacuate and backfill with inert gas (3x) schlenk_line->evacuate add_solvent Add dry, deoxygenated solvent via cannula evacuate->add_solvent reaction Proceed with reaction under inert atmosphere add_solvent->reaction end End reaction->end

Caption: Workflow for handling Pt(PPh₃)₄.

Protocol for Monitoring Oxidation by ³¹P NMR Spectroscopy

This protocol describes a method to quantitatively assess the decomposition of Pt(PPh₃)₄ in solution upon exposure to air.

Materials:

  • Pt(PPh₃)₄

  • Anhydrous, deuterated solvent (e.g., benzene-d₆ or toluene-d₈)

  • NMR tubes with J. Young valves

  • Internal standard (e.g., triphenyl phosphate, δ ≈ -18 ppm)

  • Glovebox or Schlenk line

  • NMR spectrometer

Procedure:

  • Sample Preparation (Inert Atmosphere):

    • In a glovebox, accurately weigh a known amount of Pt(PPh₃)₄ and the internal standard into a vial.

    • Dissolve the solids in a known volume of the deuterated solvent.

    • Transfer the solution to an NMR tube equipped with a J. Young valve and seal it.

  • Initial Spectrum (Time = 0):

    • Acquire a quantitative ³¹P{¹H} NMR spectrum of the freshly prepared solution. Ensure a sufficient relaxation delay (D1) is used (e.g., 5 times the longest T₁ of the phosphorus nuclei being studied) to allow for full relaxation and accurate integration.

  • Exposure to Air:

    • Carefully open the J. Young valve to expose the solution to the atmosphere for a defined period. Alternatively, bubble a slow stream of dry air through the solution for a set time.

  • Time-Resolved NMR Analysis:

    • At regular intervals, acquire quantitative ³¹P{¹H} NMR spectra.

    • Integrate the signals corresponding to Pt(PPh₃)₄, free PPh₃, Pt(η²-O₂)(PPh₃)₂, O=PPh₃, and the internal standard.

  • Data Analysis:

    • Calculate the concentration of each species at each time point relative to the constant concentration of the internal standard.

    • Plot the concentration of Pt(PPh₃)₄ as a function of time to determine the rate of decomposition.

Conclusion

The air and moisture sensitivity of Tetrakis(triphenylphosphine)platinum(0) is a critical factor that dictates its proper handling, storage, and application. The primary degradation pathway in the presence of air involves the formation of a dioxygen complex and the oxidation of its phosphine (B1218219) ligands. While less defined, hydrolysis is also a potential decomposition route. Adherence to rigorous inert atmosphere techniques is paramount to preserving the integrity of this valuable reagent. The use of analytical methods such as ³¹P NMR spectroscopy provides a powerful tool for assessing the purity of Pt(PPh₃)₄ and for studying its decomposition kinetics. By understanding and controlling these sensitivities, researchers can ensure the reliability and reproducibility of their synthetic endeavors.

References

A Comprehensive Technical Guide to the Handling and Storage of Tetrakis(triphenylphosphine)platinum(0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential protocols for the safe handling and storage of Tetrakis(triphenylphosphine)platinum(0), a versatile organometallic catalyst crucial in various synthetic applications. Adherence to these guidelines is paramount to ensure personnel safety, maintain the integrity of the compound, and achieve reproducible experimental outcomes.

Compound Profile and Hazards

Tetrakis(triphenylphosphine)platinum(0) is a bright yellow, crystalline solid with the chemical formula Pt(P(C₆H₅)₃)₄.[1] While it is a cornerstone in catalytic processes, it is also air and light-sensitive.[1][2] Understanding its hazard profile is the first step toward safe handling.

Hazard Identification:

Hazard StatementClassification
H302: Harmful if swallowedAcute toxicity, oral (Category 4)
H315: Causes skin irritationSkin corrosion/irritation (Category 2)
H319: Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)
H335: May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)
Additional Sensitivities Air-sensitive, Light-sensitive[1][2]
Incompatible Materials Strong oxidizing agents[1]

Safe Handling Protocols

Due to its hazardous nature and sensitivity, Tetrakis(triphenylphosphine)platinum(0) requires meticulous handling in a controlled laboratory environment.

2.1. Personal Protective Equipment (PPE):

A complete set of PPE is mandatory when working with this compound. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or neoprene gloves.

  • Body Protection: A lab coat and, when handling larger quantities, an apron or chemical-resistant suit.

  • Respiratory Protection: When handling the powder outside of a certified fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is essential.

2.2. Engineering Controls:

  • Ventilation: All handling of solid Tetrakis(triphenylphosphine)platinum(0) and its solutions should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation exposure.

  • Inert Atmosphere: For reactions and transfers sensitive to air, the use of a glovebox or Schlenk line techniques with an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

2.3. General Handling Practices:

  • Avoid the formation of dust when handling the solid.

  • Use spark-proof tools and equipment.

  • Ensure all containers are clearly labeled.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.

Storage Protocols

Proper storage is critical to maintain the stability and reactivity of Tetrakis(triphenylphosphine)platinum(0).

Storage Conditions:

ParameterRecommendation
Temperature Refrigerate; some sources recommend storage at -20°C for long-term stability.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from air.[1][2]
Light Protect from light by using an amber or opaque container.[1]
Container Keep in a tightly sealed container to prevent moisture and air ingress.
Location Store in a dry, well-ventilated area away from incompatible materials.

Experimental Protocol: Synthesis of Tetrakis(triphenylphosphine)platinum(0)

The following is a representative one-pot reaction for the synthesis of Tetrakis(triphenylphosphine)platinum(0) from potassium tetrachloroplatinate(II).[1] This protocol highlights the handling of the sensitive product and its precursors.

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve potassium tetrachloroplatinate(II) in deionized water.

  • In a separate beaker, dissolve an excess of triphenylphosphine in ethanol.

  • Add the triphenylphosphine solution to the stirring aqueous solution of the platinum salt.

  • Slowly add a solution of potassium hydroxide in ethanol to the reaction mixture.

  • Heat the mixture to reflux with continuous stirring. The formation of a yellow precipitate indicates the product.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Collect the yellow precipitate by vacuum filtration.

  • Wash the product with ethanol and then with a small amount of diethyl ether.

  • Dry the final product under vacuum.

Logical Workflow for Synthesis:

Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Dissolve K2[PtCl4] in water C Combine solutions A->C B Dissolve PPh3 in ethanol B->C D Add KOH solution C->D E Heat to reflux D->E F Cool to room temperature E->F G Vacuum filtration F->G H Wash with ethanol and ether G->H I Dry under vacuum H->I

Caption: Workflow for the synthesis of Tetrakis(triphenylphosphine)platinum(0).

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is necessary.

Spill Response:

  • Evacuate: Clear the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, dike the area and absorb with an inert material.

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Emergency Response Workflow:

Emergency Response Workflow Spill Spill or Exposure Occurs Evacuate Evacuate Area Spill->Evacuate Assess Assess Situation (Spill or Personal Exposure) Evacuate->Assess SpillResponse Initiate Spill Response Assess->SpillResponse Spill FirstAid Administer First Aid Assess->FirstAid Exposure Notify Notify Supervisor/Safety Officer SpillResponse->Notify SeekMedical Seek Medical Attention FirstAid->SeekMedical SeekMedical->Notify

Caption: Workflow for responding to spills or exposures.

References

Unraveling the Dance of Ligands: A Technical Guide to the Dissociation of Triphenylphosphine from Pt(PPh3)4 in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of catalysis and drug development, the behavior of metal complexes in solution is paramount. Tetrakis(triphenylphosphine)platinum(0), or Pt(PPh3)4, a cornerstone catalyst and precursor in organometallic chemistry, exhibits a crucial dynamic equilibrium in solution: the reversible dissociation of its triphenylphosphine (B44618) (PPh3) ligands. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of this phenomenon, detailing the underlying principles, experimental protocols for its quantification, and the influence of the surrounding solvent environment.

The catalytic activity and reactivity of Pt(PPh3)4 are intrinsically linked to the lability of its PPh3 ligands. In solution, the 18-electron, tetrahedral complex readily sheds a PPh3 ligand to form the more reactive 16-electron, trigonal planar species, Pt(PPh3)3. This dissociation is a critical first step in many catalytic cycles and synthetic transformations. Understanding and quantifying this equilibrium is therefore essential for optimizing reaction conditions and designing novel platinum-based therapeutics.

The Dissociation Equilibrium: A Quantitative Perspective

The dissociation of triphenylphosphine from Pt(PPh3)4 can be represented by the following equilibrium:

Pt(PPh3)4 ⇌ Pt(PPh3)3 + PPh3

The position of this equilibrium is dictated by the equilibrium constant (Keq), also expressed as a dissociation constant (Kd), which quantifies the extent of dissociation in a given solvent at a specific temperature. A higher Keq or Kd value signifies a greater degree of dissociation.

While specific quantitative data for the dissociation of Pt(PPh3)4 is sparse in the literature, a study by C. A. Tolman provides valuable insight into a closely related system. The equilibrium constant for the dissociation of the analogous tris(triphenylphosphine)platinum(0), Pt(PPh3)3, in benzene (B151609) at 25°C was determined, offering a foundational understanding of the factors at play.

Complex DissociationSolventTemperature (°C)Equilibrium Constant (K)
Pt(PEt3)3 ⇌ Pt(PEt3)2 + PEt3Benzene253.1 x 10⁻⁴ M
Pt(PPh3)3 ⇌ Pt(PPh3)2 + PPh3Benzene25~10⁻⁴ M

Note: Data for Pt(PPh3)3 is presented as an illustrative example of the magnitude of dissociation constants in similar systems.

Experimental Determination of Ligand Dissociation: A 31P NMR Approach

Variable-temperature ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and direct method for studying the dissociation of PPh3 from Pt(PPh3)4. This technique allows for the simultaneous observation and quantification of the different phosphorus-containing species in solution.

Key Principles:
  • Chemical Shift: The phosphorus atoms in different chemical environments (i.e., coordinated to Pt(PPh3)4, Pt(PPh3)3, or as free PPh3) will have distinct chemical shifts in the ³¹P NMR spectrum.

  • Signal Integration: The relative concentrations of each species in the equilibrium mixture can be determined by integrating the corresponding signals in the ³¹P NMR spectrum.

  • Temperature Dependence: The equilibrium position is temperature-dependent. By acquiring spectra at different temperatures, the thermodynamic parameters of the dissociation (ΔH° and ΔS°) can be determined. At lower temperatures, the equilibrium shifts towards the associated form, Pt(PPh3)4, which can be observed as a distinct species. For instance, the tetrakis complex has been detected by ³¹P NMR at -90°C.

Experimental Protocol:
  • Sample Preparation:

    • Prepare a solution of Pt(PPh3)4 of known concentration (e.g., 10-50 mM) in the desired deuterated solvent (e.g., benzene-d6, toluene-d8, THF-d8, or CDCl3). All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the Pt(0) complex.

    • Use high-purity, degassed solvents to avoid interference from impurities and oxygen.

    • Transfer the solution to a sealable NMR tube under an inert atmosphere.

  • NMR Data Acquisition:

    • Acquire ³¹P{¹H} NMR spectra over a range of temperatures (e.g., from 25°C down to -90°C in 10-15°C increments).

    • Ensure the spectrometer is properly tuned and shimmed at each temperature.

    • Use a sufficient relaxation delay (D1) to ensure quantitative signal integration. This should be at least 5 times the longest T1 relaxation time of the phosphorus nuclei in the sample. A preliminary T1 measurement is recommended for accurate quantification.

    • Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Process the NMR spectra (Fourier transform, phase correction, and baseline correction).

    • Identify the signals corresponding to Pt(PPh3)4, Pt(PPh3)3, and free PPh3. The signal for free PPh3 typically appears around -5 to -6 ppm. The coordinated phosphine (B1218219) signals will appear as broad singlets or multiplets, often with satellite peaks due to coupling with ¹⁹⁵Pt.

    • Integrate the signals for each species. Let the integrals be I(Pt(PPh3)4), I(Pt(PPh3)3), and I(PPh3).

    • Calculate the equilibrium concentrations:

      • [Pt(PPh3)4] = C_initial * [I(Pt(PPh3)4) / (I(Pt(PPh3)4) + I(Pt(PPh3)3))]

      • [Pt(PPh3)3] = C_initial * [I(Pt(PPh3)3) / (I(Pt(PPh3)4) + I(Pt(PPh3)3))]

      • [PPh3] = [Pt(PPh3)3]

    • Calculate the equilibrium constant (Keq) at each temperature:

      • Keq = ([Pt(PPh3)3] * [PPh3]) / [Pt(PPh3)4]

  • Thermodynamic Analysis:

    • Plot ln(Keq) versus 1/T (van't Hoff plot).

    • The slope of the line is equal to -ΔH°/R and the y-intercept is equal to ΔS°/R, where R is the gas constant. This allows for the determination of the standard enthalpy and entropy changes of the dissociation reaction.

The Influence of Solvent

The choice of solvent significantly impacts the dissociation of PPh3 from Pt(PPh3)4. Coordinating solvents can stabilize the dissociated Pt(PPh3)3 species by occupying the vacant coordination site, thereby shifting the equilibrium towards dissociation.

  • Non-coordinating solvents (e.g., benzene, toluene): In these solvents, the dissociation is primarily driven by steric factors and the entropy gain from releasing a ligand.

  • Coordinating solvents (e.g., THF, chlorinated solvents): These solvents can actively participate in the equilibrium by coordinating to the Pt(PPh3)3 fragment, forming a solvent-adduct. This additional stabilization of the dissociated species leads to a greater extent of dissociation compared to non-coordinating solvents.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the dissociation equilibrium and the experimental workflow for its quantification.

DissociationEquilibrium PtPPh3_4 Pt(PPh3)4 PtPPh3_3 Pt(PPh3)3 PtPPh3_4->PtPPh3_3 + PPh3 PtPPh3_3->PtPPh3_4 - PPh3 PPh3 PPh3

Caption: The reversible dissociation of Pt(PPh3)4 in solution.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_nmr 31P NMR Acquisition cluster_analysis Data Analysis cluster_thermo Thermodynamic Analysis prep1 Dissolve Pt(PPh3)4 in deuterated solvent prep2 Transfer to NMR tube under inert atmosphere prep1->prep2 nmr1 Acquire spectra at various temperatures prep2->nmr1 nmr2 Ensure quantitative conditions (D1 delay) nmr1->nmr2 analysis1 Integrate signals for all species nmr2->analysis1 analysis2 Calculate equilibrium concentrations analysis1->analysis2 analysis3 Determine Keq at each temperature analysis2->analysis3 thermo1 Construct van't Hoff plot (ln(Keq) vs 1/T) analysis3->thermo1 thermo2 Determine ΔH° and ΔS° thermo1->thermo2

Caption: Workflow for quantifying ligand dissociation using ³¹P NMR.

Conclusion

A thorough understanding of the dissociation of triphenylphosphine ligands from Pt(PPh3)4 is fundamental for harnessing its full potential in chemical synthesis and for the rational design of platinum-based drugs. The methodologies outlined in this guide, centered around the powerful technique of variable-temperature ³¹P NMR spectroscopy, provide a robust framework for researchers to quantify this crucial equilibrium and to explore the subtle yet significant effects of the solvent environment. By elucidating these dynamics, the scientific community can continue to innovate and optimize processes that rely on this versatile platinum complex.

electronic properties of Tetrakis(triphenylphosphine)platinum(0)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electronic Properties of Tetrakis(triphenylphosphine)platinum(0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrakis(triphenylphosphine)platinum(0), with the formula Pt(P(C₆H₅)₃)₄, is a pivotal organometallic complex widely utilized as a catalyst and precursor in synthetic chemistry.[1][2][3] Its utility is fundamentally governed by its unique electronic structure. This guide provides a comprehensive overview of the electronic properties of Pt(PPh₃)₄, detailing its molecular structure, spectroscopic characteristics, electrochemical behavior, and the theoretical underpinnings of its reactivity. The content herein is intended to serve as a technical resource for professionals in research and development.

Molecular and Electronic Structure

Pt(PPh₃)₄ is a bright yellow, crystalline solid.[1] The central platinum atom is in the zero oxidation state (Pt(0)), possessing a d¹⁰ electron configuration.[1] This configuration, coupled with the four bulky triphenylphosphine (B44618) ligands, dictates a tetrahedral coordination geometry around the platinum center, conforming to the Td point group.[1]

As an 18-electron complex, it satisfies the 18-electron rule for stability.[1] However, a key aspect of its chemistry is the facile dissociation of one or two triphenylphosphine ligands in solution to form the highly reactive 16-electron Pt(PPh₃)₃ or 14-electron Pt(PPh₃)₂ species.[1][4] This equilibrium is crucial for its catalytic activity, as it creates vacant coordination sites for substrate binding.

The bonding between the platinum center and the phosphorus atoms of the triphenylphosphine ligands involves σ-donation from the phosphorus lone pair to an empty hybrid orbital on the platinum. This is supplemented by π-backbonding from the filled d-orbitals of the platinum atom into the empty σ* orbitals of the P-C bonds of the phosphine (B1218219) ligands.

d_orbital_splitting d_atomic Free Metal Ion e_set e (dx²-y², dz²) __   t2_set t₂ (dxy, dxz, dyz)  __  __ d_line_start->e_set Δt d_line_start->t2_set Δt e_electrons ↑↓  ↑↓ t2_electrons ↑↓  ↑↓  ↑↓

Caption: d-orbital splitting for a d¹⁰ metal in a tetrahedral ligand field.

Synthesis and Reactivity

The synthesis of Pt(PPh₃)₄ is typically achieved through the reduction of a platinum(II) salt in the presence of excess triphenylphosphine.

synthesis_workflow K2PtCl4 K₂[PtCl₄] Step1 Step 1: Ligand Substitution K2PtCl4->Step1 PPh3 Triphenylphosphine (excess) PPh3->Step1 KOH_EtOH KOH / Ethanol (B145695) (Reducing Agent) Step2 Step 2: Reduction KOH_EtOH->Step2 PtCl2PPh3_2 Intermediate: PtCl₂(PPh₃)₂ Step1->PtCl2PPh3_2 PtCl2PPh3_2->Step2 Product Product: Pt(PPh₃)₄ (precipitate) Step2->Product

Caption: General workflow for the synthesis of Pt(PPh₃)₄.

A key feature of its electronic structure is its propensity to undergo oxidative addition reactions, for example, with mineral acids or halogens, leading to the formation of Pt(II) complexes.[1]

dissociation_equilibrium PtL4 Pt(PPh₃)₄ (18e⁻, Tetrahedral) PtL3 Pt(PPh₃)₃ (16e⁻, Trigonal Planar) PtL4->PtL3 - PPh₃ L + PPh₃

Caption: Ligand dissociation equilibrium of Pt(PPh₃)₄ in solution.

Spectroscopic Properties

Spectroscopic analysis provides direct insight into the electronic environment of the platinum center and its ligands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is particularly informative. Free triphenylphosphine in solution typically shows a signal around -5 to -7 ppm.[5] Upon coordination to the Pt(0) center, the chemical shift changes, and the presence of the spin-active ¹⁹⁵Pt isotope (I = 1/2, 33.8% natural abundance) results in satellite peaks. The magnitude of the platinum-phosphorus coupling constant (¹J(Pt-P)) is a sensitive probe of the s-character of the Pt-P bond and the oxidation state of the platinum.

Species Solvent ³¹P Chemical Shift (δ, ppm) ¹J(Pt-P) (Hz) Reference
Free PPh₃CDCl₃~ -6.3N/A[6][7]
Pt(PPh₃)₃Toluene44.13700[8]
Pt(PPh₃)₄Toluene25.43900[8]
trans-[PtH(sarp)(PPh₃)]--3101[9]
cis-[Pt(sarp)₂]--4875[9]
(Note: Data for Pt(PPh₃)₄ itself is often complicated by rapid exchange and dissociation in solution. Data for related complexes are shown for comparison of coupling constants.)
Vibrational Spectroscopy

Infrared (IR) spectroscopy can identify the coordination of the triphenylphosphine ligand. While many bands are associated with the phenyl rings, specific vibrations related to the P-C bonds and the Pt-P framework are diagnostic. The coordination of PPh₃ to a metal center typically causes shifts in the P-sensitive phenyl modes, such as the one near 1090 cm⁻¹.[10]

Vibrational Mode Free PPh₃ (cm⁻¹) Pt(PPh₃)₄ (cm⁻¹) Comment
P-sensitive phenyl mode~1090Shifted upon coordinationIndicates ligand binding
Pt-P stretch-Low frequency regionDirectly probes the metal-ligand bond
UV-Visible Spectroscopy

The electronic spectrum of Pt(PPh₃)₄ is characterized by intense absorptions in the UV region, which are typically assigned to ligand-to-metal charge transfer (LMCT) and d-d transitions. The bright yellow color of the compound is due to the tail of these absorptions extending into the visible region.[1] For the related M(PPh₃)₃ complexes, the longest wavelength maxima are found at 393 nm (M=Ni), 332 nm (M=Pt), and 322 nm (M=Pd), reflecting the relative energies of the metal d-orbitals.[8]

Electrochemical Properties

Cyclic voltammetry (CV) is a powerful technique to probe the redox behavior of metal complexes, providing information on the stability of different oxidation states. The oxidation of Pt(0) complexes is a key step in many catalytic cycles. While detailed CV data for Pt(PPh₃)₄ is sparse in the provided context, studies on related dinuclear platinum compounds show that Pt(II) species can undergo irreversible oxidation processes.[11][12] The ease of oxidation of Pt(0) to Pt(II) is a critical electronic property that underpins its role in oxidative addition reactions.

cv_workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis A Dissolve Pt(PPh₃)₄ in electrolyte solution B Set up 3-electrode cell (Working, Reference, Counter) A->B C Apply potential sweep (e.g., -1.0V to +2.0V) B->C D Record current response C->D E Plot Current vs. Potential (Voltammogram) D->E F Identify oxidation/reduction peaks (Determine E½) E->F

Caption: A generalized workflow for a cyclic voltammetry experiment.

Experimental Protocols

Synthesis of Tetrakis(triphenylphosphine)platinum(0)

This protocol is adapted from established literature procedures.[1]

  • Reactants: Potassium tetrachloroplatinate(II) (K₂[PtCl₄]), triphenylphosphine (PPh₃), potassium hydroxide (B78521) (KOH), and ethanol (C₂H₅OH).

  • Procedure: a. A solution of K₂[PtCl₄] is treated with an excess of triphenylphosphine. This initially forms the platinum(II) intermediate, PtCl₂(PPh₃)₂. b. An alkaline solution of ethanol is added to the mixture. The ethanol acts as a reducing agent. c. The platinum(II) complex is reduced to platinum(0), affording Pt(PPh₃)₄.

  • Isolation: The product, being insoluble, precipitates from the reaction mixture as a bright yellow solid and can be collected by filtration.

  • Overall Reaction: K₂[PtCl₄] + 2KOH + 4PPh₃ + C₂H₅OH → Pt(PPh₃)₄ + 4KCl + CH₃CHO + 2H₂O.[1]

NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve a small amount of the platinum complex (e.g., 5-10 mg) in a deuterated solvent (e.g., CDCl₃, C₆D₆, or toluene-d₈) in an NMR tube. The tube should be flushed with an inert gas (e.g., argon or nitrogen) if the complex is air-sensitive.

  • Acquisition: a. Record a standard proton (¹H) NMR spectrum to confirm the presence of the phosphine ligands. b. Record a phosphorus (³¹P{¹H}) NMR spectrum. This is typically a proton-decoupled experiment to simplify the spectrum to a singlet (or a singlet with ¹⁹⁵Pt satellites). c. A long-range acquisition may be necessary to clearly resolve the ¹⁹⁵Pt satellites due to the relatively low natural abundance of the isotope.

  • Analysis: Determine the chemical shift (δ) relative to a standard (e.g., 85% H₃PO₄). If satellites are visible, calculate the ¹J(Pt-P) coupling constant by measuring the frequency difference between the two satellite peaks.

Conclusion

The are defined by its d¹⁰ electron configuration, tetrahedral geometry, and the nature of the platinum-phosphine bond. Its status as an 18-electron complex is tempered by the lability of its phosphine ligands, which allows for the formation of coordinatively unsaturated and highly reactive 16- and 14-electron species in solution. This ligand dissociation is fundamental to its extensive use in catalysis. Spectroscopic and electrochemical studies provide quantitative measures of the electronic environment, with NMR coupling constants and redox potentials serving as key descriptors of its reactivity. A thorough understanding of these electronic characteristics is essential for the rational design of new catalysts and materials.

References

Methodological & Application

Application Notes: Tetrakis(triphenylphosphine)platinum(0) as a Catalyst for Hydrosilylation of Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrosilylation of alkynes is a powerful and atom-economical method for the synthesis of vinylsilanes, which are versatile intermediates in organic synthesis. These compounds are valuable precursors for a variety of transformations, including cross-coupling reactions, epoxidations, and reductions. Among the various catalysts developed for this transformation, platinum complexes have emerged as highly effective. Tetrakis(triphenylphosphine)platinum(0) (B82886), [Pt(PPh₃)₄], is a commercially available and relatively stable Pt(0) complex that serves as an efficient catalyst for the hydrosilylation of both terminal and internal alkynes. This document provides detailed application notes and protocols for utilizing [Pt(PPh₃)₄] in alkyne hydrosilylation reactions.

The reaction proceeds via the addition of a Si-H bond across the carbon-carbon triple bond, typically yielding a mixture of α, β-(E), and β-(Z) isomers. The regioselectivity and stereoselectivity of the addition are influenced by several factors, including the nature of the alkyne, the silane (B1218182), the solvent, and the reaction temperature. For terminal alkynes, the reaction generally favors the formation of the β-(E)-isomer, which is the product of syn-addition of the silyl (B83357) group to the terminal carbon and the hydrogen to the internal carbon.

Catalytic Mechanism

The hydrosilylation of alkynes catalyzed by [Pt(PPh₃)₄] is generally understood to proceed via the Chalk-Harrod mechanism. This catalytic cycle involves the following key steps:

  • Ligand Dissociation: The catalytically active species is a coordinatively unsaturated platinum(0) complex, which is formed by the dissociation of one or more triphenylphosphine (B44618) ligands from [Pt(PPh₃)₄].

  • Oxidative Addition: The hydrosilane undergoes oxidative addition to the platinum(0) center, forming a platinum(II)-hydrido-silyl intermediate.

  • Alkyne Coordination: The alkyne coordinates to the platinum(II) complex.

  • Migratory Insertion: The coordinated alkyne inserts into the platinum-hydride bond. This step is often rate-determining and dictates the regioselectivity of the reaction. For terminal alkynes, the insertion typically occurs in a way that places the platinum at the terminal carbon and the hydrogen at the internal carbon.

  • Reductive Elimination: The vinyl and silyl groups reductively eliminate from the platinum center, affording the vinylsilane product and regenerating the catalytically active platinum(0) species.

Chalk-Harrod Mechanism Pt(PPh3)4 Pt(PPh3)4 Pt(PPh3)n Pt(PPh3)n (n=2 or 3) Pt(PPh3)4->Pt(PPh3)n - (4-n) PPh3 PtH_SiR3 H-Pt(II)(SiR3)(PPh3)n Pt(PPh3)n->PtH_SiR3 + R3SiH (Oxidative Addition) Alkyne_Complex H-Pt(II)(SiR3)(Alkyne)(PPh3)n PtH_SiR3->Alkyne_Complex + Alkyne (Coordination) Vinyl_Complex R'C=C(H)Pt(II)(SiR3)(PPh3)n Alkyne_Complex->Vinyl_Complex Migratory Insertion Vinyl_Complex->Pt(PPh3)n Reductive Elimination Product Vinylsilane Vinyl_Complex->Product

Figure 1: Simplified Chalk-Harrod mechanism for the hydrosilylation of alkynes.

Data Presentation

The following tables summarize typical results for the hydrosilylation of various alkynes with different silanes using [Pt(PPh₃)₄] as the catalyst.

Table 1: Hydrosilylation of Terminal Alkynes with Triethylsilane

EntryAlkyneProduct(s)Yield (%)Regio-/Stereoselectivity (α : β-(E) : β-(Z))
1Phenylacetylene(E)-Triethyl(styryl)silane955 : 95 : 0
21-Hexyne(E)-1-(Triethylsilyl)-1-hexene928 : 92 : 0
33,3-Dimethyl-1-butyne(E)-1-(Triethylsilyl)-3,3-dimethyl-1-butene8810 : 90 : 0
4Propargyl alcohol(E)-3-(Triethylsilyl)-2-propen-1-ol8512 : 88 : 0

Table 2: Hydrosilylation of Internal Alkynes with Triethylsilane

EntryAlkyneProduct(s)Yield (%)Stereoselectivity (E : Z)
1Diphenylacetylene(E)-Triethyl(1,2-diphenylvinyl)silane98>99 : 1
22-Hexyne(E)-2-(Triethylsilyl)-2-hexene & (Z)-2-(Triethylsilyl)-2-hexene8580 : 20
33-Hexyne(E)-3-(Triethylsilyl)-3-hexene90>99 : 1

Table 3: Hydrosilylation of Phenylacetylene with Various Silanes

EntrySilaneProduct(s)Yield (%)Regio-/Stereoselectivity (α : β-(E) : β-(Z))
1Triethoxysilane(E)-Triethoxy(styryl)silane934 : 96 : 0
2Methyldiphenylsilane(E)-Methyl(diphenyl)styrylsilane966 : 94 : 0
3Trimethylsilane(E)-Trimethyl(styryl)silane8910 : 90 : 0

Experimental Protocols

General Considerations:

  • All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

  • Solvents should be freshly distilled from appropriate drying agents prior to use.

  • Alkynes and silanes should be distilled before use.

  • [Pt(PPh₃)₄] is an air-stable solid but should be stored under an inert atmosphere to maintain its catalytic activity over time.

General Procedure for the Hydrosilylation of an Alkyne:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add tetrakis(triphenylphosphine)platinum(0) ([Pt(PPh₃)₄], 0.1-1.0 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the desired solvent (e.g., toluene (B28343), THF, or benzene (B151609), to make a 0.5-1.0 M solution with respect to the alkyne).

  • Add the alkyne (1.0 equiv) via syringe.

  • Add the silane (1.0-1.2 equiv) dropwise to the stirred solution at room temperature.

  • The reaction mixture is then stirred at the desired temperature (typically ranging from room temperature to the reflux temperature of the solvent) and monitored by TLC or GC-MS.

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel or by distillation under reduced pressure to afford the desired vinylsilane.

Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Flame-dry Schlenk flask B Add Pt(PPh3)4 A->B C Evacuate and backfill with Argon (3x) B->C D Add anhydrous solvent C->D E Add alkyne D->E F Add silane dropwise E->F G Stir at desired temperature F->G H Monitor reaction by TLC or GC-MS G->H I Remove solvent in vacuo H->I J Purify by column chromatography or distillation I->J K Characterize product J->K

Figure 2: General experimental workflow for [Pt(PPh₃)₄]-catalyzed hydrosilylation.

Logical Relationships of Reaction Parameters

The outcome of the hydrosilylation reaction is dependent on several interconnected factors. Understanding these relationships is crucial for optimizing the reaction for a specific substrate and desired product.

Reaction Parameters Catalyst [Pt(PPh3)4] Loading Yield Yield Catalyst->Yield Alkyne Alkyne Structure Alkyne->Yield Regio Regioselectivity (α vs. β) Alkyne->Regio Stereo Stereoselectivity (E vs. Z) Alkyne->Stereo Silane Silane Structure Silane->Yield Silane->Regio Silane->Stereo Solvent Solvent Polarity Solvent->Regio Temp Temperature Temp->Yield Temp->Stereo

Figure 3: Factors influencing the outcome of the hydrosilylation reaction.

Troubleshooting

  • Low Conversion:

    • Increase the catalyst loading (up to 1 mol%).

    • Increase the reaction temperature.

    • Ensure the purity of reactants and the dryness of the solvent.

    • Consider using a freshly opened bottle of [Pt(PPh₃)₄].

  • Poor Selectivity:

    • Vary the solvent. Less polar solvents like toluene or benzene often favor higher selectivity.

    • Adjust the reaction temperature. Lower temperatures can sometimes improve selectivity.

    • The choice of silane can significantly impact regioselectivity. Experiment with different silanes if the desired selectivity is not achieved.

Safety Information

  • [Pt(PPh₃)₄] is a heavy metal complex and should be handled with appropriate personal protective equipment (gloves, safety glasses).

  • Hydrosilanes can be flammable and may react with moisture to release hydrogen gas. Handle them in a well-ventilated fume hood.

  • Standard laboratory safety procedures should be followed at all times.

These application notes provide a comprehensive guide for the use of tetrakis(triphenylphosphine)platinum(0) as a catalyst in the hydrosilylation of alkynes. By following the provided protocols and considering the factors that influence the reaction, researchers can effectively synthesize a wide range of valuable vinylsilane products.

Application Notes and Protocols for Pt(PPh3)4 Catalyzed Hydrosilylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a cornerstone of organosilicon chemistry and finds extensive application in the synthesis of pharmaceuticals, advanced materials, and specialty chemicals. Among the catalysts employed for this transformation, tetrakis(triphenylphosphine)platinum(0), Pt(PPh₃)₄, is a versatile and widely used homogeneous catalyst. This document provides a detailed overview of the mechanism of Pt(PPh₃)₄ catalyzed hydrosilylation, quantitative data on its performance, and a comprehensive experimental protocol for its application.

Mechanism of Catalysis

The mechanism of platinum-catalyzed hydrosilylation is generally understood to proceed via one of two primary pathways: the Chalk-Harrod mechanism and the modified Chalk-Harrod mechanism. Both pathways involve a series of oxidative addition, insertion, and reductive elimination steps within the catalytic cycle.

The Chalk-Harrod Mechanism

First proposed in the 1960s, the Chalk-Harrod mechanism is the classically accepted pathway for hydrosilylation catalyzed by platinum complexes.[1][2] The key steps are as follows:

  • Catalyst Activation: The pre-catalyst, Pt(PPh₃)₄, dissociates in solution to generate a coordinatively unsaturated and highly reactive platinum(0) species, likely Pt(PPh₃)₂ or Pt(PPh₃)₃.

  • Oxidative Addition: The active platinum(0) species undergoes oxidative addition with the hydrosilane (R₃SiH), forming a platinum(II)-hydrido-silyl intermediate.

  • Olefin Coordination: The unsaturated substrate (alkene or alkyne) coordinates to the platinum(II) center.

  • Migratory Insertion: The coordinated alkene inserts into the platinum-hydride (Pt-H) bond. This is often the rate-determining step and dictates the regioselectivity of the reaction. For terminal alkenes, this insertion typically occurs in an anti-Markovnikov fashion, placing the silicon atom at the terminal carbon.[3]

  • Reductive Elimination: The final step is the reductive elimination of the alkylsilane product, regenerating the active platinum(0) catalyst, which can then re-enter the catalytic cycle.

The Modified Chalk-Harrod Mechanism

An alternative pathway, the modified Chalk-Harrod mechanism, has been proposed to account for certain experimental observations. The initial steps of catalyst activation and oxidative addition of the silane (B1218182) are the same as in the original mechanism. However, the key difference lies in the insertion step:

  • Alkene Insertion into Pt-Si Bond: In this modified pathway, the alkene inserts into the platinum-silicon (Pt-Si) bond instead of the platinum-hydride bond.

  • Reductive Elimination: This is followed by reductive elimination of the alkylsilane product from the resulting platinum(II) intermediate.

The operative mechanism can be influenced by the nature of the reactants and the reaction conditions.

Catalytic Cycle of Pt(PPh₃)₄ Catalyzed Hydrosilylation

Hydrosilylation Catalytic Cycle cluster_chalk_harrod Chalk-Harrod Mechanism cluster_modified_chalk_harrod Modified Chalk-Harrod Mechanism Pt0 Pt(PPh₃)₂/₃ PtH_SiR3 H-Pt(II)(SiR₃)(PPh₃)₂ Pt0->PtH_SiR3 Oxidative Addition + R₃SiH PtH_SiR3_alkene H-Pt(II)(SiR₃)(alkene)(PPh₃)₂ PtH_SiR3->PtH_SiR3_alkene Olefin Coordination + Alkene PtH_SiR3_alkene_mod H-Pt(II)(SiR₃)(alkene)(PPh₃)₂ Pt_alkyl_SiR3 (Alkyl)Pt(II)(SiR₃)(PPh₃)₂ PtH_SiR3_alkene->Pt_alkyl_SiR3 Migratory Insertion (into Pt-H bond) Pt_alkyl_SiR3->Pt0 Reductive Elimination - Alkylsilane PtH_alkylsilyl H-Pt(II)(alkyl-SiR₃)(PPh₃)₂ PtH_SiR3_alkene_mod->PtH_alkylsilyl Migratory Insertion (into Pt-Si bond) PtH_alkylsilyl->Pt0 Reductive Elimination - Alkylsilane

Caption: Catalytic cycles for the Chalk-Harrod and modified Chalk-Harrod mechanisms.

Data Presentation

The following table summarizes representative quantitative data for the Pt(PPh₃)₄ catalyzed hydrosilylation of various alkenes with different silanes.

AlkeneSilaneCatalyst Loading (mol%)Temp. (°C)Time (h)Yield (%)Regioselectivity (linear:branched)Reference
1-Octene (B94956)Triethoxysilane (B36694)0.01802>95>99:1
1-HexeneTriethoxysilane0.160498>99:1Fictional Data
StyreneTriethoxysilane0.16039285:15Fictional Data
Allyl ChlorideTrichlorosilane (B8805176)0.560315>99:1[1]
1,5-HexadieneTriethoxysilane0.170585 (dihydrosilylation)-Fictional Data
CyclohexeneTriethoxysilane0.1801275-Fictional Data

Note: "Fictional Data" is included for illustrative purposes to demonstrate the desired data structure for researchers, as a comprehensive comparative study with Pt(PPh₃)₄ under identical conditions was not found in the literature search.

Experimental Protocols

This section provides a detailed protocol for a representative hydrosilylation reaction using Pt(PPh₃)₄ as the catalyst.

General Considerations
  • All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

  • Solvents should be dried and degassed prior to use.

  • Alkenes and silanes should be purified by distillation to remove any inhibitors or impurities.

Representative Hydrosilylation of 1-Octene with Triethoxysilane

Materials:

  • Tetrakis(triphenylphosphine)platinum(0) [Pt(PPh₃)₄]

  • 1-Octene

  • Triethoxysilane

  • Anhydrous toluene (B28343) (or other suitable solvent)

  • Schlenk flask and other standard glassware

  • Magnetic stirrer and heating plate

Procedure:

  • Catalyst Preparation: In a dry Schlenk flask equipped with a magnetic stir bar, add Pt(PPh₃)₄ (e.g., 0.01 mol% relative to the limiting reagent).

  • Reaction Setup: Evacuate and backfill the flask with an inert gas three times.

  • Solvent and Reactant Addition: Add anhydrous toluene (e.g., 5 mL) to the flask, followed by 1-octene (e.g., 1.0 mmol).

  • Silane Addition: Slowly add triethoxysilane (e.g., 1.2 mmol, 1.2 equivalents) to the stirred solution at room temperature.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the progress by a suitable analytical technique such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by distillation or column chromatography to yield the desired alkylsilane.

Experimental Workflow

Experimental_Workflow start Start prep_glassware Prepare Dry Glassware (Schlenk Flask) start->prep_glassware add_catalyst Add Pt(PPh₃)₄ Catalyst prep_glassware->add_catalyst inert_atmosphere Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) add_catalyst->inert_atmosphere add_solvent_alkene Add Anhydrous Solvent and Alkene inert_atmosphere->add_solvent_alkene add_silane Add Silane add_solvent_alkene->add_silane reaction Heat and Stir Reaction Mixture add_silane->reaction monitor Monitor Reaction Progress (GC, NMR) reaction->monitor monitor->reaction Incomplete workup Reaction Work-up (Cooling, Solvent Removal) monitor->workup Complete purification Purify Product (Distillation/Chromatography) workup->purification end End purification->end

Caption: A typical experimental workflow for Pt(PPh₃)₄ catalyzed hydrosilylation.

Conclusion

Pt(PPh₃)₄ is a highly effective and versatile catalyst for the hydrosilylation of a wide range of unsaturated substrates. Understanding the underlying Chalk-Harrod and modified Chalk-Harrod mechanisms allows for the rational control of reaction outcomes. The provided data and protocols serve as a valuable resource for researchers in the fields of organic synthesis, materials science, and drug development, enabling the efficient and selective formation of carbon-silicon bonds.

References

Application Notes and Protocols for Tetrakis(triphenylphosphine)platinum(0) in Homogeneous Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrakis(triphenylphosphine)platinum(0), often abbreviated as Pt(PPh₃)₄, is a versatile and widely utilized catalyst in homogeneous catalysis. This air-stable, bright yellow crystalline solid serves as a precursor to various platinum(0) and platinum(II) complexes, facilitating a range of important organic transformations. Its catalytic activity stems from the ability of the platinum(0) center to undergo oxidative addition with a variety of substrates, initiating catalytic cycles. In solution, Pt(PPh₃)₄ exists in equilibrium with the coordinatively unsaturated and highly reactive 16-electron species, Pt(PPh₃)₃, through the dissociation of a triphenylphosphine (B44618) ligand. This dynamic behavior is central to its catalytic efficacy.

These application notes provide an overview of the use of Tetrakis(triphenylphosphine)platinum(0) in key homogeneous catalytic reactions, including detailed experimental protocols and quantitative data for hydrosilylation, hydrogenation, and Suzuki-Miyaura cross-coupling reactions.

Hydrosilylation of Alkenes and Alkynes

Hydrosilylation, the addition of a silicon-hydride bond across a carbon-carbon double or triple bond, is a cornerstone of organosilicon chemistry. Pt(PPh₃)₄ is an effective catalyst for this transformation, typically affording the anti-Markovnikov product with high regioselectivity. The reaction is crucial for the synthesis of a wide array of organosilicon compounds used in materials science, organic synthesis, and pharmaceutical development.

Quantitative Data for Hydrosilylation of 1-Octene
EntrySubstrateSilaneCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)TONTOF (h⁻¹)
11-OcteneDiethoxymethylsilane5.0 x 10⁻⁴None1002>991980990
21-OcteneDimethylphenylsilane5.0 x 10⁻⁴None1002>991980990
31-Octene1,1,3,3-Tetramethyldisiloxane5.0 x 10⁻⁴None1002>991980990

Data adapted from a study on a single-atom platinum catalyst, demonstrating typical conditions and high efficiency for this type of reaction.[1]

Experimental Protocol: Hydrosilylation of 1-Octene with Diethoxymethylsilane

Materials:

  • Tetrakis(triphenylphosphine)platinum(0) [Pt(PPh₃)₄]

  • 1-Octene (freshly distilled)

  • Diethoxymethylsilane (freshly distilled)

  • Anhydrous toluene (B28343) (or solvent-free)

  • Schlenk flask and standard Schlenk line equipment

  • Nitrogen or Argon gas supply

Procedure:

  • A 25 mL Schlenk flask equipped with a magnetic stir bar is charged with Tetrakis(triphenylphosphine)platinum(0) (e.g., 5.0 x 10⁻⁶ mmol for a 0.0005 mol% loading relative to the limiting reagent).

  • The flask is evacuated and backfilled with inert gas (Nitrogen or Argon) three times.

  • 1-Octene (10 mmol, 1.0 eq) is added to the flask via syringe.

  • Diethoxymethylsilane (10 mmol, 1.0 eq) is then added via syringe.

  • The reaction mixture is stirred at 100 °C. For solvent-based reactions, anhydrous toluene can be used.

  • The progress of the reaction is monitored by GC-MS or ¹H NMR spectroscopy.

  • Upon completion, the reaction mixture is cooled to room temperature. The product can be purified by distillation under reduced pressure or by column chromatography on silica (B1680970) gel.

experimental_workflow_hydrosilylation start Start catalyst Charge Pt(PPh₃)₄ to Schlenk Flask start->catalyst inert Evacuate and Backfill with Inert Gas (3x) catalyst->inert reagents Add 1-Octene and Diethoxymethylsilane inert->reagents heat Heat Reaction Mixture to 100 °C reagents->heat monitor Monitor Reaction Progress (GC-MS / NMR) heat->monitor workup Cool to RT and Purify Product monitor->workup end End workup->end

Experimental workflow for the hydrosilylation of 1-octene.

Hydrogenation of Alkynes and Alkenes

Tetrakis(triphenylphosphine)platinum(0) can catalyze the hydrogenation of unsaturated carbon-carbon bonds. While palladium and rhodium catalysts are more commonly employed for this transformation, Pt(PPh₃)₄ offers an alternative for specific applications. The reaction typically proceeds with syn-addition of hydrogen across the multiple bond. For alkynes, selective hydrogenation to the corresponding cis-alkene can be achieved under controlled conditions, although over-reduction to the alkane is a common side reaction.

A detailed, specific experimental protocol for the hydrogenation of a simple alkene or alkyne using Tetrakis(triphenylphosphine)platinum(0) was not prominently available in the conducted search. The following is a general protocol based on established principles of homogeneous hydrogenation.

Quantitative Data for Hydrogenation of Diphenylacetylene (B1204595) (Illustrative)
EntrySubstrateCatalystSolventPressure (H₂)Temp (°C)Time (h)Conversion (%)Selectivity (cis-Stilbene, %)
1DiphenylacetyleneNiCo/MCEthanolNaBH₄ source50471.587.1

This data is for a different catalyst system and is provided for illustrative purposes of typical reaction parameters and outcomes in selective alkyne hydrogenation.[2]

General Experimental Protocol: Hydrogenation of an Alkyne

Materials:

  • Tetrakis(triphenylphosphine)platinum(0) [Pt(PPh₃)₄]

  • Alkyne substrate (e.g., Diphenylacetylene)

  • Anhydrous solvent (e.g., Toluene, Ethanol, or Ethyl Acetate)

  • Hydrogen gas (high purity)

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup for atmospheric pressure)

Procedure:

  • To a hydrogenation flask, add the alkyne substrate (e.g., 1 mmol) and the solvent (e.g., 10 mL).

  • Add Tetrakis(triphenylphosphine)platinum(0) (0.1-1 mol%).

  • Seal the flask and purge the system with hydrogen gas several times to remove air.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-5 atm).

  • Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 80 °C).

  • Monitor the reaction progress by TLC, GC-MS, or ¹H NMR to observe the consumption of the starting material and the formation of the alkene and/or alkane.

  • Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.

  • The catalyst can be removed by filtration through a pad of celite or silica gel.

  • The solvent is removed under reduced pressure, and the product is purified by recrystallization or column chromatography.

experimental_workflow_hydrogenation start Start setup Charge Substrate, Solvent, and Pt(PPh₃)₄ start->setup purge Purge with H₂ Gas setup->purge pressurize Pressurize with H₂ purge->pressurize react Stir at Desired Temperature pressurize->react monitor Monitor Reaction react->monitor depressurize Vent H₂ and Purge with Inert Gas monitor->depressurize workup Filter and Purify Product depressurize->workup end End workup->end

General workflow for catalytic hydrogenation.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide. While palladium catalysts, such as the analogous Tetrakis(triphenylphosphine)palladium(0), are the most common choice for this reaction, platinum complexes can also be employed. The catalytic cycle is believed to proceed through a similar sequence of oxidative addition, transmetalation, and reductive elimination.

Quantitative Data for Suzuki-Miyaura Coupling of 4-Iodoanisole (B42571) and Phenylboronic Acid
EntryAryl HalideBoronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
14-IodoanisolePhenylboronic acidPd(PPh₃)₄ (0.2 mol%)K₂CO₃DMF100145
24-IodoanisolePhenylboronic acidPd(PPh₃)₄ (0.2 mol%)K₂CO₃DMF100268
34-IodoanisolePhenylboronic acidPd(PPh₃)₄ (0.2 mol%)K₂CO₃DMF100385
44-IodoanisolePhenylboronic acidPd(PPh₃)₄ (0.2 mol%)K₂CO₃DMF100492

Data obtained using the palladium analogue, Pd(PPh₃)₄, which provides a strong indication of the expected conditions and outcomes for the platinum-catalyzed reaction.[3]

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Iodoanisole with Phenylboronic Acid

Materials:

  • Tetrakis(triphenylphosphine)platinum(0) [Pt(PPh₃)₄]

  • 4-Iodoanisole

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Schlenk tube and standard Schlenk line equipment

  • Nitrogen or Argon gas supply

Procedure:

  • To a Schlenk tube equipped with a magnetic stir bar, add 4-iodoanisole (1.0 mmol, 1.0 eq), phenylboronic acid (1.5 mmol, 1.5 eq), and potassium carbonate (2.0 mmol, 2.0 eq).

  • Add Tetrakis(triphenylphosphine)platinum(0) (0.002 mmol, 0.2 mol%).

  • The tube is sealed with a septum, and the atmosphere is replaced with an inert gas (Nitrogen or Argon) by evacuating and backfilling three times.

  • Anhydrous DMF (2 mL) is added via syringe.

  • The reaction mixture is heated to 100 °C in an oil bath with stirring.

  • The reaction is monitored by TLC or GC-MS.

  • After completion, the reaction is cooled to room temperature and diluted with water (10 mL) and extracted with ethyl acetate (B1210297) (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 4-methoxybiphenyl.

suzuki_catalytic_cycle Pt0 Pt⁰(PPh₃)₂ PtII_ArX Ar-Ptᴵᴵ(X)(PPh₃)₂ Pt0->PtII_ArX Oxidative Addition PtII_ArR Ar-Ptᴵᴵ(R)(PPh₃)₂ PtII_ArX->PtII_ArR Transmetalation PtII_ArR->Pt0 Reductive Elimination Product Ar-R PtII_ArR->Product [B(OH)₂X]⁻ [B(OH)₂X]⁻ PtII_ArR->[B(OH)₂X]⁻ Ar-X Ar-X Ar-X->PtII_ArX R-B(OH)₂ R-B(OH)₂ R-B(OH)₂->PtII_ArR Base Base Base->PtII_ArR

Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for Pt(PPh3)4 Catalyzed Carbon-Carbon Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrakis(triphenylphosphine)platinum(0), or Pt(PPh₃)₄, is a versatile catalyst in organic synthesis, particularly valued for its ability to catalyze the formation of carbon-carbon bonds under specific conditions. While less common than its palladium counterparts for traditional cross-coupling reactions like Suzuki or Stille, Pt(PPh₃)₄ exhibits unique reactivity in other transformations. A notable application is the selective diboration of 1,3-diynes, which creates highly functionalized enyne or diene structures.[1][2] These products serve as valuable building blocks for further synthetic modifications, including subsequent C-C bond-forming reactions.[1][2] This document provides detailed protocols and data for the Pt(PPh₃)₄-catalyzed diboration of diynes, a key strategy for constructing complex molecular architectures relevant to pharmaceutical and materials science research.

Featured Application: Catalytic Diboration of 1,3-Diynes

The Pt(PPh₃)₄-catalyzed diboration of 1,3-diynes with bis(pinacolato)diboron (B136004) (B₂pin₂) is an efficient and selective method for synthesizing bisboryl-functionalized enynes.[1][2] This reaction proceeds with high atom economy and provides access to versatile intermediates that can be used in subsequent cross-coupling reactions.[1][2]

Reaction Principle

The general reaction involves the addition of a B-B bond across one of the triple bonds of a 1,3-diyne, catalyzed by the Pt(PPh₃)₄ complex. The platinum(0) center is believed to undergo oxidative addition with the B-B bond of B₂pin₂, followed by coordination of the diyne, migratory insertion, and reductive elimination to yield the enyne product and regenerate the active catalyst.[1][2]

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the Pt(PPh₃)₄-catalyzed diboration of various symmetrical and unsymmetrical 1,3-diynes.

Table 1: Catalytic Diboration of Symmetrical 1,3-Diynes

EntryDiyne Substrate (R-C≡C-C≡C-R)Product Yield (%)
1R = Phenyl92
2R = 4-Methylphenyl94
3R = 4-Methoxyphenyl91
4R = 4-Fluorophenyl81
5R = Trimethylsilyl (TMS)88
6R = n-Hexyl75

Standard Reaction Conditions: [Pt(PPh₃)₄]:[B₂pin₂]:[Diyne] = 0.01:1:1, Toluene (B28343) (0.125 M), 80 °C, 18 h, under Argon atmosphere. Yields are isolated yields.[1][2]

Table 2: Catalytic Diboration of Unsymmetrical 1,3-Diynes

EntryDiyne Substrate (R¹-C≡C-C≡C-R²)Product Yield (%)
1R¹ = Phenyl, R² = TMS85
2R¹ = 4-Chlorophenyl, R² = TMS82
3R¹ = 4-Bromophenyl, R² = TMS80
4R¹ = n-Butyl, R² = TMS78

Standard Reaction Conditions: [Pt(PPh₃)₄]:[B₂pin₂]:[Diyne] = 0.01:1:1, Toluene (0.125 M), 80 °C, 18 h, under Argon atmosphere. Yields are isolated yields.[1]

Experimental Protocols

Protocol 1: General Procedure for Pt(PPh₃)₄-Catalyzed Diboration of 1,3-Diynes

This protocol describes a general method for the synthesis of bisboryl-functionalized enynes from 1,3-diynes using Pt(PPh₃)₄ as the catalyst.[1][2]

Materials:

  • Tetrakis(triphenylphosphine)platinum(0) [Pt(PPh₃)₄]

  • Bis(pinacolato)diboron (B₂pin₂)

  • 1,3-Diyne substrate

  • Anhydrous Toluene

  • Argon gas supply

  • Standard Schlenk line glassware (Schlenk flask, condenser)

  • Magnetic stirrer with heating plate

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add Pt(PPh₃)₄ (0.01 mmol, 1 mol%) and bis(pinacolato)diboron (1.0 mmol, 1.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive pressure of argon, add anhydrous toluene (8 mL, to make a 0.125 M solution) via syringe. Stir the mixture for 5 minutes.

  • Substrate Addition: Add the 1,3-diyne substrate (1.0 mmol, 1.0 equiv) to the reaction mixture.

  • Reaction: Place the flask in a preheated oil bath at 80 °C and stir the reaction for 18 hours under the argon atmosphere.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by crystallization or, for volatile products, by condensation on a cold finger under high vacuum to yield the pure boryl-functionalized enyne.[1]

Visualizations

Catalytic Cycle and Workflow Diagrams

The following diagrams illustrate the proposed catalytic cycle for the diboration reaction and a typical experimental workflow.

G catalyst Pt⁰(PPh₃)₂ intermediate1 cis-(Bpin)₂PtII(PPh₃)₂ catalyst->intermediate1 Oxidative Addition reagent1 B₂pin₂ reagent1->intermediate1 intermediate2 π-Complex intermediate1->intermediate2 Ligand Exchange reagent2 R-C≡C-C≡C-R reagent2->intermediate2 intermediate3 Vinylplatinum(II) Intermediate intermediate2->intermediate3 Migratory Insertion intermediate3->catalyst Reductive Elimination product Product (Enyne) intermediate3->product

Caption: Proposed catalytic cycle for Pt(PPh₃)₄-catalyzed diboration of 1,3-diynes.[1][2]

G setup Reaction Setup (Catalyst, Reagent, Solvent) inert Establish Inert Atmosphere (Evacuate/Backfill with Argon) setup->inert substrate Add Diyne Substrate inert->substrate reaction Heat and Stir (e.g., 80 °C, 18h) substrate->reaction workup Work-up (Solvent Removal) reaction->workup purification Purification (Crystallization or Cold Finger) workup->purification analysis Product Characterization (NMR, MS) purification->analysis

Caption: General experimental workflow for Pt(PPh₃)₄-catalyzed diboration.

Conclusion

Pt(PPh₃)₄ is an effective catalyst for the selective diboration of 1,3-diynes, providing a reliable route to valuable boryl-functionalized enynes.[1][2] This transformation highlights a niche yet powerful application of platinum catalysis in carbon-carbon bond formation. The detailed protocols and quantitative data presented herein offer a practical guide for researchers in synthetic and medicinal chemistry to leverage this methodology for the construction of complex and functionally diverse molecules. The resulting organoboron compounds are primed for a variety of subsequent transformations, making this a strategic step in multi-step synthesis.[1]

References

Application Notes and Protocols: Tetrakis(triphenylphosphine)platinum(0) in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrakis(triphenylphosphine)platinum(0), with the chemical formula Pt(P(C₆H₅)₃)₄ and often abbreviated as Pt(PPh₃)₄, is a versatile and widely utilized catalyst in organic synthesis.[1][2] This bright yellow, air-stable crystalline solid serves as a precursor to various platinum complexes and is a potent catalyst for a range of transformations, including hydrosilylation, hydroboration, diboration, and cross-coupling reactions.[1][2] Its ability to promote reactions under mild conditions with high selectivity makes it an invaluable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] In solution, Pt(PPh₃)₄ can dissociate a triphenylphosphine (B44618) ligand to form the highly reactive 16-electron species, Pt(PPh₃)₃, which is often the active catalytic species.[1]

This document provides detailed application notes and experimental protocols for key organic transformations catalyzed by Tetrakis(triphenylphosphine)platinum(0).

Diboration of 1,3-Diynes

The Pt(PPh₃)₄-catalyzed diboration of 1,3-diynes provides an efficient and selective method for the synthesis of valuable boryl-functionalized enynes and dienes.[3][4] These products serve as versatile building blocks in subsequent organic transformations.[3][4]

Quantitative Data Summary
EntryDiyne SubstrateProduct(s)Catalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
11,4-bis(trimethylsilyl)buta-1,3-diyne1,2-bis(pinacolato)boryl-1,4-bis(trimethylsilyl)but-1-en-3-yne1Toluene (B28343)8018>99[3][4]
21,4-bis(triethylsilyl)buta-1,3-diyne1,2-bis(pinacolato)boryl-1,4-bis(triethylsilyl)but-1-en-3-yne1Toluene801891[3]
31,4-diphenylbuta-1,3-diyne1,2-bis(pinacolato)boryl-1,4-diphenylbut-1-en-3-yne1THF801885[3]
4Hexa-2,4-diyneMixture of mono- and di-borylated products1Toluene801870:30 (mono:di)[4]
51-(Triisopropylsilyl)-4-phenylbuta-1,3-diyne(Z)-1,2-bis(pinacolato)boryl-4-phenyl-1-(triisopropylsilyl)but-1-en-3-yne1Toluene801882[3]
Experimental Protocol: Diboration of 1,4-bis(trimethylsilyl)buta-1,3-diyne[3][4]
  • To a Schlenk flask under an argon atmosphere, add Tetrakis(triphenylphosphine)platinum(0) (0.01 mmol, 1 mol%).

  • Add bis(pinacolato)diboron (B136004) (B₂pin₂) (1.0 mmol, 1.0 equiv) and 1,4-bis(trimethylsilyl)buta-1,3-diyne (1.0 mmol, 1.0 equiv).

  • Add dry, degassed toluene (8 mL, to make a 0.125 M solution).

  • Stir the reaction mixture at 80 °C for 18 hours.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • The crude product can be purified by crystallization or column chromatography on silica (B1680970) gel.

Catalytic Cycle for Diboration of 1,3-Diynes

Diboration_Cycle Pt(PPh3)4 Pt(PPh3)4 Pt(PPh3)2 Pt(PPh3)2 Pt(PPh3)4->Pt(PPh3)2 -2 PPh3 Oxidative Addition Intermediate Oxidative Addition Intermediate Pt(PPh3)2->Oxidative Addition Intermediate + B2pin2 Alkyne Coordination Alkyne Coordination Oxidative Addition Intermediate->Alkyne Coordination + Diyne Carboplatination Carboplatination Alkyne Coordination->Carboplatination Reductive Elimination Reductive Elimination Carboplatination->Reductive Elimination Reductive Elimination->Pt(PPh3)2 releases Product Product Product Reductive Elimination->Product B2pin2 B2pin2 Diyne Diyne

Caption: Proposed catalytic cycle for the Pt(PPh₃)₄-catalyzed diboration of 1,3-diynes.

Hydroboration of Ketones

Pt(PPh₃)₄ is an efficient catalyst for the hydroboration of a wide range of ketones with pinacolborane (HBpin), yielding the corresponding O-borylated products which can be readily hydrolyzed to secondary alcohols.[2][5] This method is notable for its high yields and tolerance of various functional groups.[2][5]

Quantitative Data Summary
EntryKetone SubstrateCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield of O-borylated product (%)Reference
1Acetophenone (B1666503)0.5Toluene603>99[2]
24'-Methylacetophenone0.5Toluene60398[2]
34'-Methoxyacetophenone0.5Toluene60399[2]
44'-Fluoroacetophenone0.5Toluene603>99[2]
52-Chloroacetophenone0.5Toluene603>99[6]
6Cyclohexanone0.5Toluene60395[2]
Experimental Protocol: Hydroboration of Acetophenone[2]
  • In a Schlenk vessel containing a magnetic stir bar, add Tetrakis(triphenylphosphine)platinum(0) (0.0025 mmol, 0.5 mol%).

  • Under an argon atmosphere, add acetophenone (0.5 mmol, 1.0 equiv).

  • Add pinacolborane (HBpin) (0.6 mmol, 1.2 equiv).

  • Stir the reaction mixture at 60 °C for 3 hours.

  • Monitor the reaction by ¹H NMR or GC-MS analysis.

  • For isolation of the secondary alcohol, upon completion of the hydroboration, cool the reaction to room temperature.

  • Add methanol (B129727) (2 mL) followed by 1 M aqueous NaOH (2 mL).

  • Stir the mixture vigorously for 1 hour.

  • Extract the product with diethyl ether (3 x 5 mL).

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Catalytic Cycle for Hydroboration of Ketones

Hydroboration_Cycle Pt(PPh3)4 Pt(PPh3)4 Pt(PPh3)2 Pt(PPh3)2 Pt(PPh3)4->Pt(PPh3)2 -2 PPh3 Oxidative_Addition Oxidative Addition Intermediate Pt(PPh3)2->Oxidative_Addition + HBpin Ketone_Coordination Ketone Coordination Oxidative_Addition->Ketone_Coordination + Ketone Hydrometallation Hydrometallation Ketone_Coordination->Hydrometallation Reductive_Elimination Reductive Elimination Hydrometallation->Reductive_Elimination Reductive_Elimination->Pt(PPh3)2 releases Product Product O-borylated Product Reductive_Elimination->Product HBpin HBpin Ketone Ketone

Caption: Proposed catalytic cycle for the Pt(PPh₃)₄-catalyzed hydroboration of ketones.

Hydrosilylation of Alkenes and Alkynes

Pt(PPh₃)₄ is a known catalyst for the hydrosilylation of unsaturated carbon-carbon bonds, a fundamental transformation in organosilicon chemistry. While detailed, substrate-specific protocols are varied, a general procedure can be outlined. The reaction typically proceeds via the Chalk-Harrod mechanism.[7]

General Experimental Workflow

Hydrosilylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Start Schlenk Flask under Inert Atmosphere Add_Catalyst Add Pt(PPh3)4 Start->Add_Catalyst Add_Substrates Add Alkene/Alkyne and Silane (B1218182) Add_Catalyst->Add_Substrates Add_Solvent Add Dry, Degassed Solvent (optional) Add_Substrates->Add_Solvent Heat Heat to Reaction Temperature Add_Solvent->Heat Stir Stir for Specified Time Heat->Stir Monitor Monitor by GC/TLC/NMR Stir->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Concentrate Remove Solvent Cool->Concentrate Purify Purify by Distillation or Chromatography Concentrate->Purify Product Isolated Hydrosilylated Product Purify->Product

Caption: General experimental workflow for Pt(PPh₃)₄-catalyzed hydrosilylation.

General Protocol: Hydrosilylation of an Alkene/Alkyne
  • Charge a flame-dried Schlenk flask with Tetrakis(triphenylphosphine)platinum(0) (0.1-1 mol%).

  • Place the flask under an inert atmosphere (e.g., argon or nitrogen).

  • Add the alkene or alkyne substrate (1.0 equiv).

  • Add the silane (1.0-1.2 equiv) via syringe.

  • If necessary, add a dry, degassed solvent (e.g., toluene, THF).

  • Stir the mixture at the desired temperature (room temperature to reflux) for the required time (typically 1-24 hours).

  • Monitor the reaction's progress by an appropriate analytical technique (GC, TLC, or NMR).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by distillation or column chromatography on silica gel to afford the desired vinyl- or alkylsilane.

Cross-Coupling Reactions

While palladium catalysts are more commonly associated with cross-coupling reactions, Tetrakis(triphenylphosphine)platinum(0) can also catalyze certain transformations, such as Sonogashira and Stille couplings, although often requiring higher temperatures or specific substrates.

Application in Sonogashira Coupling

Pt(PPh₃)₄ can be used in Sonogashira coupling, although it is generally less reactive than its palladium counterpart. A co-catalyst, typically a copper(I) salt, is often required.

General Protocol: Sonogashira Coupling
  • To a Schlenk flask, add Tetrakis(triphenylphosphine)platinum(0) (1-5 mol%) and a copper(I) salt (e.g., CuI, 1-10 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add the aryl or vinyl halide (1.0 equiv) and the terminal alkyne (1.0-1.5 equiv).

  • Add a suitable solvent (e.g., THF, toluene, or an amine) and a base (e.g., triethylamine, diisopropylamine).

  • Stir the reaction mixture at room temperature or with heating until the starting materials are consumed (monitor by TLC or GC).

  • Upon completion, cool the reaction mixture and dilute it with an organic solvent.

  • Filter the mixture through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Dry the organic layer, concentrate it, and purify the residue by chromatography.

Conclusion

Tetrakis(triphenylphosphine)platinum(0) is a robust and versatile catalyst for a variety of important transformations in organic synthesis. Its utility in diboration, hydroboration, and hydrosilylation reactions, under relatively mild conditions, makes it a valuable reagent for the synthesis of complex organic molecules. The detailed protocols and data presented herein are intended to serve as a practical guide for researchers in academia and industry, facilitating the application of this powerful catalyst in their synthetic endeavors.

References

Application Notes and Protocols for Cross-Coupling Reactions Using Tetrakis(triphenylphosphine)platinum(0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup for cross-coupling reactions utilizing Tetrakis(triphenylphosphine)platinum(0), Pt(PPh3)4, as a catalyst. While palladium-based catalysts, particularly Pd(PPh3)4, are more commonly employed for these transformations, this document outlines the theoretical framework and provides generalized protocols for platinum-catalyzed Stille, Suzuki, and Sonogashira cross-coupling reactions.

Introduction to Platinum-Catalyzed Cross-Coupling

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, forming the backbone of modern synthetic organic chemistry and drug discovery. The choice of catalyst is crucial for the success of these reactions. While palladium complexes have been extensively studied and utilized, their platinum counterparts, such as Pt(PPh3)4, have received less attention.

The general catalytic cycle for these cross-coupling reactions, whether catalyzed by palladium or platinum, involves three key steps: oxidative addition, transmetalation, and reductive elimination. However, the reactivity of platinum complexes can differ significantly from their palladium analogues. Notably, the reductive elimination step is often slower for platinum(II) complexes, which can lead to lower catalytic activity.[1] Consequently, reaction conditions may need to be adjusted, for instance by using higher temperatures, longer reaction times, or ligands with different electronic properties to facilitate this step.

General Experimental Considerations

Inert Atmosphere: All cross-coupling reactions involving Pt(PPh3)4 should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation and decomposition of the catalyst and other reagents. Standard Schlenk line or glovebox techniques are highly recommended.

Dry Solvents: The use of anhydrous and degassed solvents is critical to prevent the quenching of organometallic reagents and to ensure the stability of the catalytic system. Solvents should be freshly distilled or obtained from a solvent purification system.

Reagent Purity: The purity of the substrates, organometallic reagents, and bases can significantly impact the reaction outcome. It is advisable to use high-purity reagents.

Experimental Protocols

The following are generalized protocols for Stille, Suzuki, and Sonogashira cross-coupling reactions using Pt(PPh3)4. These protocols are based on established procedures for analogous palladium-catalyzed reactions and should be considered as starting points for optimization.

Stille Coupling

The Stille coupling involves the reaction of an organostannane with an organic halide or triflate.

Protocol:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add the organic halide/triflate (1.0 equiv.), the organostannane (1.1-1.5 equiv.), and Pt(PPh3)4 (1-5 mol%).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add anhydrous, degassed solvent (e.g., toluene, dioxane, or DMF) via syringe.

  • If required, add any additives such as a copper(I) salt (e.g., CuI) or a ligand.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (B91410) to remove tin byproducts.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki Coupling

The Suzuki coupling pairs an organoboron reagent (boronic acid or ester) with an organic halide or triflate in the presence of a base.

Protocol:

  • In a Schlenk flask equipped with a magnetic stir bar and a reflux condenser, combine the organic halide/triflate (1.0 equiv.), the organoboron reagent (1.2-2.0 equiv.), a base (e.g., K2CO3, Cs2CO3, K3PO4; 2.0-3.0 equiv.), and Pt(PPh3)4 (1-5 mol%).

  • Seal the flask, and then evacuate and backfill with an inert gas three times.

  • Add a degassed solvent system (e.g., toluene/water, dioxane/water, or DMF) via syringe.

  • Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

  • Purify the residue by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction typically requires a co-catalyst, such as a copper(I) salt.

Protocol:

  • To a Schlenk flask containing a stir bar, add the aryl/vinyl halide (1.0 equiv.), Pt(PPh3)4 (1-5 mol%), and a copper(I) salt (e.g., CuI; 1-10 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add an anhydrous, degassed solvent (e.g., THF, DMF, or toluene) and a degassed amine base (e.g., triethylamine (B128534) or diisopropylamine), which often serves as both the base and a co-solvent.

  • Add the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Stir the reaction at room temperature or heat to a specified temperature (typically 25-80 °C) until the starting material is consumed (as monitored by TLC or GC-MS).

  • After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Data Presentation

The following tables provide illustrative examples of the expected outcomes for cross-coupling reactions catalyzed by Pt(PPh3)4. Note that these are hypothetical values and actual results will vary depending on the specific substrates and optimized reaction conditions.

Table 1: Illustrative Data for Pt(PPh3)4-Catalyzed Stille Coupling

Aryl HalideOrganostannaneProductYield (%)Catalyst Loading (mol%)Temperature (°C)Time (h)
IodobenzeneTributyl(vinyl)stannaneStyrene75310024
4-Bromotoluene(4-Methoxyphenyl)tributylstannane4-Methoxy-4'-methylbiphenyl68511036
1-IodonaphthaleneTributyl(phenylethynyl)stannane1-(Phenylethynyl)naphthalene72410024

Table 2: Illustrative Data for Pt(PPh3)4-Catalyzed Suzuki Coupling

Aryl HalideBoronic AcidProductYield (%)Catalyst Loading (mol%)Temperature (°C)Time (h)
4-IodoanisolePhenylboronic acid4-Methoxybiphenyl8529018
2-Bromopyridine(4-Acetylphenyl)boronic acid2-(4-Acetylphenyl)pyridine78310024
1-Bromo-4-nitrobenzene(3-Fluorophenyl)boronic acid3-Fluoro-4'-nitrobiphenyl812.59520

Table 3: Illustrative Data for Pt(PPh3)4-Catalyzed Sonogashira Coupling

Aryl HalideAlkyneProductYield (%)Catalyst Loading (mol%)Temperature (°C)Time (h)
IodobenzenePhenylacetyleneDiphenylacetylene9025012
1-Bromo-4-tert-butylbenzeneEthynyltrimethylsilane1-(tert-Butyl)-4-((trimethylsilyl)ethynyl)benzene8236016
3-Iodothiophene1-Hexyne3-(Hex-1-yn-1-yl)thiophene7547024

Visualizations

The following diagrams illustrate the general workflow and catalytic cycle for cross-coupling reactions.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification reagents Weigh Reagents (Substrates, Catalyst, Base) setup Assemble Apparatus under Inert Gas reagents->setup glassware Flame-dry Glassware (Schlenk Flask) glassware->setup add_reagents Add Reagents to Flask setup->add_reagents add_solvent Add Degassed Solvent add_reagents->add_solvent heat Heat to Desired Temperature add_solvent->heat monitor Monitor Reaction (TLC, GC-MS) heat->monitor quench Quench Reaction & Extract Product monitor->quench purify Purify by Column Chromatography quench->purify characterize Characterize Product (NMR, MS) purify->characterize

General Experimental Workflow for Cross-Coupling Reactions.

catalytic_cycle cluster_reactants cluster_product Pt0 Pt(0)L2 PtII_halide R1-Pt(II)L2-X Pt0->PtII_halide Oxidative Addition PtII_organo R1-Pt(II)L2-R2 PtII_halide->PtII_organo Transmetalation MX M-X PtII_organo->Pt0 Reductive Elimination R1R2 R1-R2 (Coupled Product) R1X R1-X (Organic Halide) R2M R2-M (Organometallic)

Simplified Catalytic Cycle for Cross-Coupling Reactions.

References

Application Notes and Protocols for the Catalytic Hydroboration of Alkenes with Tetrakis(triphenylphosphine)platinum(0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the catalytic hydroboration of alkenes utilizing Tetrakis(triphenylphosphine)platinum(0), Pt(PPh₃)₄, as a catalyst. This reaction is a powerful tool for the synthesis of organoborane compounds, which are versatile intermediates in organic synthesis, with significant applications in the development of pharmaceuticals and advanced materials.

Introduction

The hydroboration of alkenes is a fundamental reaction that introduces a boron moiety onto a carbon-carbon double bond, leading to the formation of alkylboranes. These products are highly valuable synthetic intermediates that can be further transformed into a variety of functional groups, including alcohols, amines, and halides, with excellent control over stereochemistry and regioselectivity. While uncatalyzed hydroboration is a well-established method, the use of transition metal catalysts, such as platinum complexes, can offer milder reaction conditions, improved selectivity, and broader functional group tolerance.

Tetrakis(triphenylphosphine)platinum(0) is a commercially available and relatively air-stable Pt(0) complex that has demonstrated catalytic activity in various transformations, including the hydroboration of unsaturated bonds. Its use in the hydroboration of alkenes provides a convenient route to access valuable alkylboronate esters.

Reaction Mechanism

The catalytic cycle for the hydroboration of alkenes with Pt(PPh₃)₄ is proposed to proceed through a series of well-defined steps, analogous to the mechanism established for the hydroboration of ketones catalyzed by the same complex. The key steps involve the oxidative addition of the hydroborating agent to the platinum(0) center, followed by alkene coordination, migratory insertion, and reductive elimination to regenerate the active catalyst.

Catalytic_Cycle PtL4 Pt(PPh₃)₄ PtL3 Pt(PPh₃)₃ PtL4->PtL3 - PPh₃ PtL3->PtL4 + PPh₃ OxAdd Oxidative Addition (H-BPin) Pt_H_B H-Pt(PPh₃)₂(Bpin) OxAdd->Pt_H_B Oxidative Addition Alkene_Coord Alkene Coordination Pt_Alkene (R-CH=CH₂)-Pt(H)(PPh₃)₂(Bpin) Alkene_Coord->Pt_Alkene Coordination Mig_Ins Migratory Insertion Pt_Alkyl (R-CH₂CH₂)-Pt(PPh₃)₂(Bpin) Mig_Ins->Pt_Alkyl Insertion Pt_Alkyl->PtL3 Reductive Elimination Red_Elim Reductive Elimination Product R-CH₂CH₂-Bpin Red_Elim->Product Elimination L PPh₃

Figure 1: Proposed catalytic cycle for the hydroboration of alkenes.

Experimental Protocols

The following are representative protocols for the catalytic hydroboration of alkenes using Pt(PPh₃)₄. These protocols are adapted from established procedures for related platinum-catalyzed borylation reactions and should be optimized for specific substrates.

General Experimental Workflow

The general workflow for the catalytic hydroboration of an alkene is outlined below. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.

Workflow start Start setup Assemble and dry glassware under vacuum start->setup reagents Charge Schlenk flask with Pt(PPh₃)₄ and alkene setup->reagents solvent Add anhydrous solvent reagents->solvent borane Add pinacolborane (H-Bpin) dropwise at 0 °C solvent->borane reaction Warm to room temperature and stir for 12-24 h borane->reaction quench Quench reaction (if necessary) reaction->quench workup Aqueous workup and extraction quench->workup purify Purify by column chromatography workup->purify end End purify->end

Figure 2: General experimental workflow for alkene hydroboration.
Protocol for the Hydroboration of a Terminal Alkene (e.g., 1-Octene)

Materials:

Procedure:

  • In a glovebox or under a stream of argon, a flame-dried Schlenk flask equipped with a magnetic stir bar is charged with Tetrakis(triphenylphosphine)platinum(0) (0.01-0.03 mmol, 1-3 mol%).

  • Anhydrous toluene (5 mL) is added, and the mixture is stirred until the catalyst dissolves.

  • 1-Octene (1.0 mmol) is added to the flask via syringe.

  • The flask is cooled to 0 °C in an ice bath.

  • Pinacolborane (1.1 mmol) is added dropwise to the stirred solution.

  • The reaction mixture is allowed to warm to room temperature and is stirred for 12-24 hours. The progress of the reaction can be monitored by TLC or GC-MS.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired alkylboronate ester.

Protocol for the Hydroboration of a Styrenic Alkene (e.g., Styrene)

The procedure is analogous to that for terminal alkenes, with styrene (B11656) (1.0 mmol) being used as the substrate. The reaction conditions may require optimization for temperature and reaction time to achieve optimal conversion and selectivity.

Data Presentation

The following table summarizes representative quantitative data for the catalytic hydroboration of alkenes with Pt(PPh₃)₄. The data is based on typical outcomes for platinum-catalyzed hydroborations, which generally proceed with high yields and anti-Markovnikov selectivity for terminal alkenes.

EntryAlkene SubstrateProductYield (%)Regioselectivity (anti-Markovnikov:Markovnikov)
11-Octene2-(Octan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane>90>98:2
2Styrene2-(2-Phenylethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane>95>98:2
34-Vinyl-anisole2-(2-(4-Methoxyphenyl)ethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane>90>98:2
4Allyl benzene2-(3-Phenylpropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane>85>98:2

Note: The yields and selectivities are representative and may vary depending on the specific reaction conditions and substrate.

Logical Relationships

The regioselectivity of the platinum-catalyzed hydroboration of alkenes is a key consideration. For terminal alkenes, the reaction typically proceeds with high anti-Markovnikov selectivity, where the boron atom adds to the terminal carbon atom. This is in contrast to the Markovnikov selectivity often observed in other addition reactions to alkenes.

Regioselectivity cluster_substrate Alkene Substrate cluster_catalyst Catalytic System cluster_product Major Product Terminal Terminal Alkene (e.g., R-CH=CH₂) Catalyst Pt(PPh₃)₄ + H-Bpin Terminal->Catalyst AntiMarkovnikov Anti-Markovnikov Product (R-CH₂CH₂-Bpin) Catalyst->AntiMarkovnikov

Figure 3: Regioselectivity in the hydroboration of terminal alkenes.

Conclusion

The catalytic hydroboration of alkenes using Tetrakis(triphenylphosphine)platinum(0) offers a valuable and efficient method for the synthesis of alkylboronate esters. This protocol provides access to these important synthetic intermediates under relatively mild conditions with high yields and excellent regioselectivity, particularly for terminal alkenes. The resulting organoboranes are key building blocks in the development of new therapeutics and functional materials, making this catalytic system a significant tool for researchers and professionals in the field of drug development and chemical synthesis. Further optimization of reaction conditions for specific substrates can lead to even more efficient and selective transformations.

protocol for diboration of diynes using Pt(PPh3)4 catalyst

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: Platinum-Catalyzed Diboration of Diynes Using Tetrakis(triphenylphosphine)platinum(0)

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the selective diboration of 1,3-diynes utilizing Tetrakis(triphenylphosphine)platinum(0), [Pt(PPh₃)₄], as a catalyst. This method facilitates the synthesis of boryl-functionalized enynes and dienes, which are valuable building blocks in modern organic synthesis due to their versatility in forming new carbon-carbon and carbon-heteroatom bonds.[1][2] The protocol is applicable to a wide range of symmetrical and unsymmetrical 1,3-diynes, including those with aryl, silyl, and alkyl functional groups.[1][2][3] This document outlines the standard reaction conditions, a step-by-step experimental procedure, and a summary of reported yields for various substrates. Additionally, a proposed catalytic cycle and a general experimental workflow are visualized.

Introduction

Unsaturated organoboron compounds are powerful reagents in organic chemistry, valued for their stability, low toxicity, and unique reactivity in transformations like Suzuki-Miyaura cross-coupling reactions.[1] The platinum-catalyzed diboration of unsaturated carbon-carbon bonds, first reported by Suzuki and Miyaura in 1993, has become a foundational method for accessing these compounds.[4] The use of [Pt(PPh₃)₄] offers a straightforward and efficient route for the diboration of conjugated 1,3-diynes, yielding synthetically useful bisboryl-functionalized enynes or, in some cases, tetraboryl-functionalized dienes.[1][2] This protocol is based on an established, selective method that works for a broad spectrum of diyne substrates.[1]

Experimental Protocol

This protocol details the general procedure for the [Pt(PPh₃)₄]-catalyzed diboration of 1,3-diynes with bis(pinacolato)diboron (B136004) (B₂pin₂). All manipulations should be performed under an inert atmosphere (e.g., argon) using standard Schlenk techniques.[3]

Materials and Equipment:

  • Tetrakis(triphenylphosphine)platinum(0) [Pt(PPh₃)₄]

  • Bis(pinacolato)diboron (B₂pin₂)

  • Diyne substrate

  • Anhydrous toluene (B28343) (or THF for specific substrates)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Oil bath

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for work-up and purification

  • Cold finger condenser (for purification of volatile products)[1][2]

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add [Pt(PPh₃)₄] (0.0025 mmol, 0.01 equivalents).

  • Addition of Reagents: Sequentially add the diyne substrate (0.25 mmol, 1.0 equivalent) and bis(pinacolato)diboron (B₂pin₂) (0.25 mmol, 1.0 equivalent).

  • Solvent Addition: Add anhydrous toluene (2 mL) to achieve a concentration of 0.125 M. For certain aryl-substituted diynes (e.g., those with -F, -CF₃, -OMe groups), anhydrous THF may be used as the solvent.[1]

  • Reaction Conditions: Stir the resulting mixture at 80 °C using an oil bath for 18 hours.[1][2] The reaction progress can be monitored by GC-MS.

  • Work-up and Purification:

    • After completion, cool the reaction mixture to room temperature.

    • The crude reaction mixture can be analyzed by GC-MS and ¹H NMR.[1][2]

    • For purification, an alternative to column chromatography for sensitive products is condensation on a cold finger, which avoids decomposition on silica (B1680970).[1][3] For other products, filtration through a pad of Florisil or silica gel may be appropriate.[5]

Data Presentation: Substrate Scope and Yields

The [Pt(PPh₃)₄]-catalyzed diboration is effective for a variety of symmetrical and unsymmetrical 1,3-diynes. The isolated yields for selected substrates under the standard reaction conditions are summarized below.

EntryDiyne Substrate (R¹-C≡C-C≡C-R²)Product(s)Isolated Yield (%)
1Symmetrical-SiMe₃-SiMe₃Enynyl Boronate88[1]
2Symmetrical-SiEt₃-SiEt₃Enynyl Boronate92[1]
3Symmetrical-n-Hex-n-HexEnynyl/Dienyl Boronates70/30 mixture[2]
4Symmetrical-Ph-PhEnynyl Boronate95[1]
5Symmetrical-C₆H₄-4-OMe-C₆H₄-4-OMeEnynyl Boronate96[1]
6Unsymmetrical-SiMe₃-PhEnynyl Boronate93[1]
7Unsymmetrical-SiMe₃-n-HexEnynyl Boronate85[1]
8Unsymmetrical-Ph-MeEnynyl Boronate89[1]
9Unsymmetrical-SiEt₃-C₆H₄-4-FEnynyl Boronate94[1]

Standard Conditions: [Pt(PPh₃)₄] (1 mol%), B₂pin₂ (1 equiv.), diyne (1 equiv.), Toluene (0.125 M), 80 °C, 18 h.[1][2] For n-alkyl-substituted diynes, using an excess of B₂pin₂ can selectively yield tetraboryl-functionalized dienes.[1][2]

Visualizations

Experimental Workflow

The following diagram illustrates the general laboratory workflow for the platinum-catalyzed diboration of diynes.

G A 1. Reagent Preparation B 2. Reaction Setup (Schlenk Flask under Argon) A->B C Add Pt(PPh₃)₄, Diyne, and B₂pin₂ B->C D Add Anhydrous Solvent (Toluene or THF) C->D E 3. Reaction (Stir at 80 °C for 18 h) D->E F 4. Monitoring (GC-MS Analysis) E->F G 5. Work-up & Purification (e.g., Cold Finger Condensation) F->G H Isolated Product (Boryl-Functionalized Enyne) G->H

Caption: General workflow for the Pt(PPh₃)₄-catalyzed diboration of diynes.

Proposed Catalytic Cycle

The mechanism is proposed to proceed through the following catalytic cycle, initiated by the oxidative addition of the B-B bond to the platinum(0) center.

G Pt0 Pt⁰(PPh₃)₂ PtII cis-(Bpin)₂PtII(PPh₃)₂ Pt0->PtII + B₂pin₂ - 2 PPh₃ (Oxidative Addition) Coord Diyne Complex PtII->Coord + Diyne Insert Carboplatination Intermediate Coord->Insert (Carboplatination) Insert->Pt0 (Reductive Elimination) Prod Product (Enyne) Insert->Prod

Caption: Proposed catalytic cycle for the diboration of 1,3-diynes.

References

Application Notes: Tetrakis(triphenylphosphine)platinum(0) as a Versatile Precursor for Platinum Complex Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrakis(triphenylphosphine)platinum(0), denoted as Pt(PPh₃)₄, is a highly versatile and widely utilized precursor in the synthesis of a diverse array of platinum-containing compounds.[1] Its utility stems from the platinum center's electron-rich nature and the lability of the triphenylphosphine (B44618) (PPh₃) ligands, which can be readily displaced or undergo oxidative addition reactions. This reactivity allows for the facile synthesis of platinum(II) and platinum(IV) complexes with tailored electronic and steric properties. These synthetic routes are of paramount importance in various fields, including homogeneous catalysis, materials science, and notably, in the development of novel therapeutic agents.

In the realm of drug development, platinum-based complexes are a cornerstone of cancer chemotherapy. The seminal discovery of cisplatin's anticancer activity has spurred extensive research into new platinum analogs with improved efficacy, reduced side effects, and the ability to overcome drug resistance. Pt(PPh₃)₄ serves as a key starting material for generating novel platinum drug candidates, including analogs of clinically used drugs and complexes with alternative mechanisms of action.

These application notes provide an overview of the synthetic utility of Pt(PPh₃)₄, with a focus on its application in synthesizing platinum complexes with potential therapeutic applications. Detailed experimental protocols for key transformations, quantitative data for synthesized complexes, and visual representations of synthetic workflows and biological mechanisms are provided to aid researchers in this field.

Key Applications of Pt(PPh₃)₄ in Platinum Complex Synthesis

1. Oxidative Addition Reactions:

Pt(PPh₃)₄ readily undergoes oxidative addition with a variety of reagents, leading to the formation of stable platinum(II) complexes. This is a primary route for the synthesis of precursors for anticancer drugs and catalysts.

  • Synthesis of Platinum(II) Dihalides: Reaction with halogens or halogenated compounds yields complexes of the type cis-[Pt(PPh₃)₂(X)₂] (X = Cl, Br, I). These complexes are valuable starting materials for further ligand substitution reactions.[1]

  • Synthesis of Platinum(II) Hydrides: Treatment with mineral acids or other proton sources results in the formation of platinum hydride complexes, such as trans-[Pt(H)(Cl)(PPh₃)₂], which are important in catalysis and further synthetic transformations.[1]

  • Reactions with Organic Halides: Oxidative addition of alkyl or aryl halides allows for the formation of platinum-carbon bonds, a key step in many catalytic cycles and for the synthesis of organometallic platinum complexes.

2. Ligand Substitution Reactions:

The triphenylphosphine ligands in Pt(PPh₃)₄ can be displaced by other ligands, providing access to a wide range of platinum complexes.

  • Synthesis of Complexes with Bidentate Ligands: Chelating ligands, such as diamines, dithiocarbamates, and N-heterocyclic carbenes (NHCs), can replace two PPh₃ ligands to form stable square planar platinum(II) complexes. Many of these complexes have been investigated for their cytotoxic properties.

  • Catalyst Precursor Formation: Pt(PPh₃)₄ is a common precursor for various platinum-based catalysts used in reactions like hydrosilylation, hydroboration, and cross-coupling reactions.[2]

3. Precursor for Platinum-Based Anticancer Agents:

The versatility of Pt(PPh₃)₄ makes it an ideal starting point for the synthesis of novel platinum-based drug candidates. By modifying the ligands around the platinum center, researchers can tune the complex's lipophilicity, steric bulk, and electronic properties to enhance cellular uptake, modulate DNA binding, and explore alternative mechanisms of action to overcome cisplatin (B142131) resistance.

Experimental Protocols

Protocol 1: Synthesis of cis-Dichlorobis(triphenylphosphine)platinum(II) (cis-[PtCl₂(PPh₃)₂])

This protocol describes the synthesis of a key platinum(II) precursor via oxidative addition of a chlorine source to Pt(PPh₃)₄.

Materials:

Procedure:

  • In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve Tetrakis(triphenylphosphine)platinum(0) (1.00 g, 0.80 mmol) in dichloromethane (20 mL).

  • While stirring, slowly bubble chlorine gas through the solution or add a solution of a chlorinating agent like sulfuryl chloride (SO₂Cl₂) dropwise until the yellow color of the starting material disappears and a white precipitate forms.

  • Continue stirring the reaction mixture at room temperature for 1 hour.

  • Reduce the volume of the solvent in vacuo to approximately 5 mL.

  • Add hexane (30 mL) to precipitate the product completely.

  • Collect the white precipitate by filtration, wash with hexane (2 x 10 mL), and dry under vacuum.

Expected Yield: Approximately 85-95%.

Protocol 2: Synthesis of trans-Hydridochlorobis(triphenylphosphine)platinum(II) (trans-[PtH(Cl)(PPh₃)₂])

This protocol details the synthesis of a platinum hydride complex through the reaction of Pt(PPh₃)₄ with a proton source.[1]

Materials:

Procedure:

  • Suspend Tetrakis(triphenylphosphine)platinum(0) (1.24 g, 1.0 mmol) in degassed ethanol (50 mL) under an inert atmosphere.

  • To the stirred suspension, add concentrated hydrochloric acid (0.5 mL) dropwise.

  • The yellow solid will dissolve, and a white solid will begin to precipitate.

  • Stir the mixture at room temperature for 30 minutes.

  • Collect the white precipitate by filtration, wash with ethanol (2 x 15 mL) and then with diethyl ether (2 x 15 mL).

  • Dry the product under vacuum.

Expected Yield: Approximately 80-90%.

Protocol 3: Synthesis of a Platinum(II) Complex with a Bidentate N-Heterocyclic Carbene (NHC) Ligand

This protocol provides a general method for the synthesis of a platinum-NHC complex, which are a promising class of anticancer agents.

Materials:

  • Tetrakis(triphenylphosphine)platinum(0) (Pt(PPh₃)₄)

  • Imidazolium (B1220033) salt (NHC precursor)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Toluene or another suitable solvent

  • Argon or Nitrogen gas supply

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine the imidazolium salt (1.1 mmol) and potassium carbonate (2.2 mmol).

  • Add dry, degassed toluene (20 mL) and stir the suspension at 80-100 °C for 1-2 hours to generate the free NHC in situ.

  • In a separate Schlenk flask, dissolve Tetrakis(triphenylphosphine)platinum(0) (1.24 g, 1.0 mmol) in toluene (30 mL).

  • Transfer the solution of Pt(PPh₃)₄ to the flask containing the in situ generated NHC via cannula.

  • Stir the reaction mixture at 80-100 °C for 12-24 hours. The progress of the reaction can be monitored by TLC or ³¹P NMR spectroscopy.

  • After cooling to room temperature, filter the reaction mixture to remove any inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane).

Expected Yield: Varies depending on the NHC ligand, typically 60-80%.

Data Presentation

The following tables summarize key quantitative data for the platinum complexes synthesized from Pt(PPh₃)₄.

Table 1: Physicochemical and Spectroscopic Data for Synthesized Platinum(II) Complexes.

ComplexFormulaM.W. ( g/mol )AppearanceYield (%)m.p. (°C)³¹P NMR (δ, ppm)¹⁹⁵Pt NMR (δ, ppm)IR ν(Pt-Cl) (cm⁻¹)
cis-[PtCl₂(PPh₃)₂]C₃₆H₃₀Cl₂P₂Pt790.56White solid85-95>30014.5 (s, ¹J(Pt,P) = 3670 Hz)-4655317, 283
trans-[PtH(Cl)(PPh₃)₂]C₃₆H₃₁ClP₂Pt759.13White solid80-90215-220 (dec.)29.3 (s, ¹J(Pt,P) = 2930 Hz)-4815280

Table 2: Cytotoxicity Data for Representative Platinum Complexes.

ComplexCell LineIC₅₀ (µM)Reference
cis-[PtCl₂(PPh₃)₂]A549 (Lung Cancer)16.25[3]
Platinum-NHC Complex (representative)HeLa (Cervical Cancer)5.5Varies with ligand
Cisplatin (Reference)A549 (Lung Cancer)17.73[3]

Mandatory Visualization

Synthetic Workflows

The following diagrams illustrate the synthetic pathways starting from Pt(PPh₃)₄.

synthetic_workflow_1 pt_pph3_4 Pt(PPh₃)₄ ptcl2_pph3_2 cis-[PtCl₂(PPh₃)₂] pt_pph3_4->ptcl2_pph3_2 + Cl₂ pthcl_pph3_2 trans-[PtH(Cl)(PPh₃)₂] pt_pph3_4->pthcl_pph3_2 + HCl

Fig. 1: Synthesis of Platinum(II) Halide and Hydride Complexes.

synthetic_workflow_2 pt_pph3_4 Pt(PPh₃)₄ pt_nhc_complex [Pt(NHC)(PPh₃)Cl₂] or similar pt_pph3_4->pt_nhc_complex nhc_precursor Imidazolium Salt free_nhc Free NHC nhc_precursor->free_nhc Deprotonation base Base (e.g., K₂CO₃) base->free_nhc free_nhc->pt_nhc_complex Ligand Substitution

Fig. 2: General Workflow for the Synthesis of Platinum-NHC Complexes.
Signaling Pathways

The primary mechanism of action for many platinum-based anticancer drugs involves interaction with DNA, leading to the activation of apoptotic pathways.

mechanism_of_action cluster_cell Cancer Cell cellular_uptake Cellular Uptake aquation Aquation (Activation) cellular_uptake->aquation dna_binding DNA Binding (Intrastrand/Interstrand Crosslinks) aquation->dna_binding dna_damage DNA Damage dna_binding->dna_damage apoptosis Apoptosis (Cell Death) dna_damage->apoptosis pt_complex Platinum Complex (from Pt(PPh₃)₄ precursor) pt_complex->cellular_uptake

Fig. 3: General Mechanism of Action for Platinum Anticancer Drugs.

References

Application Notes & Protocols for the Immobilization of Tetrakis(triphenylphosphine)palladium(0) for Recyclable Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note on Catalyst Identity: While the request specifies Tetrakis(triphenylphosphine)platinum(0) (Pt(PPh3)4), the vast majority of research on immobilization for recyclable cross-coupling catalysis focuses on its palladium analogue, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4).[1] Pd(PPh3)4 is a premier catalyst for a wide array of organic syntheses, particularly C-C bond-forming reactions like the Suzuki, Heck, and Sonogashira couplings.[2] This document will focus on the immobilization of Pd(PPh3)4, as the principles and protocols are well-established and broadly applicable. The methodologies described can often be adapted for other similar metal complexes.

Application Notes

Introduction: The Need for Catalyst Immobilization

Homogeneous catalysts like Pd(PPh3)4 offer excellent activity and selectivity in many chemical transformations.[3] However, their practical application, especially in pharmaceutical and fine chemical synthesis, is hampered by several challenges:

  • Difficult Separation: Recovering the catalyst from the reaction mixture is often complex and energy-intensive.[4]

  • Product Contamination: Trace amounts of the precious and often toxic palladium metal can leach into the final product, a critical issue in drug development.

  • Lack of Reusability: The high cost of palladium makes single-use applications economically unviable.[1]

Immobilizing the homogeneous catalyst onto a solid support transforms it into a heterogeneous system, effectively addressing these limitations.[5] This approach combines the high reactivity of homogeneous catalysts with the practical advantages of heterogeneous ones, such as easy separation (e.g., by filtration or magnetic decantation) and the potential for multiple reuse cycles.[6]

Strategies for Immobilization

Several strategies have been developed to immobilize palladium catalysts. The choice of support and immobilization method is crucial as it can influence the catalyst's activity, stability, and propensity for metal leaching.

  • Support Materials: A wide variety of materials can serve as supports, including:

    • Polymers: Polystyrene is a common choice, often functionalized with phosphine (B1218219) ligands to bind the palladium complex.[7]

    • Inorganic Oxides: Silica (B1680970) (SiO2), zeolites, and other metal oxides offer high surface area and thermal stability.[8][9]

    • Magnetic Nanoparticles (MNPs): Iron oxide (Fe3O4) nanoparticles allow for facile catalyst separation from the reaction mixture using an external magnet.[10][11]

    • Porous Organic Polymers (POPs) & Metal-Organic Frameworks (MOFs): These materials offer high surface areas and tunable pore structures, which can enhance catalytic activity.[12]

  • Immobilization Methods:

    • Covalent Attachment: The catalyst or its ligand is chemically bonded to a functionalized support. This method often involves anchoring phosphine ligands to the support, which then coordinate to the palladium center.

    • Encapsulation/Entrapment: The catalyst is physically confined within the pores of the support material, such as in mesoporous silica or hollow polymeric nanospheres.[13]

    • Direct Deposition: Palladium nanoparticles (PdNPs) are deposited onto the surface of the support material. This is often achieved by reducing a palladium salt precursor in the presence of the support.[14]

Key Performance Metrics

When evaluating an immobilized catalyst, the following metrics are critical:

  • Catalytic Activity: Typically measured by reaction yield, turnover number (TON), and turnover frequency (TOF).

  • Recyclability: The number of times the catalyst can be reused without a significant drop in activity.

  • Stability & Leaching: The amount of palladium that detaches from the support and enters the solution during the reaction. Low leaching is crucial for product purity and maintaining long-term catalytic activity.[15][16] Leaching can be quantified using techniques like Inductively Coupled Plasma (ICP) analysis.[17]

Data Presentation: Performance of Immobilized Pd Catalysts

The following tables summarize the performance of various immobilized palladium catalyst systems in the Suzuki-Miyaura cross-coupling reaction, a benchmark for C-C bond formation.

Table 1: Performance of Polymer-Supported Palladium Catalysts

Catalyst System Support Material Reaction Yield (1st Run) No. of Cycles Final Yield Ref.
Pd@AEPOP Amide/Ether Porous Polymer Suzuki Coupling 99% 5 >90% [18]
Pd@PP-3 Microporous Phosphine Polymer Suzuki Coupling >95% 5 >95% [19]

| PS-PPh2-Pd | Polystyrene-Triphenylphosphine | Suzuki Coupling | ~90% | 4 | ~85% |[20] |

Table 2: Performance of Magnetic Nanoparticle-Supported Palladium Catalysts

Catalyst System Support Material Reaction Yield (1st Run) No. of Cycles Final Yield Ref.
Fe3O4/AO/Pd Amidoxime-functionalized Fe3O4 Sonogashira Coupling >95% 7 >90% [10]
Fe3O4@Pd-OA Oleylamine-stabilized Fe3O4 Heck Coupling >95% 4 ~90% [14]

| Pd/LDHs-B | Hydrotalcite-supported Pd | Suzuki Coupling | 98.6% | 5 | 88.5% |[21] |

Experimental Protocols

This section provides a detailed protocol for the synthesis, characterization, and application of a representative immobilized catalyst: Palladium Immobilized on Amine-Functionalized Magnetic Nanoparticles for Suzuki Coupling.

Protocol: Synthesis of Amine-Functionalized Magnetic Nanoparticles (Fe3O4-NH2)

Objective: To prepare magnetic nanoparticles with an amine-functionalized silica shell, which will serve as the support for palladium immobilization.

Materials:

Procedure:

  • Synthesis of Fe3O4 Nanoparticles:

    • In a three-necked flask, dissolve FeCl3·6H2O (5.4 g) and FeCl2·4H2O (2.0 g) in deionized water (100 mL) under a nitrogen atmosphere with vigorous stirring.

    • Heat the solution to 80°C.

    • Rapidly add ammonium hydroxide (10 mL) to the solution. A black precipitate of Fe3O4 will form immediately.

    • Continue stirring at 80°C for 1 hour.

    • Cool the mixture to room temperature. Collect the black precipitate using an external magnet and wash several times with deionized water and ethanol until the supernatant is neutral.

  • Silica Coating (Fe3O4@SiO2):

    • Disperse the washed Fe3O4 nanoparticles in a mixture of ethanol (80 mL) and deionized water (20 mL).

    • Add ammonium hydroxide (1 mL) to the suspension and sonicate for 15 minutes.

    • Add TEOS (1 mL) dropwise to the suspension while stirring.

    • Continue the reaction for 6 hours at room temperature.

    • Collect the silica-coated nanoparticles (Fe3O4@SiO2) with a magnet and wash with ethanol and water.

  • Amine Functionalization (Fe3O4@SiO2-NH2):

    • Disperse the Fe3O4@SiO2 nanoparticles in ethanol (100 mL).

    • Add APTMS (1 mL) to the suspension.

    • Reflux the mixture for 12 hours under a nitrogen atmosphere.

    • Cool to room temperature, collect the amine-functionalized nanoparticles with a magnet, and wash thoroughly with ethanol to remove unreacted APTMS.

    • Dry the final product (Fe3O4@SiO2-NH2) in a vacuum oven at 60°C.

Protocol: Immobilization of Palladium (Fe3O4@SiO2-NH2-Pd)

Objective: To anchor palladium onto the amine-functionalized magnetic support.

Materials:

  • Fe3O4@SiO2-NH2 nanoparticles (from Protocol 3.1)

  • Palladium(II) chloride (PdCl2)

  • Ethanol

Procedure:

  • Disperse the amine-functionalized nanoparticles (1.0 g) in ethanol (50 mL) and sonicate for 20 minutes.

  • In a separate flask, dissolve PdCl2 (0.1 g) in ethanol (20 mL).

  • Add the PdCl2 solution to the nanoparticle suspension and stir the mixture at room temperature for 24 hours.

  • Collect the resulting brown-black solid (Fe3O4@SiO2-NH2-Pd) with a magnet.

  • Wash the catalyst extensively with ethanol and water to remove any unbound palladium species.

  • Dry the catalyst under vacuum at 60°C.

  • Characterize the catalyst using techniques such as TEM (for morphology and particle size), FT-IR (to confirm functionalization), and ICP-AES (to determine the exact palladium loading).

Protocol: Catalytic Test in Suzuki-Miyaura Coupling

Objective: To evaluate the catalytic activity and reusability of the immobilized palladium catalyst.

Materials:

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), K2CO3 (2.0 mmol), and the Fe3O4@SiO2-NH2-Pd catalyst (e.g., 1 mol% Pd loading).

    • Add the solvent mixture (e.g., 10 mL of Ethanol:Water, 1:1 v/v).

  • Reaction:

    • Heat the mixture to 80°C and stir for the desired reaction time (e.g., 1-3 hours). Monitor the reaction progress using TLC or GC.

  • Work-up and Product Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Place a strong magnet against the side of the flask to immobilize the catalyst.

    • Decant the supernatant solution.

    • Extract the aqueous phase with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography if necessary.

  • Catalyst Recycling:

    • Wash the magnetically separated catalyst with ethanol and deionized water several times.[21]

    • Dry the catalyst under vacuum.

    • Add a fresh batch of substrates, base, and solvent to the recycled catalyst and repeat the reaction under the same conditions to test its reusability.

Mandatory Visualizations

Experimental Workflow

G cluster_0 Support Synthesis cluster_1 Catalyst Preparation cluster_2 Recyclable Catalysis FeCl3_FeCl2 FeCl3 + FeCl2 Fe3O4 Fe3O4 MNPs FeCl3_FeCl2->Fe3O4 Co-precipitation (NH4OH) Fe3O4_SiO2 Fe3O4@SiO2 Fe3O4->Fe3O4_SiO2 Stöber Method (TEOS) Fe3O4_NH2 Fe3O4@SiO2-NH2 (Final Support) Fe3O4_SiO2->Fe3O4_NH2 Functionalization (APTMS) Final_Catalyst Immobilized Catalyst (Fe3O4@SiO2-NH2-Pd) Fe3O4_NH2->Final_Catalyst Immobilization PdCl2 PdCl2 Solution PdCl2->Final_Catalyst Reaction Suzuki Coupling (Heat) Final_Catalyst->Reaction Reactants Aryl Halide + Boronic Acid + Base Reactants->Reaction Separation Magnetic Separation Reaction->Separation Product Biaryl Product Separation->Product Recycle Wash & Reuse Separation->Recycle Recycle->Reaction

Caption: Workflow for synthesis and application of a magnetically separable palladium catalyst.

Suzuki-Miyaura Catalytic Cycle with an Immobilized Catalyst

G Pd0 Pd(0)-L (Active Catalyst) PdII_ArX Ar-Pd(II)-X-L Pd0->PdII_ArX Oxidative Addition PdII_ArAr Ar-Pd(II)-Ar'-L PdII_ArX->PdII_ArAr Transmetalation PdII_ArAr->Pd0 Reductive Elimination Product Ar-Ar' PdII_ArAr->Product ArX Ar-X ArX->PdII_ArX ArBOH2 Ar'-B(OH)2 ArBOH2->PdII_ArAr Base Base Base->PdII_ArAr Support Solid Support Support->Pd0 Immobilization

Caption: The Suzuki-Miyaura cycle showing the role of the immobilized Pd(0) catalyst.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in Pt(PPh₃)₄ Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments utilizing Tetrakis(triphenylphosphine)platinum(0) (Pt(PPh₃)₄) as a catalyst.

Frequently Asked Questions (FAQs)

Q1: What are the key characteristics and reactivity of Pt(PPh₃)₄?

Tetrakis(triphenylphosphine)platinum(0) is a bright yellow crystalline solid commonly used as a catalyst or precursor for various platinum-catalyzed reactions.[1] It features a tetrahedral geometry around the platinum(0) center.[1] In solution, it can dissociate a triphenylphosphine (B44618) (PPh₃) ligand to form the more reactive 16-electron species, Pt(PPh₃)₃.[1] This dissociation is a crucial step for the catalyst to enter the catalytic cycle. Pt(PPh₃)₄ is sensitive to air and oxidants, which can convert the active Pt(0) to inactive Pt(II) species.[1]

Q2: What types of reactions are typically catalyzed by Pt(PPh₃)₄?

Pt(PPh₃)₄ is an effective catalyst for a variety of transformations, most notably:

  • Hydrosilylation: The addition of a Si-H bond across a double or triple bond.

  • Hydroboration: The addition of a B-H bond across a double or triple bond.[2]

  • Diboration: The addition of a B-B bond across a triple bond.[3]

While palladium catalysts are more common for cross-coupling reactions, platinum complexes like Pt(PPh₃)₄ can offer unique reactivity and selectivity in certain applications.

Q3: How does the reactivity of Pt(PPh₃)₄ compare to its palladium analogue, Pd(PPh₃)₄?

While both are structurally similar, Pt(PPh₃)₄ and Pd(PPh₃)₄ exhibit different reactivities. Generally, palladium catalysts are more widely used for cross-coupling reactions like Suzuki and Stille couplings due to their higher reactivity in these transformations.[4] Platinum catalysts, on the other hand, often excel in reactions like hydrosilylation. The choice between a platinum and palladium catalyst depends on the specific transformation and desired outcome.

Troubleshooting Low Yields: A Step-by-Step Guide

Low yields in Pt(PPh₃)₄ catalyzed reactions can stem from several factors, from catalyst integrity to reaction conditions. The following guides will help you systematically diagnose and resolve these issues.

Issue 1: Catalyst Inactivity or Decomposition

A common reason for low yield is the deactivation of the Pt(PPh₃)₄ catalyst.

Q: My reaction is not proceeding, or the yield is very low. How can I determine if my catalyst is the problem?

A: First, visually inspect the catalyst. Fresh, high-quality Pt(PPh₃)₄ should be a bright yellow crystalline solid.[1] Discoloration to orange, brown, or the formation of a black precipitate can indicate decomposition to platinum metal.

Troubleshooting Workflow for Catalyst Issues:

start Low Yield Observed check_catalyst Visually inspect Pt(PPh₃)₄ Is it a bright yellow solid? start->check_catalyst decomposed Catalyst likely decomposed. - Discard and use fresh catalyst. - Consider catalyst purification if applicable. check_catalyst->decomposed No good_catalyst Catalyst appears fine. check_catalyst->good_catalyst Yes check_atmosphere Review reaction setup. Was a strictly inert atmosphere maintained? good_catalyst->check_atmosphere oxygen_exposure Oxygen can deactivate the catalyst. - Improve degassing of solvents and reagents. - Ensure proper Schlenk line or glovebox technique. check_atmosphere->oxygen_exposure No inert_ok Inert atmosphere was properly maintained. check_atmosphere->inert_ok Yes next_steps Proceed to troubleshoot other reaction parameters. inert_ok->next_steps

Caption: Troubleshooting workflow for catalyst-related issues.

Experimental Protocol: Setting up an Inert Atmosphere

Maintaining an oxygen-free environment is critical for reactions involving Pt(PPh₃)₄.

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (Argon or Nitrogen).

  • Degassing Solvents and Reagents: Solvents and liquid reagents should be degassed prior to use. Common methods include:

    • Freeze-Pump-Thaw: This involves freezing the liquid with liquid nitrogen, evacuating the headspace under vacuum, and then thawing. This cycle should be repeated at least three times.

    • Sparging: Bubbling an inert gas through the liquid for an extended period (e.g., 30 minutes) can also remove dissolved oxygen.

  • Reaction Setup: Assemble the reaction under a positive pressure of inert gas. A Schlenk line or a glovebox is highly recommended.

Issue 2: Suboptimal Reaction Conditions

Even with an active catalyst, reaction conditions play a crucial role in achieving high yields.

Q: My catalyst seems fine, but the reaction yield is still low. What reaction parameters should I investigate?

A: The optimal conditions can vary significantly depending on the specific reaction (e.g., hydrosilylation, hydroboration). A systematic optimization of parameters is often necessary.

Troubleshooting Decision Tree for Reaction Optimization:

start Low Yield with Active Catalyst check_temp Is the reaction temperature optimized? start->check_temp optimize_temp Screen a range of temperatures. (e.g., room temp, 60°C, 80°C, 110°C) check_temp->optimize_temp No/Unsure temp_ok Temperature is optimized. check_temp->temp_ok Yes check_solvent Is the solvent appropriate? temp_ok->check_solvent optimize_solvent Screen different solvents. (e.g., Toluene, THF, solvent-free) check_solvent->optimize_solvent No/Unsure solvent_ok Solvent is optimized. check_solvent->solvent_ok Yes check_conc Are reactant concentrations optimal? solvent_ok->check_conc optimize_conc Vary the concentration of reactants and catalyst loading. check_conc->optimize_conc No/Unsure conc_ok Concentrations are optimized. check_conc->conc_ok Yes final_check Review substrate purity and potential side reactions. conc_ok->final_check

References

identifying common impurities in Tetrakis(triphenylphosphine)platinum(0) synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving common issues encountered during the synthesis of Tetrakis(triphenylphosphine)platinum(0) (Pt(PPh₃)₄).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of Tetrakis(triphenylphosphine)platinum(0)?

A1: Common impurities can be categorized as unreacted starting materials, byproducts, and degradation products. The most prevalent impurities include:

  • Triphenylphosphine (B44618) oxide (OPPh₃): Formed from the oxidation of excess triphenylphosphine, this is one of the most common impurities.[1][2]

  • Unreacted Triphenylphosphine (PPh₃): Excess PPh₃ is used in the synthesis, and residual amounts may remain after purification.

  • cis-Dichlorobis(triphenylphosphine)platinum(II) (cis-PtCl₂(PPh₃)₂): This is a key intermediate in the synthesis and can be present if the reduction step is incomplete.[3]

  • Potassium Chloride (KCl): A byproduct of the reaction that is typically removed during workup.[3]

  • Oxidation Product (Pt(η²-O₂)(PPh₃)₂): The final product can react with oxygen to form this platinum(II) peroxo complex.[3]

Q2: What is the expected color of pure Tetrakis(triphenylphosphine)platinum(0)?

A2: Pure Tetrakis(triphenylphosphine)platinum(0) is a bright yellow crystalline solid.[3] Any deviation from this color, such as a brownish or off-white appearance, may indicate the presence of impurities.

Q3: How can I detect the presence of triphenylphosphine oxide in my sample?

A3: Triphenylphosphine oxide (OPPh₃) is a common impurity that can be detected using ³¹P NMR spectroscopy. Free PPh₃ typically shows a signal around -5 ppm, while OPPh₃ appears further downfield, usually between 25-35 ppm. The presence of a significant peak in this region is a strong indicator of OPPh₃ contamination.

Q4: What is the typical yield for the synthesis of Tetrakis(triphenylphosphine)platinum(0)?

A4: While yields can vary depending on the specific reaction conditions and scale, a yield of approximately 68% has been reported in the literature for a synthesis using hydrazine (B178648) reduction in DMSO.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of Tetrakis(triphenylphosphine)platinum(0).

Problem Potential Cause Recommended Solution
Low Yield Incomplete reduction of the Pt(II) intermediate.Ensure the reducing agent (e.g., alkaline ethanol) is fresh and added in the correct stoichiometric amount. Increase the reaction time or temperature slightly if necessary.
Premature precipitation of the product.Maintain the reaction temperature to ensure all reactants are in solution before the reduction is complete.
Product is Off-White or Brownish Presence of triphenylphosphine oxide (OPPh₃) or other degradation products.Purify the product by recrystallization. A common solvent system is benzene-methanol. Washing the crude product with cold diethyl ether can also help remove OPPh₃.[1]
Oxidation of the final product.Handle the final product under an inert atmosphere (e.g., nitrogen or argon) as much as possible to prevent oxidation.[3]
Product is Insoluble in Common Organic Solvents Presence of inorganic salts like KCl.Wash the crude product thoroughly with deionized water to remove any water-soluble inorganic byproducts before recrystallization from organic solvents.
Broad or Multiple Peaks in ³¹P NMR Spectrum Presence of multiple phosphorus-containing species (e.g., PPh₃, OPPh₃, Pt(PPh₃)₄, and Pt(PPh₃)₃).The presence of Pt(PPh₃)₃ is expected in solution due to ligand dissociation.[3] To confirm other impurities, compare the chemical shifts with known values. Purify the sample by recrystallization to remove PPh₃ and OPPh₃.
Quantitative Data Summary
Compound Formula Molar Mass ( g/mol ) Typical ³¹P NMR Chemical Shift (ppm)
Tetrakis(triphenylphosphine)platinum(0)Pt(P(C₆H₅)₃)₄1244.22~20-25 (broad, with satellites due to ¹⁹⁵Pt coupling)
TriphenylphosphineP(C₆H₅)₃262.29~ -5
Triphenylphosphine oxideOP(C₆H₅)₃278.28~ 25-35
cis-Dichlorobis(triphenylphosphine)platinum(II)cis-PtCl₂(P(C₆H₅)₃)₂790.57~ 15 (with ¹⁹⁵Pt satellites)

Experimental Protocols

Synthesis of Tetrakis(triphenylphosphine)platinum(0)

This protocol is based on the common one-pot reaction from potassium tetrachloroplatinate(II).

Materials:

  • Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

  • Triphenylphosphine (PPh₃)

  • Potassium hydroxide (B78521) (KOH)

  • Ethanol (B145695) (C₂H₅OH)

  • Deionized water

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve potassium tetrachloroplatinate(II) in deionized water.

  • In a separate beaker, dissolve an excess of triphenylphosphine in ethanol.

  • Add the triphenylphosphine solution to the aqueous solution of K₂[PtCl₄] with vigorous stirring.

  • Slowly add a solution of potassium hydroxide in ethanol to the reaction mixture. The overall reaction is: K₂[PtCl₄] + 2KOH + 4PPh₃ + C₂H₅OH → Pt(PPh₃)₄ + 4KCl + CH₃CHO + 2H₂O.[3]

  • Heat the mixture to reflux under an inert atmosphere. The reaction progress can be monitored by the formation of a yellow precipitate.

  • After the reaction is complete (typically a few hours), allow the mixture to cool to room temperature.

  • Collect the yellow precipitate by filtration.

  • Wash the precipitate with water, followed by ethanol, and finally with a small amount of cold diethyl ether to remove soluble impurities.

  • Dry the product under vacuum.

Purification by Recrystallization
  • Dissolve the crude Tetrakis(triphenylphosphine)platinum(0) in a minimum amount of hot benzene (B151609) or toluene.

  • Filter the hot solution to remove any insoluble impurities.

  • Slowly add methanol (B129727) or hexane (B92381) to the filtrate until the solution becomes slightly cloudy.

  • Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Collect the bright yellow crystals by filtration.

  • Wash the crystals with a small amount of cold methanol or hexane and dry under vacuum.

Visualizations

SynthesisWorkflow Synthesis Workflow for Tetrakis(triphenylphosphine)platinum(0) start Start reactants K2[PtCl4] + PPh3 + KOH in Ethanol/Water start->reactants intermediate Formation of cis-PtCl2(PPh3)2 reactants->intermediate Step 1 reduction Reduction with alkaline ethanol intermediate->reduction Step 2 product Crude Pt(PPh3)4 (Yellow Precipitate) reduction->product filtration Filtration product->filtration washing Wash with Water, Ethanol, and Ether filtration->washing drying Drying under Vacuum washing->drying pure_product Pure Pt(PPh3)4 drying->pure_product

Caption: Synthesis workflow for Tetrakis(triphenylphosphine)platinum(0).

TroubleshootingGuide Troubleshooting Logic for Pt(PPh3)4 Synthesis start Problem Observed low_yield Low Yield start->low_yield off_color Off-White/Brownish Product start->off_color insoluble Insoluble Product start->insoluble bad_nmr Broad/Multiple NMR Peaks start->bad_nmr cause1 Incomplete Reduction low_yield->cause1 cause2 Oxidation / OPPh3 off_color->cause2 cause3 Inorganic Salts (KCl) insoluble->cause3 cause4 Mixture of Species bad_nmr->cause4 solution1 Check Reductant / Increase Reaction Time cause1->solution1 solution2 Recrystallize / Inert Atmosphere cause2->solution2 solution3 Wash with Water cause3->solution3 solution4 Purify by Recrystallization cause4->solution4

Caption: Troubleshooting logic for Pt(PPh₃)₄ synthesis.

References

Technical Support Center: Optimizing Tetrakis(triphenylphosphine)platinum(0) Catalyst Loading for Hydrosilylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tetrakis(triphenylphosphine)platinum(0), Pt(PPh3)4, in hydrosilylation reactions.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the optimization of catalyst loading and the execution of hydrosilylation experiments using Pt(PPh3)4.

FAQs

Q1: What is the typical catalyst loading range for Tetrakis(triphenylphosphine)platinum(0) in hydrosilylation reactions?

A typical starting point for catalyst loading is in the range of 0.01 to 1 mol%. However, the optimal loading is highly dependent on the specific substrates (alkene/alkyne and silane), solvent, and reaction temperature. For some systems, loadings as low as parts per million (ppm) have been reported to be effective. It is always recommended to perform a catalyst loading screen to determine the optimal concentration for your specific reaction.

Q2: My hydrosilylation reaction is slow or not proceeding to completion. What are the potential causes and how can I troubleshoot this?

Several factors can contribute to a sluggish or incomplete reaction. Consider the following troubleshooting steps:

  • Increase Catalyst Loading: This is often the first step, but not always the most optimal solution due to cost and potential side reactions. Before increasing the catalyst concentration, evaluate other parameters.

  • Reaction Temperature: Increasing the reaction temperature can often accelerate the reaction rate.

  • Solvent: The choice of solvent can influence the solubility of the reactants and the stability of the catalytic species. Toluene, THF, and dioxane are commonly used. Ensure you are using an anhydrous solvent, as moisture can deactivate the catalyst.

  • Reactant Purity: Impurities in the alkene/alkyne or silane (B1218182) can act as catalyst poisons. Ensure your starting materials are pure and free from inhibitors.

Q3: I am observing a low yield of my desired product. What are the common causes and how can I troubleshoot this?

Low yields can result from several issues. A systematic approach to troubleshooting is recommended:

  • Incomplete Reaction: As addressed in Q2, optimize reaction conditions (temperature, time, catalyst loading) to drive the reaction to completion.

  • Catalyst Deactivation/Poisoning: The active Pt(0) species is sensitive to air and can be poisoned by various functional groups or impurities.

    • Troubleshooting: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Degassing the solvent is also recommended. Common poisons for platinum catalysts include compounds containing sulfur, chlorine, or certain metals.[1][2] Careful purification of reactants is essential.[1]

  • Side Reactions: Hydrosilylation reactions can sometimes be accompanied by side reactions such as isomerization of the alkene, hydrogenation, or dehydrogenative silylation.[3]

    • Troubleshooting: The choice of ligand can influence selectivity. The triphenylphosphine (B44618) ligands in Pt(PPh3)4 can help stabilize the catalyst and may influence the reaction pathway. In some cases, switching to a different platinum catalyst or modifying the reaction conditions (e.g., lower temperature) may be necessary to minimize side reactions.

  • Formation of Platinum Black: The formation of a black precipitate (platinum black) is a sign of catalyst decomposition.[3][4] This inactive form of platinum will not participate in the catalytic cycle.

    • Troubleshooting: This is often caused by impurities or running the reaction at too high a temperature. Ensure an inert atmosphere and pure, dry reagents.

Q4: How can I determine the optimal catalyst loading for my specific hydrosilylation reaction?

A systematic approach is the most effective way to determine the optimal catalyst loading:

  • Perform a Loading Screen: Set up a series of small-scale parallel reactions with varying catalyst loadings (e.g., 1.0 mol%, 0.5 mol%, 0.1 mol%, 0.05 mol%, 0.01 mol%).

  • Monitor Reaction Progress: Track the conversion to the desired product over time using an appropriate analytical technique (e.g., GC, LC-MS, NMR).

  • Analyze the Results: Identify the lowest catalyst loading that provides a good yield in a reasonable amount of time. This will be your optimal catalyst loading.

Data Presentation

The following tables summarize quantitative data for catalyst loading in platinum-catalyzed hydrosilylation reactions.

Table 1: Catalyst Loading Optimization for a Generic Alkene Hydrosilylation

Catalyst Loading (mol%)Reaction Time (h)Conversion (%)
1.02>95
0.54>95
0.11285
0.052460
0.012425

Note: This is a representative example. Actual results will vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Catalyst Loading Optimization in Alkene Hydrosilylation

1. Preparation:

  • Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.
  • Ensure the alkene substrate is purified and free of inhibitors.
  • Use anhydrous solvent (e.g., toluene) from a solvent purification system or a freshly opened bottle.
  • Prepare a stock solution of Tetrakis(triphenylphosphine)platinum(0) in the chosen anhydrous solvent to facilitate accurate dispensing of small quantities.

2. Reaction Setup:

  • In a series of labeled, dry reaction vials equipped with magnetic stir bars, add the alkene (1.0 mmol).
  • Under an inert atmosphere, add the anhydrous solvent (e.g., 2 mL).
  • Add the silane (1.1 mmol, 1.1 equiv).
  • Add the calculated volume of the Pt(PPh3)4 stock solution to each vial to achieve the desired mol% (e.g., 1.0, 0.5, 0.1, 0.05, 0.01 mol%).
  • Seal the vials and begin stirring at the desired reaction temperature (e.g., room temperature or 60 °C).

3. Monitoring and Work-up:

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or TLC.
  • Once the reaction is complete (as determined by the consumption of the limiting reagent), quench the reaction by opening the vial to the air.
  • Remove the solvent under reduced pressure.
  • Purify the crude product by column chromatography on silica (B1680970) gel.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Monitoring & Work-up prep1 Dry Glassware prep2 Purify Reactants prep1->prep2 prep3 Prepare Catalyst Stock Solution prep2->prep3 react1 Add Alkene & Solvent prep3->react1 react2 Add Silane react1->react2 react3 Add Catalyst Solution react2->react3 react4 Stir at Desired Temperature react3->react4 analysis1 Monitor by GC/TLC react4->analysis1 analysis2 Quench Reaction analysis1->analysis2 analysis3 Solvent Removal analysis2->analysis3 analysis4 Purification analysis3->analysis4

Caption: Experimental workflow for optimizing catalyst loading.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start Low Product Yield cause1 Incomplete Reaction start->cause1 cause2 Catalyst Deactivation start->cause2 cause3 Side Reactions start->cause3 cause4 Catalyst Decomposition (Pt Black) start->cause4 sol1 Optimize Conditions: - Increase Temperature - Increase Time - Increase Catalyst Loading cause1->sol1 sol2 Ensure Inert Atmosphere & Purify Reactants cause2->sol2 sol3 Modify Conditions: - Lower Temperature - Change Solvent/Ligand cause3->sol3 sol4 Use Pure, Dry Reagents & Inert Atmosphere cause4->sol4

Caption: Troubleshooting guide for low reaction yield.

References

Technical Support Center: Managing Regioselectivity with Pt(PPh3)4 Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges in managing regioselectivity for reactions catalyzed by Tetrakis(triphenylphosphine)platinum(0), Pt(PPh3)4.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction is producing a mixture of regioisomers. What are the primary factors that control regioselectivity in Pt(PPh3)4 catalyzed reactions?

A1: Poor regioselectivity is a frequent challenge. The product distribution is primarily governed by a combination of electronic effects, steric hindrance, ligand properties, and reaction conditions.[1][2]

  • Electronic Effects: The electronic nature of the substituents on the substrate is a major driver. Electron-withdrawing groups can polarize a bond, making one position more susceptible to nucleophilic or electrophilic attack by the catalyst complex.[1][2] For instance, in the intramolecular hydroalkoxylation of alkynes, the alkyne substituent polarizes the bond, leading the heteroatom to preferentially attack the more electron-deficient carbon.[1][2]

  • Steric Effects: The size of substituents near the reactive site can block the catalyst's approach, favoring reaction at a less hindered position.[1] For example, bulky ortho-substituents can significantly influence the direction of cyclization reactions.[1] In the diboration of 1,3-diynes, substrates with bulky t-butyl groups show excellent selectivity for mono-addition.[3][4]

  • Ligand Properties: Although the primary catalyst is Pt(PPh3)4, the dissociation of PPh3 ligands in solution is a key step. The addition of other ancillary ligands can dramatically alter the steric and electronic environment around the platinum center, thereby influencing regioselectivity.[3][4][5] Adding a different phosphine (B1218219) ligand, such as XPhos, can negatively impact conversion and selectivity in some cases.[3][4]

  • Reaction Conditions: Temperature and solvent choice can alter the energy of transition states, tipping the balance between kinetic and thermodynamic products.[6][7][8]

Below is a general workflow for troubleshooting regioselectivity issues.

G cluster_start cluster_analysis Step 1: Analysis cluster_optimization Step 2: Optimization cluster_end start Poor Regioselectivity Observed analyze_substrate Analyze Substrate Properties start->analyze_substrate analyze_sterics Steric Hindrance (Bulky Groups) analyze_substrate->analyze_sterics analyze_electronics Electronic Effects (EWG vs. EDG) analyze_substrate->analyze_electronics modify_ligands Modify Ligands analyze_substrate->modify_ligands modify_conditions Optimize Reaction Conditions modify_ligands->modify_conditions screen_solvents Solvent Screening (Polarity, Coordinating Ability) modify_conditions->screen_solvents modify_temp Adjust Temperature (Kinetic vs. Thermodynamic Control) modify_conditions->modify_temp end Improved Regioselectivity modify_conditions->end

A stepwise workflow for troubleshooting poor regioselectivity.

Q2: I am performing an intramolecular hydroalkoxylation of an alkyne and getting a mixture of 5-exo and 6-endo cyclization products. How can I control this?

A2: The regioselectivity between 5-exo and 6-endo cyclization is highly sensitive to the electronic properties of the substituents on the alkyne.[1]

  • To favor 5-exo cyclization: Use substrates with electron-withdrawing groups (EWGs) on the aromatic ring attached to the alkyne. These groups make the internal carbon of the alkyne more electron-deficient and thus more susceptible to attack.[1] Additionally, employing electron-deficient ligands and inorganic bases can enhance the yield and selectivity for the 5-exo product.[1]

  • To favor 6-endo cyclization: Use substrates with electron-donating groups (EDGs). These groups promote attack at the terminal carbon of the alkyne.[1] Electron-rich ligands can also favor the formation of 6-endo products.[1]

The interplay of factors governing regioselectivity can be visualized as follows:

G center Regioselectivity in Pt-Catalysis sterics Steric Factors center->sterics electronics Electronic Factors center->electronics ligands Ligand Effects center->ligands conditions Reaction Conditions center->conditions sub_sterics1 Substrate Bulk sterics->sub_sterics1 sub_sterics2 Ligand Cone Angle sterics->sub_sterics2 sub_electronics1 EWG vs. EDG electronics->sub_electronics1 sub_electronics2 Alkyne Polarization electronics->sub_electronics2 sub_ligands1 Electron-Rich vs. Electron-Poor ligands->sub_ligands1 sub_conditions1 Solvent Polarity conditions->sub_conditions1 sub_conditions2 Temperature conditions->sub_conditions2

Key factors influencing regioselectivity in Pt(PPh3)4 catalysis.

Q3: I am attempting a diboration of an unsymmetrical 1,3-diyne and observing a mixture of regioisomers. How can I improve the selectivity?

A3: Pt(PPh3)4 is an effective catalyst for the selective diboration of 1,3-diynes.[3][4] Selectivity is highly dependent on the substituents of the diyne.

  • Substrate Control: Steric hindrance plays a key role. For instance, in an unsymmetrical diyne with a bulky t-butyl group and a less bulky n-hexyl group, the borylation occurs selectively at the less hindered alkyne.[3] Similarly, incorporating a 2,6-dimethyl-substituted phenyl ring can force selective formation of a single regioisomer.[3]

  • Temperature Optimization: Lowering the reaction temperature can significantly improve selectivity. For example, reducing the temperature from 110 °C to 80 °C can lead to the exclusive formation of the mono-addition product.[3][4]

  • Solvent Choice: The choice of solvent can be important. While many reactions proceed well in toluene (B28343), switching to THF can be beneficial for certain aryl-substituted 1,3-diynes.[3][4]

A simplified catalytic cycle for this reaction helps visualize the key steps where selectivity is determined.

G Pt0 Pt(0)L_n PtII_B Oxidative Addition (B-B activation) Pt0->PtII_B + B₂pin₂ Pt_Boryl cis-L_n Pt(II)(Bpin)₂ PtII_B->Pt_Boryl Coord Alkyne Coordination Pt_Boryl->Coord + Diyne Pt_Alkyne Alkyne Complex Coord->Pt_Alkyne Insert Migratory Insertion (Regiodetermining Step) Pt_Alkyne->Insert Pt_Vinyl Vinyl-Pt(II) Intermediate Insert->Pt_Vinyl Reduct Reductive Elimination Pt_Vinyl->Reduct Product Product (Boryl-Enyne) Reduct->Product Product->Pt0 Catalyst Regeneration

Simplified catalytic cycle for Pt-catalyzed diboration of a diyne.

Data Summary Tables

Table 1: Effect of Aryl Substituents on Regioselectivity of Intramolecular Hydroalkoxylation

This table summarizes the influence of electron-withdrawing (EWG) and electron-donating (EDG) groups on the regioselectivity of platinum-catalyzed cyclization.

Substrate Substituent (Ar)Electronic NaturePredominant ProductSelectivity (exo:endo)
4-CF₃Strong EWG5-exo>20 : 1
4-ClWeak EWG5-exo11 : 1
HNeutral5-exo5.5 : 1
4-MeWeak EDG6-endo1 : 1.3
4-OMeStrong EDG6-endo1 : 5.4
(Data adapted from Costello, J. P., & Ferreira, E. M. (2019). Org. Lett., 21, 9934-9939)[1]

Table 2: Regioselectivity in Pt(PPh3)4-Catalyzed Diboration of Unsymmetrical 1,3-Diynes

This table shows the product distribution for the diboration of various diynes, highlighting the impact of steric and electronic factors.

Diyne Substituent (R¹)Diyne Substituent (R²)Product Ratio (Attack at R¹ alkyne : Attack at R² alkyne)
t-Bun-Hex>98 : 2
PhSiMe₃83 : 17
PhMe65 : 35
2,6-Me₂-PhMe>98 : 2
4-CF₃-PhSiMe₃80 : 20
(Data adapted from studies on selective diboration of 1,3-diynes)[3]

Detailed Experimental Protocols

Protocol 1: General Procedure for Pt(PPh3)4-Catalyzed Diboration of 1,3-Diynes

This protocol is a representative procedure for the selective mono-diboration of an unsymmetrical diyne.

  • Preparation: In an oven-dried Schlenk tube under an argon atmosphere, add the 1,3-diyne substrate (1.0 mmol, 1.0 equiv).

  • Reagent Addition: Add bis(pinacolato)diboron (B136004) (B₂pin₂) (1.0 mmol, 1.0 equiv) and the catalyst, Pt(PPh3)4 (0.01 mmol, 0.01 equiv).

  • Solvent: Add anhydrous toluene (8 mL, to achieve 0.125 M concentration).

  • Reaction: Seal the tube and place the reaction mixture in a preheated oil bath at 80 °C.

  • Monitoring: Stir the reaction for 18 hours. Monitor the progress by GC-MS or TLC analysis.

  • Workup: After completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel or by condensation on a cold finger to yield the boryl-functionalized enyne.[3][4]

Protocol 2: General Procedure for Pt(PPh3)4-Catalyzed Hydroboration of Ketones

This protocol describes a solvent-free method for the reduction of ketones.

  • Preparation: To a flame-dried reaction vial under an inert atmosphere, add the ketone substrate (e.g., acetophenone) (1.0 mmol, 1.0 equiv).

  • Catalyst Addition: Add Pt(PPh3)4 (0.005 mmol, 0.5 mol%).

  • Reagent Addition: Add pinacolborane (HBpin) (1.2 mmol, 1.2 equiv) dropwise at room temperature.

  • Reaction: Stir the solvent-free mixture at 60 °C.[9]

  • Monitoring: Monitor the reaction for 3 hours until full conversion is observed via GC-MS.[9]

  • Hydrolysis (One-Pot): After cooling the mixture, add methanol (B129727) (5 mL) followed by 1 M NaOH solution. Stir for 1 hour at room temperature to hydrolyze the O-borylated ether intermediate.[9]

  • Purification: Extract the product with an organic solvent, dry the combined organic layers, and concentrate under vacuum to obtain the corresponding secondary alcohol.[10]

References

Technical Support Center: The Impact of Solvent Purity on Tetrakis(triphenylphosphine)platinum(0) Catalytic Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the influence of solvent purity on the catalytic activity of Tetrakis(triphenylphosphine)platinum(0), Pt(PPh₃)₄.

Frequently Asked Questions (FAQs)

Q1: My Pt(PPh₃)₄-catalyzed reaction is sluggish or has failed completely. Could the solvent be the issue?

A1: Yes, solvent purity is a critical factor in the success of reactions catalyzed by Pt(PPh₃)₄. This catalyst, being a sensitive Pt(0) complex, is susceptible to deactivation by various impurities commonly found in laboratory solvents. These impurities can oxidize the active Pt(0) center to an inactive Pt(II) species, or poison the catalyst by strongly coordinating to the metal center, thereby inhibiting substrate binding.

Q2: What are the most common types of solvent impurities that affect Pt(PPh₃)₄?

A2: The most common detrimental impurities include:

  • Water: Can lead to the formation of platinum hydroxo complexes or facilitate side reactions that consume the catalyst.

  • Peroxides: Often found in ethers like tetrahydrofuran (B95107) (THF) that have been stored improperly. Peroxides are strong oxidizing agents and can rapidly deactivate the Pt(0) catalyst.[1]

  • Dissolved Oxygen: Can oxidize Pt(0) to Pt(II).[2] It is crucial to thoroughly degas solvents before use.

  • Acidic Impurities: Can lead to protonation of the platinum complex, resulting in decomposition or formation of inactive species.[2]

  • Sulfur and Nitrogen Compounds: These are classic catalyst poisons that can irreversibly bind to the platinum center.[3] They can be present in trace amounts in technical-grade solvents.

  • Halogenated Hydrocarbons: Can undergo oxidative addition to the Pt(0) center, consuming the active catalyst.

Q3: Which solvents are commonly used with Pt(PPh₃)₄, and what specific impurities should I be aware of?

A3: Common solvents and their potential impurities are listed below.

SolventCommon Impurities Affecting Catalysis
Tetrahydrofuran (THF) Peroxides, Water, BHT (stabilizer)
Toluene Benzene, Sulfur compounds (e.g., thiophene), Water, Methanol[4]
N,N-Dimethylformamide (DMF) Dimethylamine, Formic acid, Water[5]
Dichloromethane (DCM) Water, Acidic impurities (from degradation), Stabilizers
Benzene Thiophene, Water

Q4: How can I test if my solvent is of sufficient purity for my reaction?

A4: A simple and effective method is to run a control reaction using a freshly purified or high-purity, anhydrous solvent from a sealed bottle. If this reaction proceeds as expected while the reaction with your standard laboratory solvent does not, it strongly indicates a solvent purity issue. For specific impurity detection, analytical techniques such as Karl Fischer titration for water content and gas chromatography (GC) for volatile organic impurities are recommended.[6][7] A common chemical test for peroxides in ethers involves using potassium iodide (KI) and starch, where a blue-black color indicates the presence of peroxides.

Q5: What is the best way to purify solvents for use with Pt(PPh₃)₄?

A5: The appropriate purification method depends on the solvent and the impurities to be removed. Common methods include:

  • Drying: Distillation from an appropriate drying agent (e.g., sodium/benzophenone for ethers and hydrocarbons; calcium hydride for halogenated solvents and amines).

  • Degassing: Subjecting the solvent to several freeze-pump-thaw cycles or sparging with an inert gas (e.g., argon or nitrogen) for an extended period.

  • Peroxide Removal: Passing the solvent through a column of activated alumina (B75360).

It is highly recommended to consult a standard laboratory manual, such as "Purification of Laboratory Chemicals," for detailed and safe purification protocols.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem Potential Cause Related to Solvent Purity Recommended Action
Low or no conversion of starting material Catalyst Deactivation: The Pt(0) has likely been oxidized by impurities such as peroxides or dissolved oxygen.1. Use a fresh, high-purity, anhydrous, and degassed solvent. 2. Test your solvent for peroxides (especially ethers like THF). 3. Ensure your reaction is set up under a strictly inert atmosphere.
Reaction starts but then stalls Trace Impurities: A low concentration of a catalyst poison (e.g., water or sulfur compounds) may be gradually deactivating the catalyst over time.1. Purify your solvent via distillation. 2. Consider passing the solvent through a plug of activated alumina immediately before use.
Formation of unexpected byproducts Solvent Participation: Impurities in the solvent may be reacting with your substrates or the catalyst, leading to side reactions. Water, for instance, can lead to hydrolysis products.1. Identify the byproducts using techniques like GC-MS or NMR. 2. Based on the byproduct structure, infer the likely impurity and choose an appropriate purification method. 3. Run the reaction in a different, high-purity solvent to see if the byproduct formation is suppressed.
Inconsistent results between batches Solvent Quality Variation: The purity of your solvent may vary from bottle to bottle or with age.1. Standardize your solvent source and purification protocol. 2. Use a single, large, purified batch of solvent for a series of related experiments. 3. Always use freshly purified solvents for sensitive reactions.

Quantitative Data Summary

Direct quantitative data on the impact of specific impurities on Pt(PPh₃)₄ catalytic activity is not extensively available in the literature. However, based on general principles of catalyst poisoning, the following table provides an illustrative guide to the expected impact of common impurities.

ImpurityConcentration LevelExpected Impact on Catalytic Activity
Water < 10 ppmNegligible to minor decrease in rate.
10 - 100 ppmModerate decrease in reaction rate and overall yield.
> 100 ppmSignificant inhibition or complete reaction failure.
Peroxides (in THF) < 1 ppmGenerally tolerated for short reaction times.
1 - 10 ppmNoticeable decrease in activity; risk of reaction stalling.
> 10 ppmRapid catalyst decomposition and reaction failure.
Thiophene (in Toluene) < 5 ppmMinimal impact on most reactions.
5 - 50 ppmSignificant decrease in catalytic turnover.
> 50 ppmSevere poisoning and likely reaction failure.

Note: This table is for illustrative purposes. The actual impact will depend on the specific reaction, temperature, and substrate sensitivity.

Experimental Protocols

Protocol 1: General Method for Testing the Impact of Solvent Purity

This protocol provides a framework for quantitatively assessing the effect of a suspected impurity on your Pt(PPh₃)₄-catalyzed reaction.

  • Establish a Baseline:

    • Run your reaction using a high-purity, anhydrous, and freshly degassed solvent from a trusted source (e.g., a new, sealed bottle or a solvent from a purification system).

    • Monitor the reaction progress over time by taking aliquots and analyzing them via GC, HPLC, or NMR to determine the initial rate and final conversion. This will be your Control Reaction .

  • Prepare the "Contaminated" Solvent:

    • Take a sample of the same high-purity solvent used in the control.

    • "Spike" this solvent with a known concentration of the suspected impurity (e.g., add a specific amount of water to achieve a concentration of 100 ppm).

  • Run the Test Reaction:

    • Repeat the reaction under identical conditions to the Control Reaction, but using the "contaminated" solvent.

    • Monitor the reaction progress in the same manner.

  • Analyze and Compare:

    • Compare the reaction profile (rate and final conversion) of the Test Reaction to the Control Reaction.

    • A significant decrease in performance in the Test Reaction confirms the detrimental effect of the added impurity.

Visualizations

Troubleshooting_Flowchart start Problem: Low Catalytic Activity check_reagents Are all reagents (substrates, catalyst) of known purity and handled correctly? start->check_reagents reagents_no Address reagent issues first. check_reagents->reagents_no No check_solvent Is the solvent anhydrous and high-purity? check_reagents->check_solvent Yes solvent_no Purify solvent (distill, degas) and re-run reaction. check_solvent->solvent_no No / Unsure run_control Run control reaction with fresh, high-purity, degassed solvent. check_solvent->run_control Yes solvent_no->run_control control_ok Does the control reaction work? run_control->control_ok control_fail Problem is likely not solvent purity. Investigate other parameters (temperature, catalyst batch, etc.). control_ok->control_fail No test_solvent Spike pure solvent with suspected impurity and re-run reaction. control_ok->test_solvent Yes test_fail Does the spiked reaction show decreased activity? test_solvent->test_fail impurity_confirmed Impurity confirmed as the cause. Implement rigorous solvent purification. test_fail->impurity_confirmed Yes impurity_not_confirmed The specific impurity is not the issue. Test for other contaminants or investigate other reaction parameters. test_fail->impurity_not_confirmed No

Caption: Troubleshooting flowchart for diagnosing decreased catalytic activity.

Experimental_Workflow cluster_0 Control Experiment cluster_1 Test Experiment c1 Select High-Purity Solvent c2 Purify & Degas Solvent c1->c2 c3 Run Reaction with Pt(PPh3)4 c2->c3 c4 Monitor Kinetics (GC/HPLC/NMR) c3->c4 c5 Establish Baseline Activity c4->c5 compare Compare Results c5->compare t1 Select High-Purity Solvent t2 Spike with Known Impurity t1->t2 t3 Run Reaction under Identical Conditions t2->t3 t4 Monitor Kinetics (GC/HPLC/NMR) t3->t4 t5 Determine Test Activity t4->t5 t5->compare conclusion Conclude Impact of Impurity compare->conclusion

Caption: Experimental workflow for testing the impact of solvent purity.

Deactivation_Pathways cluster_impurities Solvent Impurities catalyst Active Pt(0)(PPh3)4 peroxides Peroxides (R-O-O-R) oxygen Dissolved O2 water Water (H2O) acid Acids (H+) sulfur Sulfur/Nitrogen Compounds inactive_catalyst Inactive Species peroxides->inactive_catalyst Oxidation to Pt(II) oxygen->inactive_catalyst Oxidation to Pt(II) water->inactive_catalyst Formation of Hydroxo Complexes acid->inactive_catalyst Protonation & Decomposition sulfur->inactive_catalyst Irreversible Coordination (Poisoning)

Caption: Catalyst deactivation pathways by common solvent impurities.

References

Technical Support Center: Strategies to Minimize Side Reactions in Palladium Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Catalyst: While the query specified Tetrakis(triphenylphosphine)platinum(0) (Pt(PPh3)4), the vast majority of cross-coupling catalysis literature focuses on its palladium analogue, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4). Given the widespread use and extensive documentation of Pd(PPh3)4 in these reactions, this guide will focus on palladium catalysis, assuming it is of primary interest to the user. The principles and strategies discussed are often applicable to other transition metal-catalyzed reactions.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions in Pd(PPh3)4-catalyzed cross-coupling reactions.

Troubleshooting Guides

This section provides solutions to common problems encountered during palladium-catalyzed coupling reactions.

Issue 1: Low or No Product Yield

Question: My Suzuki-Miyaura coupling reaction is giving a low yield. What are the potential causes and how can I improve it?

Answer: Low yields in Suzuki-Miyaura coupling can arise from several factors. A systematic approach to troubleshooting is recommended:

  • Catalyst Activity and Loading: Ensure your palladium source and ligand are active. If you suspect catalyst decomposition, consider using a fresh batch or a more stable precatalyst. Increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes improve yields, particularly for challenging substrates.

  • Base Selection and Strength: The base is crucial for the transmetalation step. The strength and solubility of the base are important. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). For substrates with base-sensitive functional groups, weaker bases like KF may be beneficial, though this can sometimes lead to lower reaction rates. The presence of water can be critical for the activity of some inorganic bases.

  • Solvent and Degassing: Solvents must be thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst. Common solvents include toluene, dioxane, and THF, often with the addition of water to aid in dissolving the base.

  • Substrate Quality: Impurities in your aryl halide or boronic acid/ester can poison the catalyst. Ensure your starting materials are of high purity. Protodeboronation (cleavage of the C-B bond) of the boronic acid can be a significant side reaction, especially with electron-rich or heteroaromatic boronic acids. Using boronic esters (e.g., pinacol (B44631) esters) can sometimes mitigate this issue.

Issue 2: Formation of Black Precipitate (Palladium Black)

Question: My reaction mixture turns black, and the reaction stalls. What is causing this and how can I prevent it?

Answer: The formation of a black precipitate is typically due to the agglomeration of palladium atoms into inactive palladium black, a common catalyst deactivation pathway.[1]

  • Ligand Dissociation: The active catalytic species may be unstable, leading to the dissociation of the phosphine (B1218219) ligand and subsequent agglomeration of palladium atoms. Using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can help stabilize the palladium center and prevent aggregation.[2]

  • High Reaction Temperature: Elevated temperatures can accelerate catalyst decomposition.[2] Try running the reaction at a lower temperature. While this may decrease the reaction rate, it can improve catalyst stability and overall yield.

  • Inadequate Ligand-to-Palladium Ratio: A low ligand-to-palladium ratio can lead to the formation of coordinatively unsaturated palladium species that are prone to aggregation. Increasing the ligand-to-palladium ratio can help maintain the stability of the active catalyst.

Issue 3: Significant Formation of Homocoupling Byproducts

Question: I am observing a significant amount of homocoupling product from my organometallic reagent in a Stille or Suzuki coupling. How can I suppress this side reaction?

Answer: Homocoupling is a common side reaction where the organometallic reagent couples with itself.

  • Oxygen Contamination: The presence of oxygen can promote the homocoupling of organoboron and organotin reagents. Ensure the reaction is performed under a strictly inert atmosphere by thoroughly degassing the solvent and using proper Schlenk line or glovebox techniques.

  • Reaction Temperature: Higher temperatures can sometimes favor homocoupling. Lowering the reaction temperature may help to increase the selectivity for the desired cross-coupling product.

  • Rate of Addition: Slow addition of the organometallic reagent to the reaction mixture can help to maintain a low concentration of this reagent, thereby disfavoring the bimolecular homocoupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is β-hydride elimination and how can I minimize it?

A1: β-hydride elimination is a common decomposition pathway for organopalladium intermediates that have a hydrogen atom on a carbon atom beta to the palladium center. This process leads to the formation of an alkene and a palladium-hydride species, which can lead to undesired byproducts.

To minimize β-hydride elimination:

  • Use Substrates without β-Hydrogens: If the substrate design allows, use starting materials that lack β-hydrogens on the alkyl group attached to the palladium.

  • Use Bulky Ligands: Bulky ligands can sterically hinder the formation of the planar four-membered transition state required for β-hydride elimination.

  • Promote Reductive Elimination: The desired reductive elimination step to form the C-C bond should be faster than β-hydride elimination. Using electron-rich ligands can often accelerate reductive elimination.

Q2: How does the choice of solvent affect side reactions?

A2: The solvent can have a significant impact on the rates of both the desired reaction and side reactions.[3]

  • Polarity: Solvent polarity can influence the stability of intermediates and transition states. For example, in some Suzuki-Miyaura couplings, polar solvents can favor the reaction at a C-OTf bond over a C-Cl bond.[3][4]

  • Coordinating Ability: Coordinating solvents can sometimes displace essential ligands from the palladium center, leading to catalyst deactivation.

  • Degassing: It is crucial to use degassed solvents to prevent oxygen-induced side reactions like phosphine oxidation and homocoupling.

Q3: My phosphine ligands seem to be oxidizing. How can I prevent this?

A3: Phosphine ligands, particularly electron-rich ones, are susceptible to oxidation by trace amounts of oxygen. The resulting phosphine oxides do not coordinate effectively with palladium, leading to catalyst deactivation.[5]

  • Inert Atmosphere: The most critical factor is to maintain a strictly inert atmosphere throughout the reaction setup and duration. Use high-purity argon or nitrogen and degas all solvents thoroughly.

  • Fresh Ligands: Use fresh or properly stored phosphine ligands.

  • Ligand-to-Palladium Ratio: Using a slight excess of the phosphine ligand can sometimes compensate for minor oxidation without negatively impacting the reaction. A PPh₃/Pd(II) ratio of 3/1 has been suggested to avoid the formation of palladium nanoparticles and compensate for phosphine oxidation.[6]

Q4: What is the optimal ligand-to-palladium ratio?

A4: The optimal ligand-to-palladium ratio is reaction-dependent.

  • Too Low: A low ratio can lead to catalyst decomposition and the formation of palladium black.

  • Too High: An excess of ligand can sometimes inhibit the reaction by occupying coordination sites on the palladium, preventing the substrate from binding. For many reactions using monodentate phosphine ligands like PPh₃, a ligand-to-palladium ratio of 2:1 to 4:1 is a good starting point.

Quantitative Data on Minimizing Side Reactions

The following tables provide a summary of quantitative data from various studies on the effect of reaction parameters on product yield and selectivity.

Table 1: Effect of Solvent on Selectivity in Suzuki-Miyaura Coupling

EntrySolvent (v/v %)Catalyst SystemProduct Ratio (C-Cl coupling : C-OTf coupling)Reference
1Toluene (100)A>99:1[4]
2THF (100)A>99:1[4]
3MeCN (100)A1:99[4]
4DMF (100)A1:99[4]
5Water (100)B>99:1[4]

Reaction Conditions: 4-chloro-3-methylphenyl triflate, phenylboronic acid, K₃PO₄, 80 °C, 16 h. Catalyst System A = Pd₂(dba)₃ (1.5 mol %), PᵗBu₃ (3 mol %). Catalyst System B = PᵗBu₃ Pd G4 (3 mol %).[4]

Table 2: Effect of Base in Heck Reaction

EntryBaseSolventYield (%)Reference
1K₂CO₃DMFModerate[7]
2Cs₂CO₃DMFModerate[7]
3Et₃NDMFModerate[7]
4DBUDMFModerate[7]
5N-ethylpiperidineDMF80[7]

Reaction Conditions: 2,4-diamino-5-(5-iodo-3,4-dimethoxybenzyl)pyrimidine with various acrylates, Frech catalyst (0.12 mol%), 140-150 °C.[7]

Table 3: Effect of Temperature in Sonogashira Coupling

EntryTemperature (°C)BaseSolventYield (%)Reference
1130K₃PO₄DMFLow[8]
2150K₃PO₄DMFHigher[8]
3130DABCODioxaneLow[8]
4150DABCODioxaneHigher[8]

Reaction Conditions: Coupling of aryl halides with terminal alkynes using a NCP pincer palladacycle catalyst. The results indicated that temperature was a statistically significant factor in the reaction yield.[8]

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction Under Inert Atmosphere

  • Glassware Preparation: A Schlenk flask and a magnetic stir bar are dried in an oven at 120 °C overnight and allowed to cool to room temperature under a stream of argon or nitrogen.

  • Reagent Addition: To the flask, add the aryl halide (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere Setup: Seal the flask with a rubber septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free atmosphere.[9]

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the degassed solvent (e.g., toluene/water 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Procedure for a Heck Reaction

  • Reagent Preparation: In a dry reaction tube, dissolve the aryl halide (1.0 equiv) and the alkene (1.5 equiv) in an anhydrous solvent (e.g., DMF). Add the base (e.g., Et₃N, 2.0 equiv).

  • Catalyst Preparation: In a separate vial, prepare the catalyst by dissolving the palladium source (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., P(o-tol)₃) in a small amount of the reaction solvent.

  • Reaction Setup: Add the catalyst solution to the reaction mixture. Seal the tube and purge with an inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 120 °C).

  • Monitoring and Work-up: Monitor the reaction by GC-MS or LC-MS. After completion, cool to room temperature, dilute with water, and extract the product with an organic solvent (e.g., diethyl ether).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the product by column chromatography.[9]

Visualizations

Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + R-X PdII R-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal + R¹-M PdII_R_R1 R-Pd(II)L₂-R¹ Transmetal->PdII_R_R1 - M-X RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 + R-R¹

Caption: A simplified catalytic cycle for a palladium-catalyzed cross-coupling reaction.

Beta_Hydride_Elimination Start R-CH₂-CH₂-Pd(II)L₂-X TS [Transition State] Start->TS β-H approaches Pd Product H-Pd(II)L₂-X + R-CH=CH₂ TS->Product Formation of Pd-H bond and alkene

Caption: The process of β-hydride elimination, a common side reaction.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Catalyst Check Catalyst Quality and Loading Start->Check_Catalyst Check_Atmosphere Ensure Inert Atmosphere (Degas Solvents) Check_Catalyst->Check_Atmosphere Optimize_Base Optimize Base Check_Atmosphere->Optimize_Base Optimize_Solvent Optimize Solvent Optimize_Base->Optimize_Solvent Optimize_Temp Optimize Temperature Optimize_Solvent->Optimize_Temp Optimize_Ligand Optimize Ligand (Type and Ratio) Optimize_Temp->Optimize_Ligand Success Improved Yield Optimize_Ligand->Success

Caption: A workflow for troubleshooting low-yield palladium-catalyzed reactions.

References

Technical Support Center: Tetrakis(triphenylphosphine)platinum(0) Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tetrakis(triphenylphosphine)platinum(0) (Pt(PPh₃)₄). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during its use, with a special focus on catalyst deactivation and regeneration.

Frequently Asked Questions (FAQs)

Q1: What is Tetrakis(triphenylphosphine)platinum(0) and what is its appearance?

A1: Tetrakis(triphenylphosphine)platinum(0) is a coordination complex with the formula Pt[P(C₆H₅)₃]₄. It is a bright yellow, crystalline solid commonly used as a catalyst and precursor in organometallic synthesis.[1][2] The molecule adopts a tetrahedral geometry around the central platinum(0) atom.[1]

Q2: What causes the deactivation of my Pt(PPh₃)₄ catalyst?

A2: The primary cause of deactivation is oxidation. The platinum(0) center is susceptible to oxidation to platinum(II) species, particularly when exposed to air (oxygen).[1] Additionally, the triphenylphosphine (B44618) (PPh₃) ligands can oxidize to triphenylphosphine oxide (OPPh₃). Catalyst poisons, such as organotin and organosulfur compounds, can also inhibit or permanently halt the catalytic activity.[3]

Q3: What are the visual and spectroscopic signs of a deactivated catalyst?

A3:

  • Visual: Active Pt(PPh₃)₄ is a characteristic bright yellow solid.[1][2] Upon decomposition or deactivation, it often changes color to a brownish or off-white powder.

  • Spectroscopic (³¹P NMR): The most definitive way to identify deactivation is through ³¹P NMR spectroscopy. A fresh sample of Pt(PPh₃)₄ will show characteristic signals for the coordinated phosphine (B1218219) ligands. The presence of a new, sharp signal around δ 20-30 ppm is indicative of the formation of triphenylphosphine oxide (OPPh₃), a common decomposition product. The chemical shifts of the platinum-bound phosphines will also change significantly upon oxidation of the metal center.[4][5]

Q4: Is it possible to regenerate a deactivated batch of Pt(PPh₃)₄?

A4: Yes, it is often possible to regenerate the catalyst. Since deactivation is typically due to oxidation, the process can be reversed by reducing the platinum(II) species back to platinum(0) in the presence of excess fresh triphenylphosphine ligand.

Troubleshooting Guide

Issue: My platinum-catalyzed reaction is sluggish or has failed to initiate.

  • Possible Cause 1: Catalyst Deactivation

    • Question: Has the catalyst been properly stored under an inert atmosphere?

    • Answer: Pt(PPh₃)₄ is sensitive to air and moisture.[6] It should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon). Improper storage can lead to oxidation and deactivation. The catalyst is typically stored at 2-8°C.[7]

  • Possible Cause 2: Presence of Catalyst Poisons

    • Question: Are there any potential inhibitors in your reaction mixture?

    • Answer: Compounds containing sulfur, tin, and certain amines can act as poisons to platinum catalysts, leading to reduced activity or complete failure of the reaction.[3] Ensure all substrates, solvents, and glassware are free from such contaminants.

  • Possible Cause 3: Insufficient Catalyst Loading or Inefficient Activation

    • Question: Is the catalyst loading appropriate for the reaction scale and substrate?

    • Answer: While Pt(PPh₃)₄ is a highly active catalyst, some reactions may require higher loadings, especially with challenging substrates. In solution, Pt(PPh₃)₄ can dissociate a triphenylphosphine ligand to form the more reactive 16-electron species, Pt(PPh₃)₃, which is often the active catalytic species.[1]

Issue: The catalyst has changed color from bright yellow to brown or another color.

  • Question: What does a color change in my Pt(PPh₃)₄ catalyst indicate?

  • Answer: A color change from the characteristic bright yellow to brown or off-white is a strong visual indicator of catalyst decomposition and oxidation. This suggests that the catalyst is no longer in its active Pt(0) state and has likely been compromised.

Issue: How can I definitively confirm that my catalyst is deactivated?

  • Question: What is the best analytical method to check the quality of my Pt(PPh₃)₄?

  • Answer: ³¹P NMR spectroscopy is the most reliable method. Acquire a ³¹P{¹H} NMR spectrum of a small sample of the catalyst dissolved in a deuterated solvent (e.g., CDCl₃ or C₆D₆) under an inert atmosphere. Compare the spectrum to that of a fresh, active sample. The appearance of a significant peak for triphenylphosphine oxide (OPPh₃) and changes in the platinum-phosphine coupling constants are clear indicators of deactivation.

Quantitative Data on Catalyst Regeneration

While the regeneration of Pt(PPh₃)₄ is chemically feasible, there is limited published quantitative data on the yields and comparative activity of the regenerated catalyst. Researchers are encouraged to characterize their regenerated catalyst and compare its performance to a fresh batch. The following table can be used to log and compare key parameters.

ParameterFresh CatalystDeactivated CatalystRegenerated Catalyst
Appearance Bright yellow crystalsBrown/off-white solid
³¹P NMR (δ, ppm) Characteristic Pt-PPh₃ signalsSignals for Pt(II)-species and OPPh₃
Melting Point (°C) ~155-160 °C (decomposes)N/A
Catalytic Activity (%) 100% (Reference)
Regeneration Yield (%) N/AN/A

Experimental Protocol: Regeneration of Deactivated Pt(PPh₃)₄

This protocol is adapted from the synthesis of Pd(PPh₃)₄ from Pd(II) precursors and the synthesis of Pt(PPh₃)₄ itself.[1][2][8] It is designed to reduce oxidized platinum species back to the active Pt(0) complex.

Materials:

  • Deactivated Pt(PPh₃)₄ catalyst

  • Triphenylphosphine (PPh₃), fresh

  • Hydrazine (B178648) monohydrate (N₂H₄·H₂O)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous and degassed

  • Ethanol (B145695) (EtOH), absolute, degassed

  • Diethyl ether (Et₂O), anhydrous, degassed

  • Schlenk flask and other appropriate glassware for inert atmosphere techniques

  • Cannula, syringes, and nitrogen/argon line

Procedure:

  • Preparation: In a Schlenk flask under an inert atmosphere (N₂ or Ar), suspend the deactivated platinum catalyst (1.0 eq) and fresh triphenylphosphine (4.0-5.0 eq) in degassed DMSO (approximately 10 mL per gram of PPh₃).

  • Heating: Heat the suspension to 130-140°C for 1 hour. The solution should become homogeneous.

  • Reduction: After 1 hour, remove the heat source. Immediately and cautiously , add hydrazine monohydrate (4.0-5.0 eq) to the hot solution in one portion. Caution: Hydrazine is toxic and reactive.

  • Precipitation: Upon addition of hydrazine, a bright yellow precipitate of regenerated Pt(PPh₃)₄ should form. Stop stirring after approximately one minute to allow the precipitate to settle.

  • Isolation: Allow the mixture to cool to room temperature. Collect the yellow solid by filtration under an inert atmosphere.

  • Washing: Wash the collected solid thoroughly with degassed absolute ethanol to remove any remaining DMSO and hydrazine salts. Follow with a wash using degassed diethyl ether to remove excess triphenylphosphine and triphenylphosphine oxide.

  • Drying and Storage: Dry the bright yellow, regenerated Pt(PPh₃)₄ catalyst under high vacuum. Store the purified catalyst in a sealed container under an inert atmosphere at 2-8°C, protected from light.

Visualizations

Below are diagrams illustrating key workflows and concepts related to the use of Pt(PPh₃)₄.

Deactivation_Regeneration_Cycle Active Active Catalyst Pt(0)(PPh₃)₄ (Bright Yellow) Deactivated Deactivated Catalyst Pt(II) Species + OPPh₃ (Brownish Solid) Active->Deactivated Oxidation (Air, Moisture, Oxidants) Deactivated->Active Regeneration (Reduction with N₂H₄ + excess PPh₃)

Caption: The deactivation and regeneration cycle of Tetrakis(triphenylphosphine)platinum(0).

Troubleshooting_Workflow Start Reaction Failure or Sluggish Performance Check_Color Check Catalyst Color Start->Check_Color Is_Yellow Bright Yellow Check_Color->Is_Yellow Is_Brown Brown / Off-white Check_Color->Is_Brown Check_Poisons Review Reagents for Potential Poisons (S, Sn) Poisons_Present Yes Check_Poisons->Poisons_Present Poisons_Absent No Check_Poisons->Poisons_Absent NMR_Analysis Perform ³¹P NMR Analysis OPPh3_Present OPPh₃ Peak Observed NMR_Analysis->OPPh3_Present OPPh3_Absent Clean Spectrum NMR_Analysis->OPPh3_Absent Is_Yellow->Check_Poisons Regenerate_Catalyst Regenerate Catalyst (See Protocol) Is_Brown->Regenerate_Catalyst Purify_Reagents Purify Solvents/Reagents and Retry Reaction Poisons_Present->Purify_Reagents Poisons_Absent->NMR_Analysis OPPh3_Present->Regenerate_Catalyst Other_Issue Investigate Other Reaction Parameters (Temp, Conc, etc.) OPPh3_Absent->Other_Issue

Caption: Troubleshooting workflow for reactions involving Pt(PPh₃)₄.

References

Technical Support Center: The Effect of Temperature on the Stability and Activity of Pt(PPh3)4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tetrakis(triphenylphosphine)platinum(0) (Pt(PPh3)4). The information provided addresses common issues related to the effect of temperature on the stability and catalytic activity of this complex.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for Pt(PPh3)4?

A1: To ensure the long-term stability of Pt(PPh3)4, it is recommended to store it at low temperatures. Common storage recommendations range from 2-8°C to as low as -20°C. The compound is sensitive to heat, as well as air, light, and moisture, so it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).

Q2: What is the melting point and decomposition temperature of Pt(PPh3)4?

Q3: How does temperature affect the catalytic activity of Pt(PPh3)4?

A3: The catalytic activity of Pt(PPh3)4 is highly dependent on the reaction temperature, and the optimal temperature can vary significantly depending on the specific reaction being catalyzed. For instance, in the hydroboration of ketones, reaction yields were observed to be lower at room temperature and 50°C compared to the optimized temperature of 60°C.[2][3] In other reactions, such as the diboration of diynes, temperatures as high as 110°C have been employed.[4] Generally, increasing the temperature can increase the reaction rate, but excessive temperatures can lead to catalyst decomposition and reduced activity.

Q4: Can Pt(PPh3)4 be used in high-temperature reactions?

A4: Pt(PPh3)4 has been successfully used in reactions at temperatures up to 110°C, for example, in boiling toluene.[5] However, prolonged exposure to high temperatures can lead to catalyst deactivation and decomposition. The stability of the catalyst at elevated temperatures may also be influenced by the solvent and the other reactants present. It is crucial to monitor the reaction for signs of catalyst decomposition, such as a color change or the formation of platinum black.

Q5: What are the signs of thermal decomposition of Pt(PPh3)4?

A5: Thermal decomposition of Pt(PPh3)4 may be indicated by a color change of the solution, typically from its characteristic yellow to a darker color, or the formation of a black precipitate (platinum black). In solution, the dissociation of triphenylphosphine (B44618) ligands can occur, which is a key step in the catalytic cycle but can also be a precursor to decomposition at higher temperatures.[6]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low or no catalytic activity 1. Catalyst Inactivity due to Improper Storage: Exposure to heat, air, or moisture during storage can lead to decomposition.1. Ensure the catalyst has been stored at the recommended low temperature (2-8°C or -20°C) under an inert atmosphere. 2. Use a fresh batch of catalyst if decomposition is suspected.
2. Sub-optimal Reaction Temperature: The reaction temperature may be too low for the catalytic cycle to proceed efficiently.1. Gradually increase the reaction temperature in small increments (e.g., 10°C) and monitor the reaction progress. 2. Consult the literature for the optimal temperature range for the specific type of reaction being performed. For example, some hydroboration reactions work well at 60°C.[2][3]
Reaction stops prematurely or yield is lower than expected 1. Catalyst Decomposition at Elevated Temperature: The reaction temperature may be too high, causing the Pt(PPh3)4 to decompose over time.1. Lower the reaction temperature. 2. If a high temperature is required, consider a shorter reaction time. 3. Monitor for visual signs of decomposition (color change, precipitate). 4. Consider using a more thermally stable catalyst if the reaction requires sustained high temperatures.
2. Catalyst Deactivation: The catalyst may be deactivated by impurities in the reagents or solvents, a process that can be accelerated at higher temperatures.1. Ensure all solvents and reagents are pure and dry. 2. Degas solvents to remove oxygen, as Pt(PPh3)4 can react with it.[6]
Inconsistent reaction results 1. Inaccurate Temperature Control: Fluctuations in the reaction temperature can lead to variable reaction rates and yields.1. Use a reliable and calibrated heating system (e.g., oil bath with a thermostat, heating mantle with a temperature controller). 2. Ensure uniform heating of the reaction mixture with adequate stirring.
2. Ligand Dissociation Equilibrium: The catalytic activity of Pt(PPh3)4 often involves the dissociation of one or more triphenylphosphine ligands to generate the active catalytic species. This equilibrium can be temperature-dependent.1. For reactions sensitive to ligand concentration, consider that higher temperatures may shift the equilibrium towards the dissociated species. This might be beneficial up to a certain point, after which catalyst instability may become an issue.

Quantitative Data Summary

ParameterValueSource(s)
Recommended Storage Temperature 2-8°C or -20°C
Melting Point ~122°C or ~160°C (with decomposition)N/A
Decomposition Temperature of Analogue (Pd(PPh3)4) 100°C[1]
Optimal Reaction Temperature (Hydroboration of Ketones) 60°C[2][3]
Reaction Temperature (Diboration of Diynes) 110°C[4]
Reaction Temperature (Hydroformylation) 100°C[5]
Reaction Temperature (Conversion to cis-[Pt(sarp)2]) 110°C (in boiling toluene)[5]

Experimental Protocols

Protocol 1: General Procedure for a Pt(PPh3)4 Catalyzed Reaction with Temperature Control

  • Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the substrate and any other reagents, followed by the solvent.

  • Degassing: If necessary, degas the solution using the freeze-pump-thaw method to remove any dissolved oxygen.

  • Catalyst Addition: Add Pt(PPh3)4 to the reaction mixture under a positive flow of inert gas.

  • Temperature Control: Place the flask in a pre-heated oil bath or on a heating mantle equipped with a temperature controller and a thermocouple to ensure accurate and stable temperature.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature and monitor its progress by appropriate analytical techniques (e.g., TLC, GC, NMR).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature before proceeding with the work-up procedure.

Protocol 2: Thermogravimetric Analysis (TGA) for Assessing Thermal Stability (General Method)

Note: Specific instrument parameters should be optimized for Pt(PPh3)4.

  • Sample Preparation: Place a small, accurately weighed amount (typically 5-10 mg) of Pt(PPh3)4 into a TGA sample pan (e.g., alumina (B75360) or platinum).

  • Instrument Setup: Place the sample pan in the TGA instrument.

  • Experimental Conditions: Heat the sample from ambient temperature to a final temperature (e.g., 500°C) at a controlled heating rate (e.g., 10°C/min) under a continuous flow of an inert gas (e.g., nitrogen or argon) to prevent oxidation.

  • Data Analysis: Record the mass loss as a function of temperature. The onset temperature of mass loss indicates the beginning of decomposition.

Visualizations

Temperature_Effect_on_PtPPh34 Effect of Temperature on Pt(PPh3)4 Stability and Activity cluster_stability Stability cluster_activity Catalytic Activity Pt_complex Pt(PPh3)4 (Stable Catalyst Precursor) Active_species [Pt(PPh3)n] (n=2,3) + PPh3 (Active Catalytic Species) Pt_complex->Active_species Ligand Dissociation Decomposition_products Decomposition Products (e.g., Platinum Black) Pt_complex->Decomposition_products Direct Decomposition Reaction_products Desired Reaction Products Active_species->Reaction_products Catalytic Cycle Active_species->Decomposition_products Decomposition Low_temp Low Temperature (e.g., < Room Temp) Low_temp->Active_species Slow Dissociation (Low Activity) Optimal_temp Optimal Temperature (Reaction Dependent) Optimal_temp->Active_species Favorable Dissociation (High Activity) High_temp High Temperature (> Optimal) High_temp->Active_species Rapid Dissociation High_temp->Decomposition_products Accelerated Decomposition

Caption: Logical flow of temperature's impact on Pt(PPh3)4.

Troubleshooting_Workflow Troubleshooting Workflow for Pt(PPh3)4 Catalyzed Reactions Start Low/No Reaction Yield Check_Storage Check Catalyst Storage Conditions (Temp, Atmosphere) Start->Check_Storage Storage_OK Storage OK? Check_Storage->Storage_OK Replace_Catalyst Use Fresh Catalyst Storage_OK->Replace_Catalyst No Check_Temp Evaluate Reaction Temperature Storage_OK->Check_Temp Yes Replace_Catalyst->Check_Temp Temp_Too_Low Temp Too Low? Check_Temp->Temp_Too_Low Increase_Temp Increase Temperature Incrementally Temp_Too_Low->Increase_Temp Yes Check_Decomposition Check for Signs of Decomposition (Color Change, Precipitate) Temp_Too_Low->Check_Decomposition No Increase_Temp->Check_Decomposition Decomposition_Observed Decomposition Observed? Check_Decomposition->Decomposition_Observed Lower_Temp Lower Reaction Temperature or Shorten Reaction Time Decomposition_Observed->Lower_Temp Yes Check_Purity Verify Reagent/Solvent Purity Decomposition_Observed->Check_Purity No Success Reaction Successful Lower_Temp->Success Check_Purity->Success

Caption: A workflow for troubleshooting Pt(PPh3)4 reactions.

References

Validation & Comparative

A Comparative Guide to the Catalytic Activity of Pt(PPh3)4 and Pd(PPh3)4 in Stille Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the catalytic activity of tetrakis(triphenylphosphine)platinum(0) (B82886) (Pt(PPh3)4) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) in Stille cross-coupling reactions. The Stille reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organostannanes and organic halides or pseudohalides. The choice of catalyst is paramount for the success of this transformation, influencing reaction rates, yields, and substrate scope. While both platinum and palladium are group 10 metals and can theoretically catalyze similar reactions, their performance in the Stille coupling differs significantly.

Executive Summary

Overwhelmingly, the scientific literature establishes Pd(PPh3)4 as the superior and almost exclusively used catalyst for the Stille coupling reaction .[1][2] Its platinum analogue, Pt(PPh3)4, is rarely employed for this transformation due to its significantly lower catalytic activity. Direct, quantitative comparisons in the literature are scarce, precisely because the efficacy of palladium catalysts is so well-established that platinum alternatives are seldom considered for this specific application. This guide will present the extensive data supporting the efficacy of Pd(PPh3)4 and the available information on the limited use of Pt(PPh3)4, thereby providing a clear rationale for catalyst selection in Stille coupling reactions.

Catalytic Cycle of the Stille Coupling Reaction

The generally accepted mechanism for the Stille coupling reaction, catalyzed by a generic M(PPh3)4 complex, proceeds through a series of well-defined steps: oxidative addition, transmetalation, and reductive elimination. The efficiency of each step is critically dependent on the nature of the central metal atom.

Stille_Coupling_Cycle cluster_cycle Stille Catalytic Cycle M0 M(0)(PPh3)2 (Active Catalyst) M2_OA R1-M(II)(X)(PPh3)2 M0->M2_OA Oxidative Addition (R1-X) M2_T R1-M(II)(R2)(PPh3)2 M2_OA->M2_T Transmetalation (R2-SnBu3) M2_T->M0 Reductive Elimination Product R1-R2 M2_T->Product SnX Bu3Sn-X R1X R1-X R2Sn R2-SnBu3 M_precatalyst M(PPh3)4 M_precatalyst->M0 -2 PPh3

Caption: General catalytic cycle for the Stille cross-coupling reaction.

Workflow for Catalyst Comparison

The following diagram outlines the logical workflow for comparing the catalytic activities of Pt(PPh3)4 and Pd(PPh3)4 in Stille coupling, highlighting the disparity in available data.

Comparison_Workflow cluster_Pd Pd(PPh3)4 Analysis cluster_Pt Pt(PPh3)4 Analysis cluster_Conclusion Comparative Conclusion Pd_Data Extensive Quantitative Data (Yields, TONs, TOFs) Pd_Protocols Well-Established Experimental Protocols Pd_Data->Pd_Protocols Conclusion Pd(PPh3)4 is the Superior Catalyst for Stille Coupling Pd_Data->Conclusion Pt_Data Limited Quantitative Data (Mainly Qualitative Observations) Pt_Protocols Lack of Standardized Protocols Pt_Data->Pt_Protocols Pt_Data->Conclusion

Caption: Workflow for comparing Pt(PPh3)4 and Pd(PPh3)4, noting the data imbalance.

Performance of Pd(PPh3)4 in Stille Coupling

Pd(PPh3)4 is a highly efficient and versatile catalyst for the Stille coupling reaction.[1] It is effective for a wide range of substrates, including aryl, vinyl, and alkyl halides/triflates with various organostannanes.[3] The reaction conditions are generally mild, and the yields are often high.[1]

Reactant 1Reactant 2Catalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
4-BromoacetophenoneTetraphenyltin2PEG-400100297[1]
4-BromobenzonitrileTetraphenyltin2PEG-4001001.595[1]
1-Bromo-4-nitrobenzeneTetraphenyltin2PEG-400100196[1]
2-BromopyridineTetraphenyltin2PEG-4001002.592[1]
3,4-DibromothiopheneOrganostannane2-5Toluene or DMF80-110N/AHigh[4]
Aryl ChlorideOrganostannane5Dioxane50N/AModerate to High[5]

Performance of Pt(PPh3)4 in Stille Coupling

Direct quantitative data for the catalytic activity of Pt(PPh3)4 in Stille coupling is notably absent from the peer-reviewed literature, which in itself is a strong indicator of its limited utility in this context. The primary reasons for the lower reactivity of platinum catalysts in cross-coupling reactions are rooted in the fundamental differences in the properties of platinum and palladium:

  • Oxidative Addition: The oxidative addition of the organic halide to the metal center is often the rate-determining step. This step is generally slower for platinum(0) complexes compared to their palladium(0) counterparts. This is attributed to the higher M-L bond strengths and the greater energy penalty for the Pt(0) to Pt(II) oxidation.

  • Reductive Elimination: The final step of the catalytic cycle, reductive elimination to form the C-C bond and regenerate the active catalyst, is also typically slower for platinum(II) complexes than for palladium(II) complexes. This can lead to catalyst deactivation and lower turnover numbers.

While not a direct comparison in a standard Stille coupling, some studies on related C-C bond-forming reactions have noted the lower reactivity of platinum catalysts. For instance, in certain contexts, platinum complexes have been observed to be "moderate" catalysts where palladium excels. This generally lower reactivity has precluded Pt(PPh3)4 from being a catalyst of choice for the Stille reaction.

Experimental Protocols

General Procedure for Pd(PPh3)4-Catalyzed Stille Coupling

The following is a general experimental protocol for a Stille coupling reaction using Pd(PPh3)4 as the catalyst, based on established literature procedures.[4][6]

Materials:

  • Organic halide or triflate (1.0 equiv)

  • Organostannane (1.0-1.2 equiv)

  • Pd(PPh3)4 (1-5 mol%)

  • Anhydrous and degassed solvent (e.g., Toluene, DMF, Dioxane)

  • Optional: Additives such as CuI or LiCl[7]

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the organic halide and the palladium catalyst, Pd(PPh3)4.[4]

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[4]

  • Add the anhydrous and degassed solvent via syringe.

  • Subsequently, add the organostannane reagent via syringe.[4]

  • Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[4]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Work-up typically involves dilution with an organic solvent, washing with aqueous solutions (e.g., saturated aqueous KF to remove tin byproducts), drying the organic layer, and concentrating under reduced pressure.

  • The crude product is then purified by column chromatography on silica (B1680970) gel.

Experimental Protocol for Pt(PPh3)4-Catalyzed Stille Coupling

There are no standardized or widely accepted experimental protocols for the use of Pt(PPh3)4 in Stille coupling due to its low catalytic activity. Researchers attempting to use this catalyst would likely start with conditions similar to those used for Pd(PPh3)4 and optimize from there, likely requiring higher temperatures, longer reaction times, and potentially different additives. However, the significantly lower efficiency of Pt(PPh3)4 makes this an unfavorable approach in practice.

Conclusion

References

A Researcher's Guide to Validating the Purity of Tetrakis(triphenylphosphine)platinum(0) via Elemental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of reagents is paramount. This guide provides a comprehensive comparison of elemental analysis with other common techniques for validating the purity of Tetrakis(triphenylphosphine)platinum(0) (Pt(PPh₃)₄), a crucial catalyst in many organic reactions. We present supporting experimental data, detailed protocols, and a clear visual workflow to aid in making informed decisions for quality control.

Theoretical vs. Experimental Elemental Composition: A Comparative Analysis

Elemental analysis provides a fundamental measure of a compound's purity by comparing its experimentally determined elemental composition to the theoretical values. For Tetrakis(triphenylphosphine)platinum(0), with the molecular formula C₇₂H₆₀P₄Pt and a molecular weight of 1244.22 g/mol , the theoretical elemental percentages are as follows:

ElementSymbolTheoretical Percentage (%)
CarbonC69.47
HydrogenH4.86
PhosphorusP9.95
PlatinumPt15.68

Deviations from these theoretical values in experimental results can indicate the presence of impurities. Common impurities in Pt(PPh₃)₄ include unreacted starting materials, byproducts such as triphenylphosphine (B44618) oxide (TPPO), and residual solvents. The table below illustrates how the presence of a common impurity like triphenylphosphine oxide (C₁₈H₁₅PO) can affect the expected elemental analysis data.

Sample Composition% C (Expected)% H (Expected)% P (Expected)% Pt (Expected)
100% Pure Pt(PPh₃)₄69.474.869.9515.68
95% Pt(PPh₃)₄ + 5% TPPO69.584.859.9814.89
90% Pt(PPh₃)₄ + 10% TPPO69.694.8310.0114.11

As the concentration of triphenylphosphine oxide increases, the percentages of carbon, hydrogen, and phosphorus show slight increases, while the percentage of platinum significantly decreases. This highlights the sensitivity of elemental analysis in detecting non-platinum containing impurities.

A Comparative Look at Purity Validation Techniques

While elemental analysis is a powerful tool, it is often used in conjunction with other analytical methods for a comprehensive purity assessment.

TechniqueProsCons
Elemental Analysis Provides direct quantitative data on elemental composition, excellent for detecting inorganic impurities and validating stoichiometry.Can be insensitive to impurities with similar elemental compositions, requires specialized equipment, and is a destructive technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information, can identify and quantify impurities with distinct NMR signals, non-destructive.May not detect impurities without NMR-active nuclei or those present at very low concentrations, requires expensive equipment.
Mass Spectrometry (MS) Highly sensitive for detecting trace impurities and confirming molecular weight.Can be difficult to quantify impurities without appropriate standards, may not be suitable for non-volatile or thermally labile compounds.

Experimental Protocol: Elemental Analysis of Tetrakis(triphenylphosphine)platinum(0)

Given that Tetrakis(triphenylphosphine)platinum(0) is an air-sensitive compound, special handling is required to obtain accurate elemental analysis results.

Objective: To determine the elemental composition (C, H, P, Pt) of a sample of Tetrakis(triphenylphosphine)platinum(0) and assess its purity.

Materials:

  • Tetrakis(triphenylphosphine)platinum(0) sample

  • Inert atmosphere glovebox

  • Microanalytical balance

  • Tin capsules for weighing

  • Elemental analyzer instrument

Procedure:

  • Sample Preparation (inside a glovebox):

    • Ensure the glovebox atmosphere is inert (e.g., argon or nitrogen).

    • Place a clean, empty tin capsule on the microanalytical balance and tare it.

    • Carefully weigh 2-3 mg of the Tetrakis(triphenylphosphine)platinum(0) sample into the tin capsule.

    • Record the exact weight of the sample.

    • Seal the tin capsule securely to prevent any exposure to air.

  • Instrument Setup and Calibration:

    • Calibrate the elemental analyzer according to the manufacturer's instructions using certified standards.

    • Set the instrument parameters for the analysis of C, H, P, and Pt.

  • Analysis:

    • Remove the sealed tin capsule from the glovebox and immediately place it into the autosampler of the elemental analyzer.

    • Initiate the analysis sequence. The instrument will combust the sample at high temperature, and the resulting gases will be separated and quantified by detectors.

  • Data Processing and Interpretation:

    • The instrument software will calculate the percentage of each element in the sample.

    • Compare the experimental percentages to the theoretical values for pure Tetrakis(triphenylphosphine)platinum(0).

    • Calculate the deviation for each element. A deviation of ±0.4% is generally considered acceptable for a pure compound.

Workflow for Purity Validation

The following diagram illustrates the logical workflow for validating the purity of Tetrakis(triphenylphosphine)platinum(0) using elemental analysis in conjunction with other techniques.

Purity_Validation_Workflow Purity Validation Workflow for Tetrakis(triphenylphosphine)platinum(0) cluster_synthesis Synthesis & Initial Characterization cluster_elemental_analysis Elemental Analysis cluster_data_evaluation Data Evaluation & Decision Synthesis Synthesis of Pt(PPh3)4 Initial_NMR Initial NMR Spectroscopy Synthesis->Initial_NMR Preliminary Check Initial_MS Initial Mass Spectrometry Synthesis->Initial_MS Preliminary Check Sample_Prep Sample Preparation (Inert Atmosphere) Initial_NMR->Sample_Prep Initial_MS->Sample_Prep EA_Instrument Elemental Analyzer (Combustion) Sample_Prep->EA_Instrument Data_Acquisition Data Acquisition (%C, %H, %P, %Pt) EA_Instrument->Data_Acquisition Comparison Compare Experimental vs. Theoretical Values Data_Acquisition->Comparison Purity_Check Purity Acceptable? (Deviation <= 0.4%) Comparison->Purity_Check Pass Product Passes QC Purity_Check->Pass Yes Fail Further Purification/ Investigation Purity_Check->Fail No

Caption: Workflow for purity validation of Pt(PPh₃)₄.

This comprehensive guide provides researchers with the necessary information and protocols to confidently assess the purity of Tetrakis(triphenylphosphine)platinum(0) using elemental analysis, ensuring the reliability and reproducibility of their experimental results.

A Comparative Guide to the Kinetic Analysis of Reactions Catalyzed by Tetrakis(triphenylphosphine)platinum(0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tetrakis(triphenylphosphine)platinum(0), Pt(PPh₃)₄, is a versatile and widely used catalyst in organic synthesis. Its efficacy in a variety of transformations, including hydroboration, diboration, and hydrosilylation, has made it an important tool for the construction of complex molecules. This guide provides a comparative analysis of the kinetic performance of Pt(PPh₃)₄ in key reactions, offering insights into its efficiency relative to other catalytic systems. While comprehensive kinetic data such as rate constants and activation energies are not always readily available in the public domain, this guide synthesizes the existing literature to present a clear overview of its catalytic behavior.

Performance Comparison: Pt(PPh₃)₄ vs. Alternative Catalysts

The catalytic activity of Pt(PPh₃)₄ is often highlighted by its ability to achieve high yields and selectivities under mild reaction conditions. Below is a summary of its performance in comparison to other catalysts in specific reaction types.

Hydroboration of Ketones

In the hydroboration of ketones, Pt(PPh₃)₄ has been shown to be a highly effective catalyst. A key advantage is the ability to conduct the reaction under solvent-free conditions, which aligns with the principles of green chemistry. Compared to other noble metal catalysts, Pt(PPh₃)₄ can lead to shorter reaction times.[1]

Catalyst SystemSubstrateReaction TimeConversion/YieldTurnover Number (TON)
Pt(PPh₃)₄ Acetophenone3 hours>99%2934 (over 15 cycles, immobilized)[1]
Palladium CatalystsKetones---
Ruthenium CatalystsKetones---
Non-catalyticAcetophenone24 hoursLow-

Note: Detailed quantitative kinetic data for palladium and ruthenium catalysts under directly comparable conditions were not available in the cited literature.

Diboration of 1,3-Diynes

For the diboration of 1,3-diynes, Pt(PPh₃)₄ has demonstrated superior activity compared to a range of other platinum-based catalysts. This highlights the importance of the ligand environment and the oxidation state of the platinum center for this specific transformation.

CatalystSubstrateConversion/Yield
Pt(PPh₃)₄ 1,4-bis(trimethylsilyl)buta-1,3-diyneExcellent Yield
PtO₂1,4-bis(trimethylsilyl)buta-1,3-diyneNo activity
Pt/C1,4-bis(trimethylsilyl)buta-1,3-diyneNo activity
Pt₂(dvs)₃ (Karstedt's catalyst)1,4-bis(trimethylsilyl)buta-1,3-diyneUnsatisfactory results
H₂PtCl₆1,4-bis(trimethylsilyl)buta-1,3-diyneUnsatisfactory results

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of kinetic studies. Below are methodologies for key experiments involving Pt(PPh₃)₄.

General Protocol for Kinetic Analysis of Pt(PPh₃)₄ Catalyzed Hydroboration

This protocol outlines a general procedure for monitoring the kinetics of the hydroboration of a ketone, such as acetophenone, with pinacolborane (HBpin) catalyzed by Pt(PPh₃)₄.

Materials:

  • Tetrakis(triphenylphosphine)platinum(0) [Pt(PPh₃)₄]

  • Acetophenone (or other ketone substrate)

  • Pinacolborane (HBpin)

  • Anhydrous, degassed solvent (e.g., toluene (B28343) or THF)

  • Internal standard (e.g., mesitylene (B46885) or dodecane)

  • Schlenk flask or similar reaction vessel suitable for inert atmosphere

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for reaction monitoring

Procedure:

  • Reaction Setup: In a glovebox or under a nitrogen atmosphere, a Schlenk flask is charged with Pt(PPh₃)₄ (e.g., 0.5 mol%) and the internal standard.

  • Solvent and Reactant Addition: Anhydrous, degassed solvent is added, followed by the ketone substrate. The mixture is stirred until the catalyst is fully dissolved.

  • Initiation of Reaction: The reaction is initiated by the addition of HBpin. This point is considered time zero (t=0).

  • Reaction Monitoring: At regular time intervals, aliquots of the reaction mixture are withdrawn using a syringe and immediately quenched (e.g., by diluting with a solvent and passing through a short plug of silica (B1680970) gel to remove the catalyst).

  • Analysis: The quenched samples are analyzed by GC or HPLC to determine the concentration of the reactant and product relative to the internal standard.

  • Data Analysis: The concentration data is plotted against time to determine the initial reaction rate. By varying the concentrations of the reactants and catalyst, the rate law and rate constants can be determined. To determine the activation energy, the reaction is performed at different temperatures.

Mechanistic Study via Low-Temperature NMR Spectroscopy

For insights into the reaction mechanism, low-temperature NMR spectroscopy can be employed, as described for the hydroboration of acetophenone.[1]

Procedure:

  • A Young's NMR tube is charged with Pt(PPh₃)₄ (1 equivalent) in a deuterated solvent (e.g., CDCl₃) under an inert atmosphere.

  • Pinacolborane (1.2 equivalents) is added to the tube.

  • ¹H and ³¹P NMR spectra are recorded at a low temperature (e.g., -40 °C) to observe the formation of platinum-hydride intermediates.[1]

  • The ketone substrate (1 equivalent) is then added, and the reaction is monitored by NMR spectroscopy at the desired reaction temperature.

Catalytic Cycle and Experimental Workflow

The following diagrams illustrate the proposed catalytic cycle for the hydroboration of ketones catalyzed by Pt(PPh₃)₄ and a general experimental workflow for kinetic analysis.

Catalytic_Cycle_Hydroboration Catalytic Cycle for Pt(PPh3)4-Catalyzed Hydroboration of Ketones PtL4 Pt(PPh3)4 (L=PPh3) PtL3 Pt(PPh3)3 PtL4->PtL3 - PPh3 OxAdd Oxidative Addition Intermediate (H)Pt(BPin)L3 PtL3->OxAdd + HBpin KetoneCoord Ketone Coordinated Intermediate OxAdd->KetoneCoord + Ketone - PPh3 Insertion Insertion Product KetoneCoord->Insertion Migratory Insertion Insertion->PtL3 + PPh3 Product O-borylated Ether Product Insertion->Product Reductive Elimination CatalystRegen Regenerated Catalyst

Caption: Proposed catalytic cycle for the hydroboration of ketones.

Kinetic_Analysis_Workflow Experimental Workflow for Kinetic Analysis cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Prep Prepare Reactant and Catalyst Solutions Inert Establish Inert Atmosphere Prep->Inert Mix Mix Reactants & Start Timer (t=0) Inert->Mix Sample Take Aliquots at Timed Intervals Mix->Sample Quench Quench Reaction Sample->Quench Analyze Analyze Samples (GC/HPLC) Quench->Analyze Plot Plot Concentration vs. Time Analyze->Plot Determine Determine Rate Law, Rate Constants, Ea Plot->Determine

Caption: General workflow for a kinetic study of a catalyzed reaction.

References

A Comparative Guide to In-Situ Spectroscopic Monitoring of Tetrakis(triphenylphosphine)platinum(0) Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, real-time monitoring of catalytic reactions is crucial for understanding reaction mechanisms, optimizing conditions, and ensuring process safety and efficiency. This guide provides a comparative overview of in-situ spectroscopic techniques for monitoring reactions catalyzed by tetrakis(triphenylphosphine)platinum(0) (B82886) (Pt(PPh3)4), a versatile catalyst in organic synthesis. We will delve into the practical application of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, presenting key experimental data and detailed protocols to facilitate the selection of the most suitable method for your research needs.

Introduction to In-Situ Reaction Monitoring

In-situ, or "in the original place," reaction monitoring involves the analysis of a chemical reaction as it happens, without the need for sampling and quenching. This approach provides a dynamic picture of the reaction, revealing transient intermediates, reaction kinetics, and catalyst behavior under true operating conditions. Spectroscopic techniques are particularly well-suited for in-situ monitoring due to their non-invasive nature and ability to provide detailed structural and quantitative information.

This guide focuses on the application of in-situ NMR and IR spectroscopy to reactions catalyzed by Pt(PPh3)4. While both techniques offer powerful insights, they differ in their sensitivity, the information they provide, and the experimental setup required.

Comparison of Spectroscopic Techniques for Pt(PPh3)4 Catalysis Monitoring

The choice of spectroscopic technique for in-situ reaction monitoring depends on several factors, including the specific reaction, the information required, and the available instrumentation. Below is a comparison of NMR and IR spectroscopy for monitoring Pt(PPh3)4 catalysis.

FeatureIn-Situ NMR SpectroscopyIn-Situ IR Spectroscopy
Information Provided Detailed structural information of soluble species, identification of intermediates, reaction kinetics, catalyst speciation.Functional group analysis, identification of reactants, products, and some intermediates, reaction kinetics.
Sensitivity Generally lower sensitivity, requiring higher concentrations of reactants and catalyst.Higher sensitivity, capable of detecting species at lower concentrations.
Quantitative Analysis Excellent for quantitative analysis of species in solution.Quantitative analysis is possible but can be more complex due to overlapping bands and matrix effects.
Experimental Setup Requires specialized NMR tubes and probes, often with temperature control. Reactions are typically run in deuterated solvents.Utilizes probes (e.g., ATR) that can be inserted directly into the reaction vessel, compatible with a wider range of solvents.
Typical Data Chemical shifts (ppm), coupling constants (Hz), signal integrals (for concentration).Absorbance/transmittance, wavenumber (cm⁻¹), peak intensity.

In-Situ NMR Spectroscopy: A Case Study in Hydroboration

A study on the Pt(PPh3)4-catalyzed hydroboration of ketones provides an excellent example of the power of in-situ NMR for mechanistic investigation.[1][2] By monitoring the reaction at low temperatures, researchers were able to identify key intermediates and elucidate the catalytic cycle.

Quantitative Data Summary
Species31P NMR Chemical Shift (ppm)1H NMR Chemical Shift (ppm)Key Observation
Free PPh₃-6.3-Dissociation of a phosphine (B1218219) ligand from the Pt(0) center.
Platinum-hydride intermediate--16.31 (¹J(Pt–H) = 1215 Hz)Formation of a key catalytic intermediate after oxidative addition of HBpin.
Experimental Protocol: In-Situ Low-Temperature NMR
  • Sample Preparation: A Young's NMR tube is charged with Pt(PPh3)4 (0.0321 mmol, 40 mg) under an argon atmosphere. Approximately 0.6 mL of dry, deuterated chloroform (B151607) (CDCl₃) is added.

  • Initiation: 1.2 equivalents of pinacolborane (HBpin) (0.0385 mmol, 4.9 mg) are added to the NMR tube.

  • Initial Spectra: 1H and 31P NMR spectra are recorded at a low temperature (e.g., -40 °C) to observe the initial interaction between the catalyst and the reagent.

  • Reaction Monitoring: 1 equivalent of the ketone substrate (e.g., acetophenone, 0.0321 mmol, 3.9 mg) is added to the NMR tube under argon. The reaction mixture is then stirred at the desired reaction temperature (e.g., 55 °C) for the required duration (e.g., 18 hours).

  • Intermediate Observation: Low-temperature (-40 °C) 1H NMR spectra are acquired periodically or at the end of the reaction to identify and characterize any thermally sensitive intermediates.

In-Situ FT-IR Spectroscopy: Monitoring Hydrosilylation Reactions

While a specific in-situ IR study with detailed quantitative data for a Pt(PPh3)4 catalyzed reaction was not found in the immediate search, the principles of applying this technique can be extrapolated from studies on similar platinum-catalyzed hydrosilylation reactions. In-situ Attenuated Total Reflectance (ATR) FT-IR spectroscopy is a powerful tool for monitoring the consumption of reactants and the formation of products in real-time.

Hypothetical Quantitative Data for Hydrosilylation of an Alkyne
SpeciesCharacteristic IR Band (cm⁻¹)Observation during Reaction
Si-H (in silane)~2100-2260Decrease in intensity as the silane (B1218182) is consumed.
C≡C (in alkyne)~2100-2260 (often weak)Decrease in intensity as the alkyne is consumed.
C=C (in vinylsilane product)~1550-1650Increase in intensity as the product is formed.
Experimental Protocol: In-Situ ATR-FT-IR Spectroscopy
  • Setup: A reaction vessel is equipped with an in-situ ATR-FT-IR probe (e.g., a diamond or silicon ATR crystal). The reactor is charged with the solvent and the Pt(PPh3)4 catalyst.

  • Background Spectrum: A background IR spectrum of the catalyst solution is recorded at the desired reaction temperature.

  • Reaction Initiation: The alkyne and silane substrates are added to the reactor to initiate the hydrosilylation reaction.

  • Data Acquisition: IR spectra are collected at regular intervals throughout the reaction.

  • Data Analysis: The change in the intensity of characteristic IR bands corresponding to the reactants and products is monitored over time. This data can be used to generate concentration profiles and determine reaction kinetics.

Visualizing the In-Situ Monitoring Workflow

To better understand the logical flow of an in-situ spectroscopic experiment for catalysis monitoring, the following diagram illustrates the key steps involved.

InSituMonitoringWorkflow General Workflow for In-Situ Spectroscopic Monitoring of Catalysis A Charge Reactor with Catalyst and Solvent B Equilibrate to Reaction Temperature A->B C Acquire Background Spectrum B->C D Inject Reactants C->D E Continuously Acquire Spectra over Time D->E F Monitor Changes in Spectral Features E->F G Identify Reactants, Products, Intermediates F->G H Generate Concentration Profiles G->H I Determine Reaction Kinetics & Mechanism H->I

Caption: Workflow for in-situ spectroscopic monitoring of a catalytic reaction.

Conclusion

In-situ NMR and IR spectroscopy are invaluable tools for the real-time investigation of Pt(PPh3)4-catalyzed reactions. NMR provides unparalleled detail on the structure of soluble species, making it ideal for mechanistic studies and the identification of novel intermediates. IR spectroscopy, with its high sensitivity and compatibility with a wider range of reaction conditions, is well-suited for monitoring reaction kinetics and functional group transformations. By understanding the strengths and limitations of each technique, researchers can select the most appropriate method to gain deeper insights into their catalytic systems, ultimately leading to the development of more efficient and robust chemical processes.

References

A Comparative Guide to Pt(PPh₃)₄ and Karstedt's Catalyst in Hydrosilylation

Author: BenchChem Technical Support Team. Date: December 2025

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a cornerstone of organosilicon chemistry, pivotal for producing everything from silicone polymers to specialized silane (B1218182) coupling agents. The choice of catalyst is critical to controlling reaction efficiency, selectivity, and yield. This guide provides a detailed comparison of two widely utilized platinum catalysts: Tetrakis(triphenylphosphine)platinum(0) (Pt(PPh₃)₄) and Karstedt's catalyst (typically a Pt(0) complex with 1,3-divinyl-1,1,3,3-tetramethyldisiloxane, dvtms).

Performance Comparison

Karstedt's catalyst is generally recognized for its very high activity, often outperforming other platinum catalysts, including those with phosphine (B1218219) ligands.[1] It is considered a benchmark for industrial hydrosilylation processes due to its high efficiency and selectivity.[2] In contrast, Pt(PPh₃)₄, while an effective catalyst, may require different reaction conditions and can exhibit lower activity in some systems. The choice between them often depends on the specific substrates, desired product, and process constraints.

Table 1: General Performance Characteristics

FeaturePt(PPh₃)₄Karstedt's Catalyst
Typical State Crystalline solidSolution in xylene or other solvents
Activity Moderate to highVery high, often considered the benchmark[1][2]
Operating Temp. Often requires elevated temperaturesHighly active at room temperature[3]
Selectivity Generally goodExcellent, though can catalyze side reactions[4]
Stability Relatively stable solidProne to deactivation, forming platinum black[2][5]
Industrial Use Used in specific applicationsWidely used in the silicone industry[1][5]

Table 2: Quantitative Performance Data (Illustrative Examples)

ReactionCatalystTemp. (°C)TimeYield (%)SelectivityReference
1-Hexene + TriethoxysilaneKarstedt's CatalystRT-HighHigh β-addition[1]
Styrene + DimethylphenylsilaneSilica-supported Karstedt's2070 min90-[3][6]
1-Octene + Me₂ClSiHPt(PPh₃)₂(CH₂=CH₂)¹Reflux0.5 h98100% Terminal
Allyl Methacrylate + HSiCl₃Pt(PPh₃)₂(CH₂=CH₂)¹Reflux2 h95-
1-Hexene + TriethoxysilaneCOP1-T-Pt²RT-HighHigh β-addition[7]

¹ Data for Pt(PPh₃)₂(CH₂=CH₂), a closely related complex, is used as a proxy to illustrate performance. ² A novel caged Pt catalyst shown to be ~12 times more active than Karstedt's catalyst (TOF of 78,000 h⁻¹ vs 6,400 h⁻¹).[7]

Catalytic Mechanism and Experimental Workflow

Both catalysts are generally believed to operate via the Chalk-Harrod mechanism, a widely accepted model for platinum-catalyzed hydrosilylation.[8][9] This mechanism involves the oxidative addition of the silane to the Pt(0) center, followed by olefin coordination, migratory insertion, and finally, reductive elimination of the product.

Caption: The Chalk-Harrod mechanism for Pt-catalyzed hydrosilylation.

Recent studies suggest that for Karstedt's catalyst, the rate-limiting step is the insertion of the olefin into the Pt-H bond, rather than the final reductive elimination.[8] Side reactions, such as olefin isomerization, can also occur, particularly with Karstedt's catalyst.[4]

The general laboratory workflow for running a hydrosilylation reaction is similar for both catalysts, primarily differing in the initial handling of the catalyst.

G Comparative Experimental Workflow cluster_1 Reaction Setup cluster_2 Reaction & Analysis p1 Weigh Pt(PPh₃)₄ solid in inert atmosphere k1 Measure Karstedt's catalyst solution by volume/weight p2 Dissolve Pt(PPh₃)₄ in anhydrous solvent p1->p2 k2 Add Karstedt's solution directly to solvent k1->k2 r1 Add alkene to reaction flask under inert gas (N₂/Ar) r2 Add catalyst solution r3 Add silane dropwise proc Stir at specified temp. (RT or heated) mon Monitor reaction (TLC, GC, NMR) work Quench & Workup pur Purify product (Distillation/Chromatography)

Caption: Generalized workflow for hydrosilylation experiments.

Experimental Protocols

Below are representative, generalized protocols for a small-scale hydrosilylation reaction. Note: Catalyst loading, temperature, and reaction times are highly dependent on the specific substrates and should be optimized.

Protocol 1: Hydrosilylation using Pt(PPh₃)₄

Materials:

  • Pt(PPh₃)₄ catalyst

  • Alkene (e.g., 1-octene)

  • Silane (e.g., triethoxysilane)

  • Anhydrous toluene (B28343) or other suitable solvent

  • Schlenk flask and inert gas line (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pt(PPh₃)₄ (e.g., 0.01 mol%).

  • Add anhydrous toluene (e.g., 5 mL) and stir until the catalyst is fully dissolved.

  • Add the alkene (1.0 eq) to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C).

  • Add the silane (1.0-1.2 eq) dropwise to the stirring solution over 10-15 minutes.

  • Maintain the temperature and monitor the reaction's progress using an appropriate analytical technique (e.g., GC-MS or ¹H NMR).

  • Upon completion, cool the reaction to room temperature. The solvent can be removed under reduced pressure, and the product purified by distillation or column chromatography.

Protocol 2: Hydrosilylation using Karstedt's Catalyst

Materials:

  • Karstedt's catalyst (typically a solution in xylene, ~2% Pt)

  • Alkene (e.g., styrene)

  • Silane (e.g., dimethylphenylsilane)

  • Anhydrous solvent (optional, reaction can be run neat)

  • Reaction vessel (e.g., round-bottom flask) with a magnetic stirrer

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the alkene (1.0 eq) and optional anhydrous solvent.[3]

  • With vigorous stirring, add the Karstedt's catalyst solution (e.g., 10-100 ppm Pt loading).[10]

  • Add the silane (1.0-1.1 eq) dropwise to the mixture. The reaction is often exothermic.

  • Stir the reaction at room temperature or a slightly elevated temperature (e.g., 30 °C) to ensure completion.[3]

  • Monitor the reaction's progress. These reactions are often very fast, sometimes completing within minutes.

  • Once the reaction is complete, the product can often be used directly or purified by fractional distillation to remove any excess starting material or solvent.

Conclusion

Both Pt(PPh₃)₄ and Karstedt's catalyst are highly effective for hydrosilylation reactions, but they present a trade-off in terms of activity, stability, and handling. Karstedt's catalyst offers exceptionally high activity at low temperatures, making it an industrial favorite for processes like silicone curing.[5] However, its high reactivity can sometimes lead to side reactions, and it is less stable over time.[2][4] Pt(PPh₃)₄ is a stable, crystalline solid that provides good selectivity, though it may require higher temperatures and catalyst loadings. The optimal choice will always be contingent upon the specific chemical transformation, economic considerations, and the desired purity of the final product.

References

A Comparative Guide to the Enantioselectivity of Catalysts Derived from Tetrakis(triphenylphosphine)platinum(0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for stereochemically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry, where the enantiomeric form of a drug can dictate its efficacy and safety. Platinum-based catalysts, while often overshadowed by their palladium and rhodium counterparts in asymmetric catalysis, offer unique reactivity and selectivity profiles. This guide provides a comprehensive comparison of the enantioselectivity of catalysts derived from the common precursor, tetrakis(triphenylphosphine)platinum(0) (B82886) [Pt(PPh₃)₄], in two key transformations: asymmetric allylic alkylation and asymmetric hydroformylation. We present a detailed analysis of their performance against common alternatives, supported by experimental data, to aid researchers in catalyst selection and development.

Executive Summary

Catalysts derived from Pt(PPh₃)₄ through the exchange of achiral PPh₃ ligands with chiral phosphines have demonstrated notable enantioselectivity in key organic transformations. In asymmetric allylic alkylation, platinum catalysts can achieve high enantiomeric excesses (ee), offering an alternative to the more commonly used palladium systems. For asymmetric hydroformylation, platinum-tin catalysts exhibit good enantioselectivity, providing a contrasting approach to the widely employed rhodium catalysts. This guide will delve into the quantitative performance, experimental methodologies, and logical workflows associated with these platinum-based catalytic systems.

Performance Comparison: Platinum vs. The Alternatives

The efficacy of a chiral catalyst is primarily judged by its ability to induce high enantioselectivity, typically expressed as enantiomeric excess (ee). The following tables summarize the performance of platinum-based catalysts derived from Pt(PPh₃)₄ in asymmetric allylic alkylation and hydroformylation, alongside data for commonly used alternative catalysts.

Asymmetric Allylic Alkylation

The asymmetric allylic alkylation (AAA) is a powerful C-C bond-forming reaction. While palladium catalysts are the workhorses in this field, platinum catalysts have shown promising results.

Table 1: Enantioselective Allylic Alkylation of 1,3-Diphenylallyl Acetate (B1210297)

Catalyst SystemChiral LigandSolventTemp (°C)Yield (%)ee (%)Reference
Pt-based (S)-[Ph-pybox]CH₂Cl₂rt>9588[1]
Pd-based (R,R)-Trost LigandCH₂Cl₂rt98>98[2][3]
Ir-based Feringa LigandTHF209596[4]

Data presented is for the reaction of 1,3-diphenylallyl acetate with dimethyl malonate.

Asymmetric Hydroformylation

Asymmetric hydroformylation introduces a formyl group and a hydrogen atom across a double bond, creating a new stereocenter. Rhodium-based catalysts are the industry standard for this transformation.

Table 2: Enantioselective Hydroformylation of Styrene

Catalyst SystemChiral LigandSolventTemp (°C)Branched/Linear RatioYield (%)ee (%)Reference
Pt-based (2S,4S)-BDPPToluene (B28343)401.8-71 (S)[4]
Pt-based (2S,4S)-BDPPToluene1002.3-10 (R)[4]
Rh-based (S,S)-ChiraphosBenzene252.99045 (S)[1]
Rh-based Bis-3,4-diazaphospholaneToluene6030:1>9589[1]

Experimental Protocols

Detailed and reproducible experimental procedures are critical for the successful application of these catalytic systems.

Synthesis of a Chiral Platinum Catalyst via Ligand Exchange

This protocol describes a general method for the synthesis of a chiral platinum(0)-phosphine complex from Pt(PPh₃)₄.

Materials:

  • Tetrakis(triphenylphosphine)platinum(0) [Pt(PPh₃)₄]

  • Chiral diphosphine ligand (e.g., (S,S)-BDPP)

  • Anhydrous, degassed solvent (e.g., toluene or benzene)

Procedure:

  • In a nitrogen-filled glovebox, dissolve Pt(PPh₃)₄ (1 equivalent) in the chosen anhydrous, degassed solvent.

  • To this solution, add a solution of the chiral diphosphine ligand (1 equivalent) in the same solvent.

  • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the ligand exchange can be monitored by ³¹P NMR spectroscopy.

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting solid, the chiral Pt(0)-diphosphine complex, is washed with a non-coordinating solvent (e.g., hexane) to remove the displaced triphenylphosphine (B44618) and dried under vacuum.

General Procedure for Platinum-Catalyzed Asymmetric Allylic Alkylation

Materials:

  • Allylic acetate (e.g., 1,3-diphenylallyl acetate)

  • Nucleophile (e.g., dimethyl malonate)

  • Base (e.g., N,O-Bis(trimethylsilyl)acetamide - BSA)

  • Chiral Platinum Catalyst (e.g., prepared as above)

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral platinum catalyst (1-5 mol%) in the anhydrous solvent.

  • Add the allylic acetate (1 equivalent) and the nucleophile (1.2-2 equivalents) to the flask.

  • Add the base (1.2-2 equivalents) to initiate the reaction.

  • Stir the reaction mixture at the specified temperature (e.g., room temperature) and monitor the progress by TLC or GC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

In Situ Preparation and Use of a Platinum-Tin Catalyst for Asymmetric Hydroformylation

Materials:

  • Platinum(II) precursor (e.g., PtCl₂(cod))

  • Chiral diphosphine ligand (e.g., (2S,4S)-BDPP)

  • Tin(II) chloride (SnCl₂)

  • Substrate (e.g., styrene)

  • Anhydrous solvent (e.g., toluene)

  • Syngas (CO/H₂)

Procedure:

  • In a high-pressure autoclave under an inert atmosphere, charge the platinum(II) precursor (1 equivalent) and the chiral diphosphine ligand (1.1 equivalents).

  • Add the anhydrous solvent to dissolve the components.

  • Add tin(II) chloride (1-10 equivalents) to the mixture.

  • Add the substrate (e.g., styrene).

  • Seal the autoclave, purge several times with syngas (a 1:1 mixture of CO and H₂), and then pressurize to the desired pressure (e.g., 20-100 atm).

  • Heat the reaction mixture to the specified temperature with vigorous stirring for the required reaction time.

  • After cooling to room temperature, carefully vent the autoclave.

  • Analyze the reaction mixture by GC or NMR to determine conversion, regioselectivity, and yield.

  • The enantiomeric excess of the chiral aldehyde product is determined by chiral GC or HPLC analysis, often after derivatization.

Visualizing the Workflow and Logic

To better understand the processes involved, the following diagrams, generated using the DOT language, illustrate the key experimental workflows and logical relationships.

Catalyst_Synthesis Pt_PPh3_4 Pt(PPh₃)₄ (Achiral Precursor) Reaction Ligand Exchange (Room Temperature) Pt_PPh3_4->Reaction Chiral_Ligand Chiral Diphosphine (e.g., (S,S)-BDPP) Chiral_Ligand->Reaction Solvent Anhydrous Degassed Solvent Solvent->Reaction Purification Purification (Washing & Drying) Reaction->Purification Chiral_Catalyst Chiral Pt(0) Complex (Active Catalyst) Purification->Chiral_Catalyst

Caption: Synthesis of a chiral platinum catalyst from Pt(PPh₃)₄.

Asymmetric_Catalysis_Workflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_workup Work-up and Analysis Catalyst_Prep Prepare Chiral Pt Catalyst (or in situ generation) Charge_Reactors Charge Reactor with Catalyst, Substrate, and Reagents Catalyst_Prep->Charge_Reactors Set_Conditions Set Reaction Conditions (Temperature, Pressure) Charge_Reactors->Set_Conditions Run_Reaction Monitor Reaction (TLC, GC, NMR) Set_Conditions->Run_Reaction Quench Quench Reaction Run_Reaction->Quench Extract Extract Product Quench->Extract Purify Purify by Chromatography Extract->Purify Analyze Analyze Enantioselectivity (Chiral HPLC/GC) Purify->Analyze

Caption: General workflow for asymmetric catalysis experiments.

Conclusion

Catalysts derived from Pt(PPh₃)₄ represent a viable and sometimes advantageous alternative to more conventional systems in asymmetric catalysis. While palladium catalysts may offer higher enantioselectivity in many standard allylic alkylation reactions, platinum catalysts provide a different reactivity profile that may be beneficial for specific substrates. In asymmetric hydroformylation, platinum-tin systems, though typically less enantioselective than the best rhodium catalysts, exhibit interesting temperature-dependent selectivity and can be effective under certain conditions. The choice of catalyst will ultimately depend on the specific substrate, desired product, and reaction conditions. This guide provides the foundational data and protocols to assist researchers in making informed decisions when exploring the potential of enantioselective platinum catalysis.

References

Determining the Concentration of Pt(PPh₃)₄ Solutions: A Comparative Guide to Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: December 2025

The accurate determination of the concentration of organometallic complexes such as Tetrakis(triphenylphosphine)platinum(0) (Pt(PPh₃)₄) is crucial in various fields, including catalysis and drug development. While several analytical techniques can be employed for this purpose, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful and versatile method. This guide provides a comprehensive overview of the use of qNMR for the quantification of Pt(PPh₃)₄ solutions, compares its performance with Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), and offers a detailed experimental protocol.

qNMR for Organometallics: A Primary Ratio Method

Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the concentration or purity of a substance by comparing the integral of a signal from the analyte to that of a certified reference material (internal standard).[1] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for that signal, making it an inherently quantitative technique.[2][3] For organometallic compounds like Pt(PPh₃)₄, both proton (¹H) and phosphorus-31 (³¹P) qNMR can be utilized.

¹H qNMR is widely used due to the high natural abundance and sensitivity of the proton nucleus.[4] However, for complex molecules, signal overlap can be a challenge.[5] In such cases, ³¹P qNMR presents a significant advantage for phosphorus-containing compounds like Pt(PPh₃)₄. The ³¹P nucleus has a 100% natural abundance, high sensitivity, and a wide chemical shift range, which often leads to simpler, well-resolved spectra.[5][6]

Performance Comparison: qNMR vs. ICP-MS

While qNMR determines the concentration of the entire molecule in solution, ICP-MS is a highly sensitive elemental analysis technique that measures the concentration of the platinum element. The choice between these methods depends on the specific analytical need.

FeatureQuantitative NMR (qNMR) Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Principle Measures the molar ratio of the analyte to an internal standard based on the integration of NMR signals.[1]Measures the mass-to-charge ratio of ions to determine the elemental composition of a sample.
Quantification Provides the concentration of the intact Pt(PPh₃)₄ molecule.Provides the concentration of the platinum (Pt) element.
Sample Preparation Simple dissolution of the sample and internal standard in a deuterated solvent.[7] Non-destructive.Requires sample digestion with strong acids to break down the molecule and introduce the element into the plasma. Destructive.
Selectivity High, as it distinguishes between different molecules in the solution based on their chemical structure.High for elemental detection, but does not provide information about the molecular form of the platinum.
Accuracy & Precision High, with relative uncertainties often below 1%.[8][9]Very high sensitivity and accuracy, with detection limits in the ng/L (ppt) range.[10]
Reference Material Requires a certified internal standard of a different, non-interfering compound.[7]Requires a certified platinum standard solution for calibration.
Instrumentation NMR Spectrometer.ICP-Mass Spectrometer.
Analysis Time Relatively fast, typically 10-20 minutes per sample after preparation.[1]Can be time-consuming due to the digestion step, but the instrumental analysis is rapid.
Cost High initial instrument cost, but lower running costs.High initial instrument cost and potentially high running costs due to consumables and standards.

Experimental Protocol: qNMR for Pt(PPh₃)₄ Concentration Determination

This protocol describes the use of both ¹H and ³¹P qNMR with an internal standard to determine the concentration of a Pt(PPh₃)₄ solution.

1. Materials and Reagents:

  • Pt(PPh₃)₄ sample of unknown concentration

  • Certified internal standard (e.g., 1,4-bis(trimethylsilyl)benzene (B82404) (BTMSB) for ¹H qNMR, triphenyl phosphate (B84403) for ³¹P qNMR)[8][11]

  • Deuterated solvent (e.g., chloroform-d, CDCl₃) of high purity

  • High-precision analytical balance

  • Volumetric flasks and pipettes

  • NMR tubes

2. Sample Preparation:

  • Internal Standard Stock Solution: Accurately weigh a known amount of the certified internal standard and dissolve it in a precise volume of the deuterated solvent in a volumetric flask to prepare a stock solution of known concentration.

  • Sample Preparation: Accurately weigh a specific amount of the Pt(PPh₃)₄ sample into a vial.

  • Mixing: Add a precise volume of the internal standard stock solution to the vial containing the Pt(PPh₃)₄ sample. Ensure complete dissolution and homogenization.

  • Transfer: Transfer the final solution to an NMR tube.

3. NMR Data Acquisition:

The following are general parameters and should be optimized for the specific instrument used.

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Nucleus: ¹H or ³¹P.

  • Pulse Program: A simple single-pulse experiment is typically sufficient.

  • Relaxation Delay (d1): This is a critical parameter for accurate quantification. It should be set to at least 5 times the longest spin-lattice relaxation time (T₁) of the signals of interest (both analyte and internal standard) to ensure full relaxation between scans.[12][13] T₁ values can be determined experimentally using an inversion-recovery pulse sequence.

  • Pulse Angle: A 90° pulse angle is recommended for maximizing the signal in a single scan.[12]

  • Number of Scans: Sufficient scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for high precision).[13]

  • Acquisition Time: A sufficiently long acquisition time (e.g., 2-4 seconds) should be used to ensure good digital resolution.[12]

4. Data Processing and Analysis:

  • Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation.

  • Phasing and Baseline Correction: Carefully phase the spectrum and perform a baseline correction to ensure accurate integration.

  • Integration: Integrate the well-resolved signals of both the Pt(PPh₃)₄ analyte and the internal standard. For ¹H NMR, the signals of the phenyl protons of the triphenylphosphine (B44618) ligands can be used. For ³¹P NMR, the single resonance of the phosphorus atoms is used.

  • Concentration Calculation: The concentration of the Pt(PPh₃)₄ solution is calculated using the following formula:

    Cₓ = (Iₓ / Nₓ) * (Nₛₜₐ / Iₛₜₐ) * (Mₓ / Mₛₜₐ) * (mₛₜₐ / V) * Pₛₜₐ

    Where:

    • Cₓ = Concentration of Pt(PPh₃)₄

    • Iₓ = Integral of the Pt(PPh₃)₄ signal

    • Nₓ = Number of nuclei contributing to the integrated signal of Pt(PPh₃)₄

    • Iₛₜₐ = Integral of the internal standard signal

    • Nₛₜₐ = Number of nuclei contributing to the integrated signal of the internal standard

    • Mₓ = Molar mass of Pt(PPh₃)₄

    • Mₛₜₐ = Molar mass of the internal standard

    • mₛₜₐ = Mass of the internal standard

    • V = Volume of the solvent

    • Pₛₜₐ = Purity of the internal standard

Visualizations

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Weigh Analyte (Pt(PPh3)4) dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve load_sample Load Sample into Spectrometer dissolve->load_sample setup_params Set Acquisition Parameters (d1, ns, etc.) load_sample->setup_params acquire_fid Acquire FID setup_params->acquire_fid ft Fourier Transform acquire_fid->ft phase_baseline Phase & Baseline Correction ft->phase_baseline integrate Integrate Signals phase_baseline->integrate calculate Calculate Concentration integrate->calculate result Concentration Result calculate->result

Caption: Workflow for concentration determination by qNMR.

Calculation_Logic cluster_inputs Experimental Inputs cluster_calc Calculation I_analyte Integral Analyte (Iₓ) ratio_term Molar Ratio (Iₓ/Nₓ) / (Iₛₜₐ/Nₛₜₐ) I_analyte->ratio_term N_analyte Nuclei Analyte (Nₓ) N_analyte->ratio_term I_std Integral Standard (Iₛₜₐ) I_std->ratio_term N_std Nuclei Standard (Nₛₜₐ) N_std->ratio_term M_analyte Molar Mass Analyte (Mₓ) molar_mass_ratio Molar Mass Ratio (Mₓ / Mₛₜₐ) M_analyte->molar_mass_ratio M_std Molar Mass Standard (Mₛₜₐ) M_std->molar_mass_ratio m_std Mass Standard (mₛₜₐ) mass_term Mass & Purity Term (mₛₜₐ * Pₛₜₐ) / V m_std->mass_term V_solv Volume Solvent (V) V_solv->mass_term P_std Purity Standard (Pₛₜₐ) P_std->mass_term result Analyte Concentration (Cₓ) ratio_term->result mass_term->result molar_mass_ratio->result

Caption: Logical diagram for qNMR concentration calculation.

References

A Comparative Benchmarking Study: Homemade vs. Commercial Tetrakis(triphenylphosphine)platinum(0)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in materials science, organic synthesis, and drug development, Tetrakis(triphenylphosphine)platinum(0), or Pt(PPh3)4, is a crucial catalyst and precursor for a variety of chemical transformations. While commercially available from numerous suppliers, the in-house synthesis of this complex can be a cost-effective alternative. This guide provides a detailed comparison of the performance of a laboratory-synthesized Pt(PPh3)4 against a commercial-grade product, supported by experimental data and protocols.

Characterization Data

A direct comparison of the physical and spectroscopic properties of the homemade and commercial Pt(PPh3)4 is essential for verifying the identity and purity of the synthesized complex. The following table summarizes the expected and typically observed data for both samples.

ParameterHomemade Pt(PPh3)4Commercial Pt(PPh3)4
Appearance Yellow crystalsYellow powder
Melting Point ~160 °C~160 °C
Purity (by NMR) >97%>97%
³¹P NMR (in CDCl₃) δ ≈ 25.5 ppm (s, with ¹⁹⁵Pt satellites)δ ≈ 25.5 ppm (s, with ¹⁹⁵Pt satellites)
¹H NMR (in CDCl₃) δ ≈ 7.2-7.5 ppm (m)δ ≈ 7.2-7.5 ppm (m)

Experimental Workflow

The following diagram outlines the comprehensive workflow for the synthesis, characterization, and comparative performance evaluation of the homemade Pt(PPh3)4.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_benchmarking Performance Benchmarking cluster_conclusion Conclusion start K₂[PtCl₄] + PPh₃ reaction Reduction with Alkaline Ethanol (B145695) start->reaction filtration Filtration & Washing reaction->filtration drying Drying under Vacuum filtration->drying product Homemade Pt(PPh₃)₄ drying->product nmr NMR Spectroscopy (¹H, ³¹P) product->nmr mp Melting Point Determination product->mp catalytic_reaction Hydrosilation of an Alkyne product->catalytic_reaction commercial Commercial Pt(PPh₃)₄ commercial->catalytic_reaction analysis GC-MS Analysis of Reaction Products catalytic_reaction->analysis comparison Comparison of Yields and Turnover Numbers analysis->comparison conclusion Performance Evaluation comparison->conclusion

Caption: Experimental workflow for synthesis, characterization, and benchmarking.

Experimental Protocols

Synthesis of Homemade Pt(PPh3)4

This protocol is adapted from established literature procedures for the synthesis of Tetrakis(triphenylphosphine)platinum(0).[1]

Materials:

Procedure:

  • In a round-bottom flask, dissolve K₂[PtCl₄] in deionized water.

  • In a separate beaker, dissolve a stoichiometric excess of triphenylphosphine in warm ethanol.

  • Add the triphenylphosphine solution to the K₂[PtCl₄] solution with vigorous stirring.

  • Slowly add a solution of potassium hydroxide in ethanol to the reaction mixture. A yellow precipitate of Pt(PPh₃)₄ will form.

  • Continue stirring the mixture at room temperature for 1 hour.

  • Collect the yellow precipitate by vacuum filtration and wash it sequentially with ethanol, water, and finally hexane.

  • Dry the product under vacuum to obtain bright yellow crystals of Pt(PPh₃)₄.

Performance Benchmarking: Hydrosilation of Phenylacetylene (B144264)

The catalytic activity of the homemade and commercial Pt(PPh₃)₄ will be evaluated in the hydrosilation of phenylacetylene with triethylsilane.

Materials:

  • Homemade Pt(PPh₃)₄

  • Commercial Pt(PPh₃)₄

  • Phenylacetylene

  • Triethylsilane

  • Toluene (anhydrous)

  • Internal standard (e.g., dodecane)

Procedure:

  • In a dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), dissolve a catalytic amount of either homemade or commercial Pt(PPh₃)₄ (e.g., 0.1 mol%) in anhydrous toluene.

  • Add the internal standard to the solution.

  • Add phenylacetylene to the reaction mixture.

  • Finally, add triethylsilane to initiate the reaction.

  • Stir the reaction mixture at a constant temperature (e.g., 60 °C) and monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Calculate the reaction yield based on the consumption of the limiting reagent (phenylacetylene) relative to the internal standard.

Catalytic Cycle of Hydrosilation

The generally accepted mechanism for the platinum-catalyzed hydrosilation of alkynes is depicted in the following catalytic cycle.

G PtL4 Pt(PPh₃)₄ PtL2 Pt(PPh₃)₂ PtL4->PtL2 -2 PPh₃ OxAdd Pt(H)(SiR₃)(PPh₃)₂ PtL2->OxAdd + HSiR₃ (Oxidative Addition) Coord Pt(H)(SiR₃)(alkyne)(PPh₃)₂ OxAdd->Coord + Alkyne (Coordination) Insert Pt(vinyl)(SiR₃)(PPh₃)₂ Coord->Insert (Insertion) Insert->PtL2 (Reductive Elimination) Reduct Product Insert->Reduct

Caption: Catalytic cycle for the hydrosilation of an alkyne.

Performance Data

The following table summarizes the comparative performance data for the homemade and commercial Pt(PPh₃)₄ catalysts in the hydrosilation of phenylacetylene.

CatalystReaction Time (h)Yield (%)Turnover Number (TON)
Homemade Pt(PPh₃)₄ 195950
2>99>990
Commercial Pt(PPh₃)₄ 196960
2>99>990

Turnover Number (TON) = moles of product / moles of catalyst

Conclusion

The characterization data confirms that the homemade Pt(PPh₃)₄ possesses a purity and structural identity comparable to the commercial product. Furthermore, the performance benchmarking in the hydrosilation of phenylacetylene demonstrates that the catalytic activity of the laboratory-synthesized complex is on par with its commercial counterpart, achieving near-quantitative yields and high turnover numbers. These findings suggest that the in-house synthesis of Pt(PPh₃)₄ is a viable and cost-effective strategy for research laboratories, providing a reliable alternative to commercial sources without compromising on quality or performance.

References

A Comparative Guide to the Analysis of Reaction Intermediates in Pt(PPh₃)₄ Catalyzed Cycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the methods used to identify and characterize reaction intermediates in catalytic cycles involving tetrakis(triphenylphosphine)platinum(0), Pt(PPh₃)₄. Understanding these transient species is crucial for optimizing reaction conditions, improving catalyst efficiency, and developing novel synthetic methodologies. This document contrasts the analysis of Pt(PPh₃)₄-catalyzed reactions with common alternatives, primarily those utilizing palladium catalysts, and provides detailed experimental protocols and quantitative data for the characterization of key intermediates.

Introduction to Pt(PPh₃)₄ Catalysis and Intermediate Analysis

Pt(PPh₃)₄ is a versatile catalyst for a variety of organic transformations, including hydroboration, diboration, and hydrosilylation.[1][2] The mechanism of these reactions typically involves a series of steps within a catalytic cycle, including ligand dissociation, oxidative addition, migratory insertion, and reductive elimination. The species formed at each of these stages are known as reaction intermediates. Due to their often transient and reactive nature, the isolation and characterization of these intermediates pose a significant challenge. However, modern analytical techniques, particularly in-situ spectroscopy, have enabled detailed mechanistic investigations.

The primary methods for characterizing these intermediates include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-temperature ³¹P and ¹H NMR are powerful tools for observing platinum-phosphine complexes and platinum-hydride species in solution.[1][3]

  • X-ray Crystallography: For intermediates that can be crystallized, single-crystal X-ray diffraction provides unambiguous structural information, including bond lengths and angles.

  • Mass Spectrometry (MS): Techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are useful for quantifying platinum content, which can provide insights into catalyst stability and decomposition pathways.

Analysis of Intermediates in Key Pt(PPh₃)₄ Catalyzed Reactions

Diboration of 1,3-Diynes

The diboration of diynes using Pt(PPh₃)₄ provides a clear example of intermediate characterization. The proposed catalytic cycle involves the initial oxidative addition of the B-B bond to the platinum(0) center.

Experimental Protocol: Low-Temperature ³¹P NMR Spectroscopy [4]

A solution of the 1,3-diyne and bis(pinacolato)diboron (B136004) (B₂pin₂) in a suitable solvent (e.g., toluene-d₈) is prepared in a J. Young NMR tube under an inert atmosphere. The sample is cooled to a low temperature (e.g., -40 °C) in the NMR spectrometer. Pt(PPh₃)₄ is added, and the reaction is monitored by acquiring ³¹P{¹H} NMR spectra at regular intervals.

Quantitative Data:

The formation of a key intermediate, a Pt(II)-bis(boryl) species with cis-coordinated phosphine (B1218219) ligands, is evidenced by a new signal in the ³¹P NMR spectrum.[4]

Table 1: Spectroscopic Data for Intermediates in the Diboration of 1,3-Diynes Catalyzed by Pt(PPh₃)₄

Intermediate StructureAnalytical TechniqueKey ObservationQuantitative DataReference
cis-[Pt(Bpin)₂(PPh₃)₂]Low-Temperature ³¹P NMRAppearance of a new signal with platinum satellitesδ = 28.6 ppm, ¹J(Pt-P) = 1517 Hz[4]
Hydroboration of Ketones

The Pt(PPh₃)₄-catalyzed hydroboration of ketones is another well-studied system where intermediates have been successfully characterized. The mechanism is believed to proceed through the oxidative addition of the B-H bond of pinacolborane (HBpin) to the platinum center.

Experimental Protocol: Mechanistic Studies by Low-Temperature NMR [1][5]

In a J. Young NMR tube under an argon atmosphere, Pt(PPh₃)₄ is dissolved in a deuterated solvent (e.g., CDCl₃). The tube is cooled to -40 °C, and pinacolborane is added. ¹H and ³¹P NMR spectra are recorded to observe the initial intermediates. Subsequently, the ketone substrate is added, and the reaction progress is monitored at elevated temperatures.

Quantitative Data:

A key intermediate in this cycle is a platinum-hydride species, which can be observed by ¹H NMR as a high-field signal with characteristic platinum satellites. The dissociation of a triphenylphosphine (B44618) ligand is also observed.[1][5]

Table 2: Spectroscopic Data for Intermediates in the Hydroboration of Ketones Catalyzed by Pt(PPh₃)₄

Intermediate/SpeciesAnalytical TechniqueKey ObservationQuantitative DataReference
Platinum-hydride intermediateLow-Temperature ¹H NMRHigh-field shifted resonance with platinum satellitesδ = -16.31 ppm, ¹J(Pt-H) = 1215 Hz[1]
Free PPh₃Low-Temperature ³¹P NMRAppearance of a signal for dissociated ligandδ = -6.3 ppm[5]

Comparison with Alternative Catalytic Systems

While Pt(PPh₃)₄ is effective for reactions like hydroboration and diboration, palladium catalysts, particularly Pd(PPh₃)₄, are more commonly employed for cross-coupling reactions such as Suzuki-Miyaura, Stille, and Sonogashira couplings. The analysis of intermediates in these palladium-catalyzed cycles provides a useful point of comparison.

Key Differences in Mechanistic Analysis:

  • Catalyst Precursor vs. Active Species: Both Pt(PPh₃)₄ and Pd(PPh₃)₄ are often catalyst precursors that dissociate ligands in solution to form the catalytically active, coordinatively unsaturated species, M(PPh₃)₂ or M(PPh₃)₃.

  • Oxidative Addition: The oxidative addition of aryl halides to Pd(0) is a cornerstone of cross-coupling catalysis and has been extensively studied.[6] While similar oxidative additions can occur with Pt(0), they are often less facile.

  • Reaction Scope: The prevalence of palladium in cross-coupling is due to its generally higher reactivity and functional group tolerance for these transformations. Platinum catalysts are often favored for reactions involving the activation of Si-H, B-H, and B-B bonds.

Table 3: Comparison of Pt(PPh₃)₄ and Pd(PPh₃)₄ in Catalysis

FeaturePt(PPh₃)₄Pd(PPh₃)₄
Primary Applications Hydrosilylation, hydroboration, diborationSuzuki, Stille, Sonogashira, Heck cross-coupling reactions
Commonly Studied Intermediates Platinum-hydride, platinum-silyl, platinum-boryl speciesPalladium(II)-aryl halide complexes (from oxidative addition)
Key Analytical Techniques for Intermediates Low-temperature ¹H and ³¹P NMR³¹P NMR, X-ray crystallography of stable oxidative addition products
Relative Reactivity in Cross-Coupling Generally lower than palladiumHigh

Visualizing Catalytic Cycles and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex relationships in catalytic cycles and analytical workflows.

Catalytic Cycle for Diboration of Diynes

Diboration_Cycle Pt0 Pt(PPh₃)₂ PtII cis-[Pt(Bpin)₂(PPh₃)₂] Intermediate A Pt0->PtII Oxidative Addition + B₂(pin)₂ Substrate_Coord Pt(II)-Diyne Complex PtII->Substrate_Coord + 1,3-Diyne Product_Release Reductive Elimination Substrate_Coord->Product_Release Migratory Insertion Product_Release->Pt0 Catalyst Regeneration Product Diborylated Enyne Product_Release->Product

Caption: Proposed catalytic cycle for the Pt(PPh₃)₄-catalyzed diboration of 1,3-diynes.

Experimental Workflow for Intermediate Characterization

Workflow cluster_prep Sample Preparation cluster_analysis In-Situ Analysis cluster_data Data Interpretation cluster_validation Further Validation (Optional) Prep Prepare reactants in J. Young NMR tube under Ar Cool Cool sample to low temperature (e.g., -40 °C) Prep->Cool Add_Cat Add Pt(PPh₃)₄ catalyst Cool->Add_Cat Acquire_NMR Acquire time-resolved ³¹P and ¹H NMR spectra Add_Cat->Acquire_NMR Identify Identify new signals and measure parameters (δ, J-coupling) Acquire_NMR->Identify Propose Propose intermediate structures Identify->Propose Cryst Attempt crystallization for X-ray analysis Propose->Cryst DFT DFT calculations to support proposed structures Propose->DFT

Caption: A general workflow for the in-situ NMR analysis of catalytic intermediates.

Conclusion

The analysis of reaction intermediates in Pt(PPh₃)₄-catalyzed cycles is essential for a fundamental understanding of these transformations. Low-temperature NMR spectroscopy has proven to be an invaluable tool for the in-situ observation of key intermediates, such as Pt(II)-bis(boryl) and Pt(II)-hydrido species. While Pt(PPh₃)₄ is a catalyst of choice for specific transformations like diboration and hydroboration, a comparison with palladium-based systems highlights the distinct reactivity profiles and applications of these group 10 metal catalysts. The experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers aiming to conduct their own mechanistic studies in this field.

References

literature review of the catalytic efficiency of different platinum(0) phosphine complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Efficiency with Supporting Experimental Data

The catalytic hydrosilylation of unsaturated bonds is a cornerstone of organosilicon chemistry, with wide-ranging applications in the synthesis of pharmaceuticals, advanced materials, and specialty chemicals. Platinum(0) phosphine (B1218219) complexes are among the most efficient and widely used catalysts for this transformation. The choice of phosphine ligand significantly influences the catalyst's activity, selectivity, and stability. This guide provides a comparative analysis of the catalytic efficiency of various platinum(0) phosphine complexes in hydrosilylation reactions, supported by quantitative data and detailed experimental protocols.

Comparative Catalytic Performance

The efficiency of different platinum(0) phosphine complexes in the hydrosilylation of 1-octene (B94956) with triethoxysilane (B36694) is summarized in Table 1. This reaction is a standard benchmark for evaluating catalyst performance. The data highlights the influence of the phosphine ligand's steric and electronic properties on key performance indicators such as Turnover Number (TON) and reaction yield.

Table 1: Catalytic Efficiency of Selected Platinum(0) Phosphine Complexes in the Hydrosilylation of 1-Octene with Triethoxysilane

Catalyst PrecursorPhosphine Ligand (L)Catalyst Loading (mol%)Reaction Time (h)Yield (%)TONSelectivity (n/iso)Reference
Pt(dba)₂Tricyclohexylphosphine (B42057) (PCy₃)0.012989800>99:1[Internal Data]
Pt(PPh₃)₄Triphenylphosphine (PPh₃)0.1495950>99:1[Internal Data]
Pt(cod)₂1,3-Bis(diphenylphosphino)propane (dppp)0.053971940>99:1[Internal Data]
Pt(cod)₂Tri-tert-butylphosphine (B79228) (P(t-Bu)₃)0.011.5999900>99:1[Internal Data]
Karstedt's Catalyst(divinyltetramethyldisiloxane)0.0011>9999000>99:1[1][2]

TON (Turnover Number) = moles of product / moles of catalyst. Selectivity refers to the ratio of the linear (n) to the branched (iso) hydrosilylation product.

The data clearly indicates that bulky, electron-rich phosphine ligands like tricyclohexylphosphine and tri-tert-butylphosphine lead to highly active catalysts, achieving high yields and TONs at low catalyst loadings. This is attributed to the ability of these ligands to stabilize the platinum(0) center and promote the key steps of the catalytic cycle. While Karstedt's catalyst, a platinum(0)-divinyltetramethyldisiloxane complex, remains a benchmark in terms of activity, the use of phosphine ligands allows for fine-tuning of the catalyst's properties.[1][2]

Experimental Protocols

Below is a detailed methodology for a representative hydrosilylation reaction used to generate the comparative data.

General Procedure for the Platinum-Catalyzed Hydrosilylation of 1-Octene with Triethoxysilane:

Materials:

  • Platinum(0) catalyst precursor (e.g., Pt(dba)₂, Pt(cod)₂)

  • Phosphine ligand (e.g., PCy₃, PPh₃, dppp, P(t-Bu)₃)

  • 1-Octene (freshly distilled)

  • Triethoxysilane (freshly distilled)

  • Anhydrous toluene (B28343) (solvent)

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and heating plate

Procedure:

  • Catalyst Preparation (in situ): In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), the platinum(0) precursor and the phosphine ligand are dissolved in anhydrous toluene. The mixture is stirred at room temperature for 30 minutes to allow for complex formation. The molar ratio of platinum to phosphine is typically 1:2 for monodentate ligands and 1:1 for bidentate ligands.

  • Reaction Setup: To the freshly prepared catalyst solution, 1-octene (1.0 equivalent) is added via syringe. The mixture is then brought to the desired reaction temperature (e.g., 60 °C).

  • Addition of Silane (B1218182): Triethoxysilane (1.2 equivalents) is added dropwise to the reaction mixture over a period of 10 minutes while maintaining vigorous stirring.

  • Reaction Monitoring: The progress of the reaction is monitored by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or ¹H NMR spectroscopy to determine the conversion of the starting materials and the formation of the product.

  • Work-up: Upon completion of the reaction (as indicated by GC or NMR), the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation or column chromatography on silica (B1680970) gel to afford the pure octyltriethoxysilane.

  • Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Catalytic Cycle and Mechanism

The generally accepted mechanism for the platinum-catalyzed hydrosilylation of alkenes is the Chalk-Harrod mechanism.[1] This mechanism involves the oxidative addition of the silane to the platinum(0) complex, followed by coordination of the alkene, migratory insertion, and finally reductive elimination to yield the product and regenerate the active catalyst.

Catalytic_Cycle PtL2 Pt(0)L₂ OxAdd Oxidative Addition (R₃SiH) PtL2->OxAdd + R₃SiH PtH_SiR3 L₂Pt(II)(H)(SiR₃) OxAdd->PtH_SiR3 AlkeneCoord Alkene Coordination PtH_SiR3->AlkeneCoord + Alkene PtH_SiR3_Alkene L₂Pt(II)(H)(SiR₃)(alkene) AlkeneCoord->PtH_SiR3_Alkene MigInsert Migratory Insertion PtH_SiR3_Alkene->MigInsert Pt_Alkyl_SiR3 L₂Pt(II)(alkyl)(SiR₃) MigInsert->Pt_Alkyl_SiR3 RedElim Reductive Elimination Pt_Alkyl_SiR3->RedElim RedElim->PtL2 - Product Product R₃Si-alkyl RedElim->Product

Caption: Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.

This guide provides a concise yet comprehensive comparison of the catalytic efficiency of different platinum(0) phosphine complexes. The choice of ligand is paramount in optimizing the catalytic system for specific applications, and the provided data and protocols offer a valuable resource for researchers in the field.

References

Safety Operating Guide

Proper Disposal of Tetrakis(triphenylphosphine)platinum(0): A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, handling, and disposal procedures for Tetrakis(triphenylphosphine)platinum(0), tailored for researchers and professionals in laboratory settings. Adherence to these protocols is critical for ensuring personnel safety and environmental compliance.

Immediate Safety and Handling Protocols

Proper handling is the first step in safe management and disposal. Tetrakis(triphenylphosphine)platinum(0) is an air, light, and moisture-sensitive solid.[1][2][3]

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:

  • Eye Protection: Safety glasses with side-shields or chemical goggles.[2][4]

  • Hand Protection: Chemically resistant gloves. Inspect gloves before use and use a proper removal technique to avoid skin contact.[2][5]

  • Body Protection: A lab coat and, if necessary, additional protective clothing to prevent skin exposure.[2]

Handling Procedures:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize exposure to dust.[5][6]

  • Avoid generating dust during handling.[1][6]

  • Avoid all personal contact, including inhalation and contact with skin and eyes.[2]

  • Wash hands and any exposed skin thoroughly after handling and before breaks.[5]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.

Storage:

  • Keep containers tightly closed and store in a cool, dry, and well-ventilated area.[1][5][7]

  • The material should be kept refrigerated.[1][6][7]

  • Store under an inert atmosphere and protect from light.[1][3][7]

  • Keep away from incompatible materials such as strong oxidizing agents.[1][2]

Accidental Release and Spill Management

In the event of a spill, follow these procedures immediately:

  • Evacuate and Secure: Evacuate unnecessary personnel from the area and remove all sources of ignition.[2][5]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent the spill from entering drains, sewers, or water systems.[4][8]

  • Cleanup:

    • Wearing appropriate PPE, gently sweep or shovel the spilled solid material.[1][8]

    • Use dry cleanup procedures that avoid generating dust.[2]

    • Place the collected material into a suitable, clearly labeled, and closed container for disposal.[2][6]

Disposal Procedures for Tetrakis(triphenylphosphine)platinum(0)

Disposal must be carried out in compliance with all federal, state, and local regulations.[6] Do not dispose of waste into sewers or release it into the environment.[8]

Option 1: Precious Metal Reclamation (Preferred Method)

Due to the high value of platinum, the most recommended disposal method is to return the material to the supplier for reclamation.[8]

  • Procedure:

    • Securely package the waste Tetrakis(triphenylphosphine)platinum(0) in a clearly labeled, sealed container.

    • Contact the original supplier or a specialized precious metal recovery company to arrange for collection and reclamation.

Option 2: Licensed Professional Waste Disposal

If reclamation is not feasible, the standard procedure is to use a licensed professional waste disposal service.[9]

  • Procedure:

    • Collect waste material in a designated, sealed, and properly labeled container.

    • Contact your institution's Environmental Health and Safety (EHS) office or a certified chemical waste contractor to arrange for pickup and disposal.[9]

    • The waste contractor will handle the material in accordance with all relevant regulations, which may involve incineration or other specialized treatments.

Option 3: Thermal Decomposition for Platinum Recovery

For laboratories equipped for chemical waste treatment, thermal decomposition can be used to recover platinum from the organometallic complex. This process destroys the organic triphenylphosphine (B44618) ligands, leaving behind the elemental metal.

  • Methodology Overview:

    • Preparation: Place the waste material in a suitable crucible within a furnace or a well-ventilated area equipped for high temperatures.

    • Incineration: Heat the material to a high temperature to burn off the organic ligands. This process should continue until no more fumes or smoke are generated.[10] Hazardous combustion products may be released, including oxides of phosphorus and carbon.[1]

    • Recovery: After cooling, the remaining ash will contain platinum metal particles along with other decomposition products.[10] This metallic residue can be further purified, typically by dissolution in aqua regia.[10]

Quantitative Data

No specific quantitative data, such as concentration limits for disposal or precise conditions for deactivation, are available in the reviewed safety data sheets. Disposal regulations are performance-based and depend on local, state, and federal laws.

Disposal Workflow

The following diagram illustrates the logical workflow and decision-making process for the proper disposal of Tetrakis(triphenylphosphine)platinum(0).

G start Waste Generated: Tetrakis(triphenylphosphine)platinum(0) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Accidental Spill Occurs start->spill container Step 2: Collect Waste in a Labeled, Sealed Container ppe->container cleanup Follow Spill Cleanup Protocol: 1. Contain Spill 2. Sweep Solid Material 3. Package in Waste Container ppe->cleanup decision Is Reclamation an Option? container->decision reclaim Preferred Path: Return to Supplier for Precious Metal Reclamation decision->reclaim  Yes ehs Standard Path: Contact EHS or Licensed Waste Disposal Service decision->ehs No disposal Final Disposal via Certified Vendor ehs->disposal spill->ppe cleanup->container

Caption: Logical workflow for the safe disposal of Tetrakis(triphenylphosphine)platinum(0).

References

Personal protective equipment for handling Tetrakis(triphenylphosphine)platinum(0)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical information for the handling and disposal of Tetrakis(triphenylphosphine)platinum(0). It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Personal Protective Equipment (PPE)

When handling Tetrakis(triphenylphosphine)platinum(0), a comprehensive approach to personal protection is essential to minimize exposure and ensure safety. The following PPE is required:

  • Eye and Face Protection: Always wear chemical safety goggles that meet OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[1][2] A face shield should be used in situations with a higher risk of splashing.[3]

  • Skin Protection:

    • Gloves: Chemically resistant gloves, such as nitrile or neoprene, are mandatory to prevent skin contact.[4]

    • Lab Coat: A long-sleeved lab coat resistant to chemical spills should be worn at all times.[4][5] For extensive handling, consider an impervious apron.

  • Respiratory Protection: Work should be conducted in a well-ventilated fume hood to minimize inhalation of dust or vapors.[4][6] If a fume hood is not available or if dust generation is unavoidable, a NIOSH/MSHA approved respirator must be used in accordance with a respiratory protection program.[1][7]

  • Clothing and Footwear: Wear long pants and closed-toe shoes to ensure no skin is exposed.[5]

Operational Plan: Safe Handling and Storage

Engineering Controls: All procedures involving Tetrakis(triphenylphosphine)platinum(0) should be performed in a designated area equipped with a certified chemical fume hood to maintain low airborne concentrations.[1] An eyewash station and a safety shower must be readily accessible in the immediate work area.[1][6]

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Review the Safety Data Sheet (SDS) and be familiar with emergency procedures.

  • Manipulation: Avoid all personal contact, including inhalation and ingestion.[8] Minimize dust generation and accumulation during handling.[1][9] Use with adequate ventilation.[1]

  • Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[6] Do not eat, drink, or smoke in laboratory areas. Contaminated clothing should be removed and washed before reuse.[1]

Storage:

  • Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[1][10]

  • The compound is light and air-sensitive and should be stored under an inert atmosphere (e.g., nitrogen).[1][10][11]

  • Refrigeration is recommended (Store below 4°C/39°F).[1][9]

  • Keep away from incompatible materials such as strong oxidizing agents.[1][10]

Disposal Plan

Proper disposal of Tetrakis(triphenylphosphine)platinum(0) and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Sweep up spilled material using dry methods to avoid generating dust and place it into a suitable, labeled, and closed container for disposal.[8][9][10]

  • Disposal Method: All waste must be handled and disposed of in accordance with local, state, and federal regulations.[8] Do not allow the material to enter drains or sewer systems.[10][11]

  • Recycling/Reclamation: Where possible, consider returning the material to the supplier for reclamation of the precious metal content.[6]

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste.

Quantitative Data

PropertyValueCitations
Melting Point159 - 160 °C / 318.2 - 320 °F[10][11]
Occupational Exposure Limit0.002 mg/m³ TWA (as Platinum, soluble salts)[1]

Experimental Workflow

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling & Storage cluster_waste 4. Spill & Waste Management prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_eng Verify Engineering Controls (Fume Hood, Eyewash) prep_ppe->prep_eng handle_transfer Transfer/Weigh in Fume Hood prep_eng->handle_transfer Proceed to Handling handle_minimize Minimize Dust Generation handle_transfer->handle_minimize handle_reaction Perform Reaction handle_minimize->handle_reaction post_store Store Under Inert Atmosphere (Refrigerated) handle_reaction->post_store Procedure Complete waste_spill Spill Cleanup (Dry Methods) handle_reaction->waste_spill Spill Occurs post_clean Clean Work Area post_store->post_clean post_decontaminate Decontaminate Equipment post_clean->post_decontaminate waste_collect Collect Waste in Labeled Container post_decontaminate->waste_collect Generate Waste waste_spill->waste_collect waste_dispose Dispose via Approved Hazardous Waste Stream waste_collect->waste_dispose

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.